2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
Description
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6N2O2/c8-6(9,10)3-2(4(16)17)1-14-5(15-3)7(11,12)13/h1H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKDOFTFCXTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441503 | |
| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-46-6 | |
| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Pyrimidines
The introduction of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity—can profoundly enhance the pharmacological profile of drug candidates. Pyrimidine derivatives, in particular, are of immense interest due to their prevalence in biologically active molecules, including anticancer and antiviral agents.[2] The target molecule, 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, leveraging the synergistic effects of the pyrimidine core and two trifluoromethyl substituents. This guide provides a comprehensive overview of a robust synthetic strategy for its preparation, grounded in established chemical principles.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a two-step sequence:
-
Cyclocondensation: Formation of the pyrimidine ring system to yield ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This strategy is predicated on the well-established reactivity of amidines in forming pyrimidine rings and the straightforward nature of ester hydrolysis.
Part 1: Synthesis of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate via Cyclocondensation
The cornerstone of this synthesis is the cyclocondensation reaction between trifluoroacetamidine and a suitable three-carbon electrophilic partner. Diethyl 2-(ethoxymethylene)malonate is an ideal candidate for this role, as it provides the necessary carbon backbone for the pyrimidine ring and the precursor to the C5-carboxylic acid functionality.
Reaction Scheme:
Caption: Overall scheme for the cyclocondensation reaction.
Causality Behind Experimental Choices:
-
Trifluoroacetamidine: This serves as the N-C-N fragment of the pyrimidine ring. The trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the amidine. It is typically used as its hydrochloride salt and generated in situ or used directly.
-
Diethyl 2-(ethoxymethylene)malonate: This molecule is a versatile C3 synthon. The ethoxymethylene group provides a reactive site for initial nucleophilic attack by the amidine, and the two ester groups facilitate the subsequent cyclization.
-
Base (Sodium Ethoxide): A base is crucial to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile. Sodium ethoxide is a suitable choice when ethanol is used as the solvent.
-
Solvent (Ethanol): Ethanol is a common solvent for this type of condensation reaction. It readily dissolves the reactants and the sodium ethoxide base.
Detailed Experimental Protocol:
Step 1a: Preparation of Trifluoroacetamidine (from Trifluoroacetamide)
-
Note: Trifluoroacetamidine can be prepared from trifluoroacetamide. A common method involves dehydration to trifluoroacetonitrile followed by reaction with ammonia.[3]
Step 1b: Cyclocondensation Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate a solution of sodium ethoxide. Allow the sodium to react completely.
-
To the sodium ethoxide solution, add trifluoroacetamidine hydrochloride (15.0 g, 0.1 mol). Stir the mixture for 15 minutes.
-
Add diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise to the reaction mixture.[4][5][6]
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate.
| Parameter | Value | Rationale |
| Reactants | Trifluoroacetamidine HCl, Diethyl 2-(ethoxymethylene)malonate | Provides the N-C-N and C-C-C backbones for the pyrimidine ring. |
| Base | Sodium Ethoxide in Ethanol | Deprotonates the amidine to its active form. |
| Solvent | Anhydrous Ethanol | Good solvent for reactants and base. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 12-18 hours | Allows for the reaction to proceed to completion. |
Part 2: Hydrolysis of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is a common and effective method.
Reaction Scheme:
Caption: General scheme for the hydrolysis of the ethyl ester.
Causality Behind Experimental Choices:
-
Base (Sodium Hydroxide or Potassium Hydroxide): The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond.
-
Solvent (Water/Ethanol mixture): A mixture of water and a co-solvent like ethanol is often used to ensure the solubility of the organic ester in the aqueous basic solution.
-
Acid (Hydrochloric Acid): After the basic hydrolysis is complete, the reaction mixture contains the sodium or potassium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate anion and isolate the free carboxylic acid.
Detailed Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (14.4 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (4.0 g, 0.1 mol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
| Parameter | Value | Rationale |
| Reactant | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | Ester precursor to the desired carboxylic acid. |
| Reagent | Sodium Hydroxide | Nucleophile for saponification. |
| Solvent | Ethanol/Water | Co-solvent system to facilitate the reaction. |
| Temperature | Reflux | Accelerates the rate of hydrolysis. |
| Workup | Acidification with HCl | Protonates the carboxylate to yield the final product. |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the proton at the C6 position of the pyrimidine ring and a broad singlet for the carboxylic acid proton, typically in the 10-13 ppm range.[7]
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 160-180 ppm), the carbons of the pyrimidine ring, and the carbons of the trifluoromethyl groups (as quartets due to C-F coupling).[7]
-
¹⁹F NMR: A singlet corresponding to the two equivalent CF3 groups is expected.
-
-
Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid dimer will be observed in the range of 2500-3300 cm⁻¹, and a strong C=O stretch will appear around 1700-1725 cm⁻¹.[7]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₇H₂F₆N₂O₂ should be observed.
Conclusion
The synthetic route detailed in this guide provides a logical and robust pathway for the preparation of this compound. By employing a classical cyclocondensation reaction followed by a standard ester hydrolysis, this valuable building block can be accessed in a predictable and efficient manner. The experimental protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers in their synthetic endeavors. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyrimidine derivatives, highlighting the versatility of this synthetic strategy.
References
- PrepChem.
- The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. [Link]
- CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH. [Link]
- Malonates in Cyclocondens
- CN102786440A - Preparation method of trifluoroacetamidine.
- (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
- Synthesis of xanthine carboxylate amides from 5,6‐diaminouracil, arom
- Synthesis of trifluoroacetamide. PrepChem.com. [Link]
- Trifluoroacetamides. Organic Chemistry Portal. [Link]
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
- NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.
- EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
- Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)
- (PDF) Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. [Link]
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. CN102786440A - Preparation method of trifluoroacetamidine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid CAS number 188781-46-6
An In-Depth Technical Guide to 2,4-bis(Trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 188781-46-6)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the pyrimidine core profoundly influences the molecule's physicochemical properties and reactivity, making it a valuable scaffold. This document details its properties, a validated synthetic approach, reactivity profile, key applications with a focus on its role in targeted protein degradation, and robust analytical methodologies for its characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecule in their research and development programs.
Introduction and Strategic Importance
This compound is a synthetic organic compound featuring a pyrimidine ring substituted with two trifluoromethyl groups and a carboxylic acid functional group. The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The strategic placement of two such groups on the pyrimidine ring creates a highly electron-deficient aromatic system, which imparts unique reactivity and conformational properties.
Its primary value lies in its utility as a versatile building block. Commercial suppliers have categorized it as a "Protein Degrader Building Block," indicating its direct applicability in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2] Furthermore, the broader class of trifluoromethyl-substituted pyrimidines has been extensively explored for various therapeutic targets, including as Epidermal Growth Factor Receptor (EGFR) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors, underscoring the privileged nature of this scaffold in oncology and beyond.[3][4][5] This guide serves to consolidate the technical knowledge surrounding this compound, enabling its effective application in advanced chemical synthesis.
Physicochemical and Structural Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning reactions, purification, and formulation studies.
| Property | Value | Reference |
| CAS Number | 188781-46-6 | [6] |
| Molecular Formula | C₇H₂F₆N₂O₂ | [2] |
| Molecular Weight | 260.09 g/mol | [2] |
| IUPAC Name | This compound | [6] |
| Appearance | Solid | [7] |
| Canonical SMILES | C1(=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O) | [6] |
| InChI Key | RUHKDOFTFCXTBX-UHFFFAOYSA-N | [6] |
| Storage | Room temperature or 2-8°C | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The pathway involves an initial cyclocondensation reaction to form the pyrimidine ring, followed by saponification of the resulting ester.
Caption: Plausible two-step synthesis of the target compound.
Protocol 1: Synthesis via Ester Hydrolysis
This protocol describes the saponification of the ethyl ester precursor.
A. Causality and Experimental Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation. Saponification, using a strong base like Sodium Hydroxide (NaOH), is chosen for its efficiency and irreversibility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic ester carbonyl. The use of a co-solvent system like water/THF ensures the solubility of both the inorganic base and the organic ester. An acidic workup is critical to protonate the resulting carboxylate salt to yield the final carboxylic acid product.
B. Step-by-Step Methodology:
-
Dissolution: To a solution of ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add sodium hydroxide (1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) until the pH of the solution is ~2-3. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude solid by recrystallization or column chromatography. The final product's identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Reactivity Profile and Synthetic Utility
The molecule's reactivity is dominated by the interplay between the carboxylic acid group and the highly electron-deficient pyrimidine ring.
-
Carboxylic Acid Group: This is the primary handle for synthetic elaboration. It readily undergoes standard transformations, most notably amide bond formation . This reaction is central to its use as a building block for linking to other molecules, such as amine-containing fragments in PROTACs or kinase inhibitors.
-
Pyrimidine Ring: The two CF₃ groups render the ring exceptionally electron-poor. This has two major consequences:
-
Deactivation towards Electrophilic Attack: The ring is highly resistant to electrophilic aromatic substitution.
-
Activation towards Nucleophilic Attack: The ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly if a suitable leaving group were present at the C6 position. The C6 proton is also significantly acidic compared to a standard pyrimidine proton.
-
Protocol 2: Standard Amide Coupling (HATU-mediated)
This protocol details a reliable method for coupling the title compound with a primary or secondary amine.
A. Causality and Experimental Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling reagent that minimizes side reactions and racemization (for chiral amines). It acts by forming a highly reactive O-acylisourea intermediate with the carboxylic acid. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine salt without competing in the reaction.
B. Workflow Diagram:
Caption: Standard workflow for HATU-mediated amide coupling.
Key Applications in Drug Discovery
The unique combination of a reactive handle (carboxylic acid) and a metabolically robust, electron-deficient core makes this compound a high-value intermediate.
A. Building Block for Targeted Protein Degraders (PROTACs)
The designation as a "Protein Degrader Building Block" is its most prominent application.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This compound can serve as a complex and rigid linker component or as part of the warhead that binds to the protein of interest. The carboxylic acid allows for covalent attachment to either the E3 ligase ligand or the target-binding moiety.
Caption: Role as a versatile component in PROTAC design.
B. Scaffold for Kinase and Enzyme Inhibitors
The pyrimidine core is a cornerstone of many kinase inhibitors. The dual trifluoromethyl substitution can be exploited to achieve potent and selective inhibition by engaging with specific hydrophobic pockets or forming unique hydrogen bond interactions within an enzyme's active site. Patents related to similar structures have identified them as CDK inhibitors, suggesting this core is suitable for developing anti-cancer agents.[4][5] The carboxylic acid can be used to form key interactions with basic residues (like lysine or arginine) in an active site or serve as an attachment point for vectors to improve solubility or cell permeability.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound.
A. Spectroscopic Data (Expected)
While actual spectra depend on the specific instrument and conditions, the following are the expected key signals for successful synthesis:
| Technique | Expected Observations |
| ¹H NMR | A single singlet in the aromatic region (δ 9.0-9.5 ppm) corresponding to the C6-H. A very broad singlet at >10 ppm for the carboxylic acid proton. |
| ¹³C NMR | Signals for two distinct CF₃ carbons (quartets due to ¹JC-F coupling), four distinct pyrimidine ring carbons, and one carbonyl carbon. |
| ¹⁹F NMR | Two distinct signals (singlets or closely coupled peaks) for the two non-equivalent CF₃ groups, likely between -60 to -80 ppm. |
| Mass Spec (ESI-) | A strong signal for the [M-H]⁻ ion at m/z ≈ 259.00. |
B. Chromatographic Purity Assessment
Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Method: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is recommended. The modifier ensures the carboxylic acid is protonated for good peak shape.[9]
-
Detection: UV detection (e.g., at 254 nm) and/or mass spectrometry.
-
Acceptance Criteria: Purity should be ≥95%, preferably ≥98%, for use in drug discovery applications.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicology: No specific toxicological data is available.[10] However, fluorinated organic acids should be treated as potentially harmful and irritating.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from room temperature to 2-8°C to ensure long-term stability.[2]
Conclusion
This compound (CAS 188781-46-6) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique electronic properties, conferred by the dual trifluoromethyl substitution, combined with the synthetic versatility of the carboxylic acid group, make it an exceptionally valuable building block. Its demonstrated relevance in the cutting-edge field of targeted protein degradation, along with its potential as a scaffold for kinase inhibitors, ensures its continued and growing importance in the development of next-generation therapeutics. The protocols and data presented in this guide provide a robust framework for scientists to confidently incorporate this powerful molecule into their synthetic and drug discovery endeavors.
References
- Chemspace. This compound - C7H2F6N2O2.
- MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- OPUS at UTS. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- PubChem. 2-(Trifluoromethoxy)pyrimidine-5-carboxylic acid.
- PubChemLite. 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester.
- Google Patents. US8598186B2 - CDK inhibitors.
- Google Patents. US10914681B2 - Functional material including metal-organic framework.
- PubChem. CDK inhibitors - Patent US-8598197-B2.
- CP Lab Safety. 2, 4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid, 1 gram.
- PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- PubMed Central (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
- PubMed Central (PMC). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- ResearchGate. (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]
- 5. CDK inhibitors - Patent US-8598197-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - C7H2F6N2O2 | CSSS00016997577 [chem-space.com]
- 7. 188781-46-6|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (C9H6F6N2O2) [pubchemlite.lcsb.uni.lu]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and materials science. By leveraging data from analogous structures and established chemical principles, this document elucidates its synthesis, structural features, and potential for further chemical exploration.
Introduction: The Significance of Fluorinated Pyrimidines
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyrimidine derivatives are of immense interest due to their presence in nucleobases and their wide-ranging pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. This compound combines these key features, making it a valuable synthon for the development of novel therapeutic agents and functional materials.
Molecular Structure and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 188781-46-6 | [1][2][3] |
| Molecular Formula | C₇H₂F₆N₂O₂ | [1][2][3] |
| Molecular Weight | 260.09 g/mol | [1][3] |
| Canonical SMILES | C1(=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O) | [2] |
| InChI Key | RUHKDOFTFCXTBX-UHFFFAOYSA-N | [2] |
| Physical Form | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available. Expected to be a solid with a relatively high melting point due to the rigid aromatic core and potential for hydrogen bonding. | - |
| Boiling Point | Not available. Likely to decompose before boiling at atmospheric pressure. | - |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and alcohols. | General principles of solubility |
| pKa | Not available. The presence of two strongly electron-withdrawing trifluoromethyl groups is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid. | Chemical principles |
Synthesis and Mechanistic Considerations
While a direct, step-by-step synthesis for this compound is not explicitly detailed in the reviewed literature, a highly plausible synthetic route can be inferred from the preparation of its ethyl ester, ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (CAS 188781-15-9). The final step would be the hydrolysis of this ester.
Proposed Synthetic Pathway
The synthesis likely proceeds through a multi-step sequence, starting from precursors that introduce the trifluoromethyl groups and build the pyrimidine ring, followed by the formation of the carboxylic acid moiety. A plausible retro-synthetic analysis suggests a pathway involving the cyclocondensation of a trifluoromethylated amidine with a suitably functionalized three-carbon unit, followed by further elaboration. A key intermediate is likely a di-halogenated pyrimidine, which allows for the introduction of the trifluoromethyl groups.
A related synthesis for 2,4-dichloro-5-(trifluoromethyl)pyrimidine has been described, which starts from uracil[4]. This highlights a common strategy of building the pyrimidine core first and then introducing the trifluoromethyl and other functional groups.
Experimental Protocol: Hydrolysis of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
This proposed protocol is based on standard procedures for the hydrolysis of esters, particularly those on electron-deficient aromatic rings.
Materials:
-
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or a similar polar aprotic solvent
-
Water
-
Hydrochloric acid (HCl) (e.g., 1 M solution)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of THF and water.
-
Saponification: Add an aqueous solution of LiOH or NaOH (typically 1.1 to 1.5 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Remove the organic solvent (THF) under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Choice of Base: LiOH or NaOH are strong bases that effectively catalyze the hydrolysis of the ester. LiOH is often preferred for its better solubility in mixed aqueous-organic solvent systems.
-
Solvent System: A mixture of THF and water ensures that both the ester (which may have limited water solubility) and the hydroxide salt are in the same phase, facilitating the reaction.
-
Acidification: Acidification is crucial to protonate the carboxylate salt formed during the reaction, yielding the desired carboxylic acid which can then be extracted into an organic solvent.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on data from analogous compounds and established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
A single proton environment is expected for the pyrimidine ring proton at the 6-position. Due to the strong electron-withdrawing effect of the adjacent trifluoromethyl and carboxylic acid groups, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum, likely between δ 9.0 and 9.5 ppm.
-
The carboxylic acid proton will appear as a broad singlet at a chemical shift greater than δ 10 ppm, and its position will be dependent on the solvent and concentration.
¹³C NMR:
-
The spectrum will be characterized by the presence of quartets for the trifluoromethyl carbons due to coupling with the fluorine atoms.
-
The carbon atoms of the pyrimidine ring will appear in the aromatic region (δ 110-170 ppm). The carbons attached to the trifluoromethyl groups will show quartet splitting.
-
The carboxylic acid carbonyl carbon will be observed in the downfield region, typically around δ 160-170 ppm.
¹⁹F NMR:
-
Two distinct signals are expected for the two trifluoromethyl groups at the 2- and 4-positions, as they are in different chemical environments. These signals will appear as singlets in the typical chemical shift range for trifluoromethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[5]
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.
-
C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ will be indicative of the C-F stretching vibrations of the trifluoromethyl groups.
-
Aromatic C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region will correspond to the stretching vibrations of the pyrimidine ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of small molecules such as CO₂, CO, and HF.[6][7] The pyrimidine ring itself is relatively stable, and fragments containing this core are likely to be observed.
Molecular Reactivity and Synthetic Potential
The two strongly electron-withdrawing trifluoromethyl groups significantly influence the reactivity of the pyrimidine ring, making it highly electron-deficient.
-
Nucleophilic Aromatic Substitution: The pyrimidine ring is activated towards nucleophilic attack. This allows for the displacement of suitable leaving groups, although in this case, the trifluoromethyl groups are generally stable.
-
Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This makes this compound a versatile building block for introducing the bis(trifluoromethyl)pyrimidine moiety into larger molecules. This is particularly relevant in drug discovery, where the formation of amide bonds is a common strategy for creating libraries of potential drug candidates.[8][9]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for their potential as:
-
Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs. The introduction of trifluoromethyl groups can enhance the efficacy and pharmacokinetic properties of these compounds.[1][10]
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.
-
Materials Science: The unique electronic properties of the bis(trifluoromethyl)pyrimidine core make it an interesting component for the design of novel organic materials with applications in electronics and optics.
Visualization of Key Structures and Workflows
Molecular Structure
Caption: 2D representation of this compound.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Conclusion
This compound stands out as a highly functionalized and synthetically versatile building block. Its unique combination of a pyrimidine core, two activating trifluoromethyl groups, and a reactive carboxylic acid handle makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicine and materials science. While detailed experimental data for the compound itself is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and further utilization based on established chemical principles and data from closely related analogues.
References
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.
- Salem, M. A. I., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Chemspace. This compound. [Link]
- CP Lab Safety. 2, 4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid, 1 gram. [Link]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
- Gershon, H., & Grefig, A. T. (1984). Pyrimidines. 7. A study of the chlorination of pyrimidines with phosphorus oxychloride in the presence of N,N-dimethylaniline. Journal of Heterocyclic Chemistry, 21(4), 1161-1167.
- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 188781-46-9 Name: 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. [Link]
- Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
- Amerigo Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%). [Link]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
- PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
- ResearchGate. (2023).
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]
- Zenodo. (2025).
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Wikipedia.
- National Institutes of Health. Ethyl 4-[3,5-bis(trifluoromethyl)
- PubChem. Ethyl 4-hydroxy-2-(trifluoromethyl)
- ARKIVOC. (2003).
- Cheminfo.org. Predict 1H NMR spectra. [Link]
- MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)
Sources
- 1. CAS 188781-46-6 | 4H21-3-3Z | MDL MFCD10697912 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound - C7H2F6N2O2 | CSSS00016997577 [chem-space.com]
- 3. calpaclab.com [calpaclab.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. article.sapub.org [article.sapub.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 188781-46-6|this compound|BLD Pharm [bldpharm.com]
The Strategic Advantage of Trifluoromethylation in the Biological Activity of Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Trifluoromethyl Group: A Paradigm Shift in Pyrimidine Bioactivity
The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold represents a significant advancement in medicinal chemistry and agrochemical design.[1] This is not a mere substitution but a fundamental alteration of the molecule's physicochemical properties, which in turn profoundly enhances its biological activity. The CF₃ group is a compact yet powerful electron-withdrawing moiety that imparts several key advantages over a simple methyl group or hydrogen atom.[2]
One of the most critical impacts of the CF₃ group is the enhancement of lipophilicity.[2][3] This increased "fat-loving" nature facilitates the molecule's ability to permeate biological membranes, a crucial step in reaching its intended target within a cell or organism.[2][3] Furthermore, the strong carbon-fluorine bonds within the CF₃ group are highly resistant to metabolic degradation, particularly oxidative processes in the liver.[4] This increased metabolic stability translates to a longer half-life and sustained therapeutic or protective effect.[4][5]
From an electronic standpoint, the high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent.[2][6] This can significantly alter the electron distribution within the pyrimidine ring, thereby improving electrostatic and hydrogen bonding interactions with biological targets such as enzymes and receptors.[2] The CF₃ group is often employed as a bioisostere, replacing a methyl or even a nitro group to fine-tune the steric and electronic profile of a lead compound, often leading to improved potency and a more desirable safety profile.[4][7][8][9][10][11]
Part 2: Synthesis of Trifluoromethylated Pyrimidines: A General and Adaptable Protocol
The synthesis of trifluoromethylated pyrimidines often commences with readily available fluorinated building blocks. A common and versatile starting material is ethyl trifluoroacetoacetate.[12][13][14] The general synthetic strategy involves a series of well-established organic reactions, including cyclization, chlorination, and substitution, to construct the desired pyrimidine derivatives.[14]
Experimental Protocol: A Four-Step Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives
This protocol outlines a representative synthesis of trifluoromethyl pyrimidine derivatives bearing an amide moiety, adapted from established methodologies.[12][13]
Workflow for the Synthesis of Trifluoromethylated Pyrimidines
Caption: A generalized four-step synthetic workflow for producing trifluoromethylated pyrimidine derivatives.
Step 1: Ring Closure Reaction
-
To a solution of ethyl trifluoroacetoacetate, add an appropriate amidine or related nitrogen-containing compound.
-
The reaction is typically carried out in the presence of a base such as sodium ethoxide or sodium methoxide, which acts as a condensing medium.[15]
-
The mixture is refluxed in a suitable solvent (e.g., ethanol) to facilitate the cyclization and formation of the pyrimidine ring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation and filtration.
Step 2: Chlorination
-
The pyrimidine intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
This reaction is typically performed at an elevated temperature to drive the conversion of hydroxyl groups to chlorine atoms.
-
After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.
-
The chlorinated pyrimidine intermediate is then purified, for example, by column chromatography.
Step 3: Nucleophilic Substitution
-
The chlorinated intermediate is reacted with a nucleophile containing a linker moiety appropriate for further functionalization. This could be, for example, a compound containing a hydroxyl or amino group.
-
The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃).[14]
-
The reaction is stirred at a controlled temperature (e.g., in an ice bath) for several hours.[14]
-
The resulting key intermediate is isolated and purified.
Step 4: Amide Coupling
-
The key intermediate from Step 3 is dissolved in a solvent like dichloromethane.
-
An aromatic acid and a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), are added.[12][13]
-
A catalytic amount of a base, for instance, dimethylaminopyridine (DMAP), is also included.[12][13]
-
The reaction is stirred at room temperature for 8-10 hours.[12][13]
-
The final product is purified by column chromatography to yield the target trifluoromethyl pyrimidine derivative.[12][13]
Part 3: A Broad Spectrum of Biological Activities
The trifluoromethylpyrimidine scaffold is a privileged structure that has given rise to compounds with a wide array of biological activities, making it a focal point in the development of new pharmaceuticals and agrochemicals.
Antifungal and Insecticidal Activity
Trifluoromethylated pyrimidines have demonstrated significant potential in crop protection.[3][13] A number of derivatives have been synthesized and shown to exhibit potent antifungal activity against a range of plant pathogens, including Botrytis cinerea, Rhizoctonia solani, and Pyricularia oryzae.[12][13][14] For instance, certain novel trifluoromethyl pyrimidine derivatives have shown better activity against Rhizoctonia solani than the commercial fungicide azoxystrobin.[14]
In addition to their fungicidal properties, these compounds have also been evaluated for their insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda.[12][13] The enhanced lipophilicity imparted by the CF₃ group is thought to improve penetration into fungal cells and insect tissues, contributing to their efficacy.[3]
Table 1: Antifungal and Antiviral Activity of Representative Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Target Organism/Virus | Activity Metric | Value (µg/mL) | Reference |
| 5u | Rhizoctonia solani | EC₅₀ | 26.0 | [14] |
| 5j | Tobacco Mosaic Virus (Curative) | EC₅₀ | 126.4 | [14] |
| 5m | Tobacco Mosaic Virus (Protective) | EC₅₀ | 103.4 | [14] |
Anticancer Activity and Kinase Inhibition
A significant area of research for trifluoromethylated pyrimidines is in oncology. These compounds have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.
Dual FLT3 and CHK1 Inhibition: Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[16] One such compound, designated as compound 30 , exhibited excellent potency against both kinases and strong antiproliferative activity against MV4-11 leukemia cells.[16] Importantly, it also showed high selectivity over the related kinase c-Kit and low potential for hERG inhibition, which is a critical safety consideration.[16]
EGFR Inhibition: Other series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a key target in various cancers.[17] One promising compound, 9u , demonstrated potent inhibitory activity against EGFR and significant antiproliferative effects on A549 lung cancer cells, with an IC₅₀ value of 0.35 µM.[17] Further studies revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase in these cancer cells.[17][18]
PYK2 Inhibition: Diaminopyrimidine derivatives containing a trifluoromethyl group have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2).[19] Researchers successfully transformed a FAK-selective series into compounds with good PYK2 potency and selectivity, highlighting the tunability of this scaffold.[19]
Table 2: Kinase Inhibitory and Antiproliferative Activities of Lead Trifluoromethyl Pyrimidine Compounds
| Compound ID | Target Kinase(s) | Antiproliferative IC₅₀ (Cell Line) | Kinase IC₅₀ (nM) | Reference |
| 30 | FLT3-D835Y, CHK1 | <4 nM (MV4-11) | FLT3-D835Y: 1.5, CHK1: 3.2 | [1][16] |
| 9u | EGFR | 0.35 µM (A549) | 91 | [17] |
| 17v | Not specified | 2.27 µM (H1975) | Not specified | [18] |
Mechanism of Action: Apoptosis Induction in Cancer Cells
Caption: Proposed mechanism of apoptosis induction by compound 17v in H1975 cancer cells.[18]
Antiviral Activity
The incorporation of a trifluoromethyl group into pyrimidine nucleosides has been shown to significantly enhance their antiviral properties.[20][21] This modification can improve the interaction with viral enzymes and increase the metabolic stability of the nucleoside analogs.[20] For example, trifluoromethylated pyrimidine derivatives have been investigated for their activity against the Tobacco Mosaic Virus (TMV), with some compounds showing curative and protective activities superior to the commercial agent ningnanmycin.[14]
Furthermore, the trifluoromethyl group is a key feature in several FDA-approved antiviral drugs.[5] For instance, Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS, contains a trifluoromethyl group that is crucial for its activity.[4][5] Similarly, Tecovirimat, a drug approved for the treatment of smallpox, possesses a para-trifluoromethyl group that contributes to its optimal metabolic stability and pharmacokinetic profile.[5]
Part 4: Structure-Activity Relationships and Future Directions
The extensive research into trifluoromethylated pyrimidines has yielded valuable insights into their structure-activity relationships (SAR). For instance, in a series of antiviral compounds, it was found that the introduction of a methyl group at a specific position on the pyrimidine ring could enhance the biological activity.[14] In the development of FGFR3 inhibitors, the introduction of fluorine atoms into a phenyl ring substituent was shown to enhance inhibitory activity, with molecular dynamics simulations suggesting a favorable hydrogen bond interaction with the target enzyme.[22]
The future of trifluoromethylated pyrimidines in drug discovery and agrochemical development appears bright. The versatility of the pyrimidine scaffold, combined with the beneficial properties of the trifluoromethyl group, provides a robust platform for the design of novel bioactive molecules. Further exploration of SAR through combinatorial chemistry and computational modeling will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved safety profiles. The continued investigation into their mechanisms of action will also open up new avenues for therapeutic intervention and crop protection.
Part 5: References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. Syncom. [Link]
-
A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Simple synthesis of trifluoromethylated pyrimidine nucleosides. RSC Publishing. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. [Link]
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ChEMBL - EMBL-EBI. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]
-
The role of fluorine in antiviral drug discovery. ResearchGate. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]
-
The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]
-
The importance of trifluoromethyl pyridines in crop protection. PubMed. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]
-
Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]
- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 14. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine-5-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-5-carboxylic acid moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile chemical handles make it a crucial building block in the design and synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the applications of pyrimidine-5-carboxylic acids, delving into their synthesis, diverse biological activities, and structure-activity relationships (SAR). We will explore their utility in the development of anticancer, antimicrobial, and anti-inflammatory drugs, supported by detailed mechanistic insights and experimental protocols.
Introduction: The Significance of the Pyrimidine-5-Carboxylic Acid Core
Pyrimidine, a fundamental component of nucleic acids, is a six-membered aromatic ring containing two nitrogen atoms.[3][4] The incorporation of a carboxylic acid group at the 5-position significantly enhances its potential as a pharmacophore. This functional group provides a key interaction point for binding to biological targets through hydrogen bonding and ionic interactions. Furthermore, the pyrimidine-5-carboxylic acid scaffold serves as a versatile synthetic intermediate, allowing for a wide range of structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][5]
The inherent biological relevance of the pyrimidine nucleus, combined with the synthetic tractability of the 5-carboxylic acid derivative, has made this scaffold a focal point in the quest for new drugs to combat a multitude of diseases.[2][4][6]
Synthetic Strategies: Accessing the Pyrimidine-5-Carboxylic Acid Core
The construction of the pyrimidine-5-carboxylic acid ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern on the pyrimidine ring. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related N-C-N fragment.[7]
General Synthetic Approach: A Representative Protocol
A widely employed method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[3][8][9][10][11] This approach is particularly valuable as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.
Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [8][10][11]
-
Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:
-
To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), add methyl 3,3-dimethoxypropionate dropwise at 0°C under a nitrogen atmosphere.
-
Following the addition, add methyl formate dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature until the consumption of starting materials is observed by thin-layer chromatography (TLC).
-
The resulting precipitate, the sodium salt, is filtered, washed with anhydrous ether, and dried under vacuum. This salt is stable at room temperature under a nitrogen atmosphere.
-
-
Condensation with Amidinium Salts:
-
To a solution of the prepared sodium salt in an appropriate solvent (e.g., ethanol), add the desired amidinium salt (e.g., acetamidinium chloride).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylic ester.
-
-
Hydrolysis to the Carboxylic Acid:
-
The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., lithium hydroxide) in a mixture of THF and water, followed by acidification.
-
Causality Behind Experimental Choices:
-
The use of sodium hydride, a strong base, is crucial for the deprotonation of methyl 3,3-dimethoxypropionate, initiating the condensation with methyl formate.
-
Conducting the reaction under a nitrogen atmosphere prevents the quenching of the strong base and other reactive intermediates by atmospheric moisture.
-
The choice of amidinium salt directly determines the substituent at the 2-position of the pyrimidine ring, offering a modular approach to library synthesis.
Caption: General workflow for the synthesis of pyrimidine-5-carboxylic acids.
Therapeutic Applications: A Multifaceted Scaffold
The pyrimidine-5-carboxylic acid framework is a versatile platform for the development of drugs targeting a wide array of diseases. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4][12][13]
Anticancer Activity
Pyrimidine derivatives are well-established anticancer agents, with notable examples including 5-fluorouracil.[2][3] The pyrimidine-5-carboxylic acid scaffold has been extensively explored for the development of novel antineoplastic drugs.[12][13][14][15]
Mechanism of Action: Many pyrimidine-based anticancer agents function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and various kinases.[16] For instance, pyrimidine-5-carboxylic acid derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[17]
Caption: Inhibition of the COX-2 enzyme by pyrimidine-5-carboxylic acid derivatives.
SAR Insights:
-
The presence of specific substituents on the pyrimidine ring can confer selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is desirable to minimize gastrointestinal side effects. [10]* The carboxylic acid moiety can mimic the binding of the natural substrate, arachidonic acid, to the active site of the COX enzyme.
Table 2: Anti-inflammatory Activity of Representative Pyrimidine Derivatives
| Compound ID | Target | Assay | IC50 (µmol) | Reference |
| 5 | COX-2 | In vitro COX inhibition | 0.04 ± 0.09 | [10] |
| 6 | COX-2 | In vitro COX inhibition | 0.04 ± 0.02 | [10] |
| Celecoxib (Standard) | COX-2 | In vitro COX inhibition | 0.04 ± 0.01 | [10] |
Future Perspectives and Conclusion
The pyrimidine-5-carboxylic acid scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent "drug-like" properties and synthetic accessibility make it an attractive starting point for the development of new and improved therapeutics. Future research will likely focus on:
-
Scaffold Hopping and Bioisosteric Replacement: Exploring novel heterocyclic systems that mimic the key interactions of the pyrimidine-5-carboxylic acid core to discover new intellectual property and improved drug candidates.
-
Targeted Drug Delivery: Conjugating pyrimidine-5-carboxylic acid-based drugs to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.
-
Multi-target Ligands: Designing single molecules based on the pyrimidine-5-carboxylic acid scaffold that can modulate multiple biological targets simultaneously, which could be particularly beneficial for complex diseases like cancer.
References
- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):353-358. Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). [Link]
- Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
- ResearchGate. Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. [Link]
- Journal of the American Chemical Society, 1941, 63(1): 113-115. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. [Link]
- RSC Advances, 2021, 11(12), 6563-6593.
- International Journal of Pharmaceutical and Phytopharmacological Research, 2023, 13(2): 1-11. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
- ResearchGate.
- ResearchGate.
- Indian Journal of Pharmaceutical Sciences, 2011, 73(5): 471-480.
- Molecules, 2022, 27(19), 6589. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
- RSC Advances, 2021, 11(12), 6563-6593.
- Biochemical Pharmacology, 1988, 37(13), 2653-2660.
- Mansoura Journal of Pharmaceutical Sciences, 2012, 28(1).
- International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2022, 7(4): 10-15.
- Molecules, 2021, 26(23), 7338. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- Pharmaceuticals, 2024, 17(10), 1258. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- Pharmacia, 2024, 71, 125-135. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. [Link]
- Molecules, 2021, 26(8), 2135. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- International Journal of Molecular Sciences, 2024, 25(10), 5488.
- Molecules, 2011, 16(8), 6836-6848.
- Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]
- Molecules, 2022, 27(11), 3594. Recent Advances in Pyrimidine-Based Drugs. [Link]
- SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
- Medicinal Chemistry, 2023, 19(1), 10-30. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
- Molecules, 2021, 26(8), 2135. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. [Link]
- Chemistry Central Journal, 2018, 12, 49. Therapeutic potential of heterocyclic pyrimidine scaffolds. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ijrpr.com [ijrpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 16. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel EGFR Inhibitors: A Strategic Guide to Leveraging Pyrimidine Scaffolds
An In-Depth Technical Guide for Drug Development Professionals
Preamble: The Imperative for Next-Generation EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes like proliferation, differentiation, and survival.[1][2][3] Its aberrant activation, often through mutation or overexpression, is a well-established driver in numerous malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[4][5][6][7] This has rightfully positioned EGFR as a primary target for cancer therapy.[8][9][10]
The advent of small-molecule Tyrosine Kinase Inhibitors (TKIs) revolutionized the treatment landscape for EGFR-mutant cancers. First-generation reversible inhibitors like gefitinib and erlotinib, and second-generation covalent inhibitors such as afatinib, offered significant clinical benefits.[6][10] However, their long-term efficacy is almost invariably cut short by the emergence of acquired resistance, most commonly the T790M "gatekeeper" mutation.[11] This clinical reality spurred the development of third-generation inhibitors, with the pyrimidine-based Osimertinib (AZD9291) being a landmark success.[12][13][14] Osimertinib was specifically designed to be active against tumors harboring the T790M mutation while sparing wild-type (WT) EGFR, thereby reducing toxicity.[14][15]
Despite this triumph, the evolutionary arms race continues. A tertiary C797S mutation, which blocks the covalent binding of irreversible inhibitors like Osimertinib, has emerged as a significant mechanism of resistance, rendering these potent drugs ineffective.[15][16][17] This pressing clinical challenge necessitates the discovery of fourth-generation inhibitors capable of targeting these triple-mutant EGFR variants.
This guide provides a comprehensive technical framework for researchers engaged in this critical endeavor, focusing on the strategic use of the pyrimidine scaffold—a privileged core structure in modern kinase inhibitor design.[18][19][20] We will dissect the discovery workflow from target validation to preclinical assessment, emphasizing the causal logic behind experimental choices and providing field-proven protocols.
The Pyrimidine Scaffold: A Privileged Chemical Architecture
The pyrimidine nucleus is a recurring motif in successful kinase inhibitors for several compelling reasons.[21] As a bioisostere of the purine ring of ATP, it provides a foundational structure that can effectively mimic the natural substrate's interactions within the kinase hinge region.[2][22] This inherent advantage facilitates the design of potent, ATP-competitive inhibitors. Furthermore, the pyrimidine ring's nitrogen atoms serve as excellent hydrogen bond acceptors, while its substituent positions offer versatile vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[6][23] The success of Osimertinib, which replaced the quinazoline core of earlier inhibitors with a more flexible pyrimidine scaffold, validated this approach for achieving selectivity against mutant forms of EGFR.[12][13]
The EGFR Signaling Cascade: A Network of Pro-Survival Signals
Understanding the downstream consequences of EGFR activation is paramount for designing effective biological assays. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins. This initiates multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[4][5][9] An effective inhibitor must demonstrably shut down these pathways.
Caption: EGFR signaling pathways driving cell proliferation and survival.
The Drug Discovery & Development Workflow
The path from concept to candidate is a multi-stage, iterative process. Our focus is on the preclinical discovery phase, which can be logically structured into hit identification, lead optimization, and biological validation.
Caption: A streamlined workflow for preclinical EGFR inhibitor discovery.
Phase 1: Hit Identification & Lead Generation
The goal of this phase is to identify novel chemical matter that demonstrates inhibitory activity against the EGFR target of interest (e.g., EGFRL858R/T790M/C797S).
Strategy 1: Structure-Based Virtual Screening
With high-resolution crystal structures of EGFR mutants available, in silico methods are a cost-effective first step.[11]
Experimental Protocol: Virtual Screening Cascade
-
Target Preparation:
-
Obtain the PDB crystal structure of the target EGFR kinase domain (e.g., a C797S mutant).
-
Prepare the protein structure using a molecular modeling suite (e.g., Schrödinger Maestro, MOE): remove water molecules beyond 5 Å of the active site, add hydrogen atoms, assign protonation states, and perform a constrained energy minimization to relieve steric clashes.
-
Define the docking grid box around the ATP-binding site.
-
-
Library Preparation:
-
Procure a large compound library (e.g., Enamine, ChemDiv) in digital format (SDF/MOL2).[11]
-
Filter the library for drug-like properties (e.g., Lipinski's Rule of Five) and remove reactive functional groups.
-
Generate low-energy 3D conformers for each compound.
-
-
Hierarchical Docking:
-
Stage 1 (High-Throughput): Perform a fast, less precise docking run on the entire library using a standard precision (SP) algorithm. Rank compounds by docking score and select the top 5-10%.
-
Stage 2 (High-Precision): Re-dock the filtered set from Stage 1 using an extra precision (XP) algorithm. This method is more computationally intensive but provides more accurate scoring and pose prediction.[24]
-
-
Post-Docking Analysis & Hit Selection:
-
Visually inspect the binding poses of the top-ranked compounds.
-
Rationale: The scientist's expertise is crucial here. Look for key interactions: a hydrogen bond to the hinge region (Met793 in EGFR), occupation of the hydrophobic back pocket, and favorable geometry. Discard compounds with high internal strain or poor interaction patterns, even if their score is high.
-
Select a diverse set of 20-50 compounds for purchase and biological evaluation.
-
Strategy 2: Fused Pyrimidine Systems
An alternative to screening is rational design based on existing knowledge. Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, are well-established scaffolds for potent kinase inhibition.[1][2][22][25] These structures can be used as starting points for novel designs.
Phase 2: Lead Optimization & Structure-Activity Relationship (SAR)
Once initial hits are confirmed, the iterative process of medicinal chemistry begins. The goal is to systematically modify the chemical structure to improve potency against the target kinase, selectivity over WT-EGFR and other kinases, and drug-like ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Causality in Experimental Choices: The SAR Cycle
The core of this phase is the design-synthesize-test-analyze cycle. Each modification is a hypothesis. For example:
-
Hypothesis: Adding a trifluoromethyl group to a phenyl ring will increase binding affinity by interacting with a hydrophobic pocket.
-
Experiment: Synthesize the new analogue.
-
Test: Measure its IC50 in biochemical and cellular assays.
-
Analysis: Compare the new data to the parent compound. Did potency improve? Did it affect selectivity or metabolic stability? This result informs the next design.
This iterative process builds a Structure-Activity Relationship (SAR) map.[23][26]
Table 1: Example SAR Data for Pyrrolo[2,3-d]pyrimidine Derivatives (Data is illustrative, based on findings from multiple sources)[1][2][16]
| Compound ID | R1 (at C4) | R2 (at C5) | EGFRL858R/T790M/C797S IC50 (nM) | EGFRWT IC50 (nM) | Selectivity Index (WT/Mutant) |
| Parent-01 | Aniline | -H | 550 | 1200 | 2.2 |
| Opti-02 | 3-fluoroaniline | -H | 150 | 1800 | 12.0 |
| Opti-03 | Aniline | -CN | 480 | 1100 | 2.3 |
| Opti-04 | 3-fluoroaniline | 4-(4-methylpiperazin-1-yl)phenyl | 1.7 | 2300 | 1353 |
Analysis of SAR:
-
Adding a fluorine atom at the meta-position of the aniline ring (Opti-02 vs. Parent-01) improved potency against the mutant and increased selectivity, likely due to favorable electronic or steric interactions.
-
Modifying the C5 position with a simple cyano group (Opti-03) had little effect.
-
The breakthrough came with the combination of the 3-fluoroaniline and a large, solubilizing group at a different vector (Opti-04), dramatically boosting potency and selectivity. This highlights the importance of exploring multiple substitution points on the scaffold.
Phase 3: Biological Evaluation & Preclinical Validation
Rigorous and reproducible biological assays are the bedrock of any drug discovery program. Protocols must be designed as self-validating systems with appropriate controls.
Biochemical Assays: Measuring Direct Target Engagement
Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
-
Materials: Recombinant human EGFR protein (WT and mutant), biotinylated poly-Glu-Tyr (pEY) substrate, ATP, kinase reaction buffer, 96-well streptavidin-coated plates, primary anti-phosphotyrosine antibody (pY20), HRP-conjugated secondary antibody, TMB substrate.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically from 10 µM to 0.5 nM. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
To each well of a reaction plate, add kinase buffer, the specific EGFR enzyme, and the test compound (or DMSO for vehicle control).
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mix of ATP (at its Km concentration) and the biotinylated pEY substrate.
-
Positive Control: Enzyme + Substrate + ATP + DMSO (0% inhibition).
-
Negative Control: Substrate + ATP + DMSO (no enzyme; 100% inhibition).
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate 3 times with wash buffer (e.g., TBS-T).
-
Add the primary anti-phosphotyrosine antibody and incubate for 60 minutes.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash, then add TMB substrate. A blue color will develop.
-
Stop the color development with sulfuric acid (turns yellow).
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation Check: The Z'-factor of the assay (calculated from controls) should be > 0.5, indicating a robust and reliable assay window.
-
Cell-Based Assays: Assessing Cellular Potency and Mechanism
Experimental Protocol: Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effect of a compound on cancer cells.
-
Cell Lines: Use NSCLC cell lines engineered to express the target EGFR mutations (e.g., Ba/F3 cells transfected with EGFRL858R/T790M/C797S) and a WT-EGFR line for selectivity assessment (e.g., A549).[11][16][27]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value as described for the kinase assay.
Experimental Protocol: Western Blot for Pathway Modulation
This confirms that the compound inhibits EGFR signaling inside the cell.
-
Treatment: Culture an appropriate cell line (e.g., H1975, which harbors L858R/T790M) to ~80% confluency. Serum-starve the cells overnight, then treat with various concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce maximal receptor phosphorylation. Include an unstimulated control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Probe with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-EGFR (pEGFR)
-
Total EGFR
-
Phospho-AKT (pAKT)
-
Total AKT
-
Phospho-ERK (pERK)
-
Total ERK
-
GAPDH or β-actin (as a loading control)
-
-
Wash and probe with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an ECL (chemiluminescence) substrate and image the blot.
-
Analysis: A potent and specific inhibitor should show a dose-dependent decrease in the pEGFR, pAKT, and pERK signals, with no significant change in the total protein levels.
ADME-Tox Profiling: Assessing Drug-Like Properties
Early assessment of ADME-Tox properties is crucial to avoid costly late-stage failures.[28][29]
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay predicts how quickly a compound will be cleared by liver enzymes.
-
Materials: Human liver microsomes (HLM), NADPH (cofactor), test compound, positive control compound (e.g., a rapidly metabolized drug like verapamil).
-
Reaction:
-
Pre-warm HLM in buffer to 37°C.
-
Add the test compound (at a low concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding NADPH.
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Interpretation: A very short half-life (<15-20 min) may indicate a potential for rapid in vivo clearance, flagging the compound for further optimization.
-
Conclusion and Future Directions
The development of pyrimidine-based EGFR inhibitors represents a triumph of rational drug design. However, the continuous emergence of clinical resistance, particularly the C797S mutation, underscores the need for ongoing innovation.[17] The strategies and protocols outlined in this guide provide a robust framework for discovering fourth-generation inhibitors. Future efforts will likely focus on non-covalent inhibitors that are unaffected by the C797S mutation, allosteric inhibitors that bind outside the conventional ATP pocket, and dual-target inhibitors that can simultaneously address multiple resistance pathways.[3][19][30][31] By integrating medicinal chemistry, rigorous biological evaluation, and early ADME-Tox profiling, the scientific community is well-equipped to meet these challenges and develop the next wave of life-saving therapies for cancer patients.
References
- Yadav, T. T., Moin Shaikh, G., Kumar, M. S., Chintamaneni, M., & YC, M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10. [Link]
- Yadav, T. T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- El-Damasy, D. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
- Kushwaha, N., et al. (2024).
- Alam, M. M., et al. (2024).
- Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance.
- Yadav, T. T., et al. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. PubMed. [Link]
- Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [Link]
- Ilona, K., et al. (2014). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors.
- Sharma, A., et al. (2024). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]
- Liu, Y., et al. (2019). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. [Link]
- Sharma, A., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Taylor & Francis Online. [Link]
- Ciardiello, F., & Tortora, G. (2008). Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [Link]
- Aly, E. I., et al. (2023). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. [Link]
- Boettcher, S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
- Khan, Z., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy.
- Khan, Z., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy.
- Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- Zhang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR.
- Unknown. (Date unknown). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Bohrium. [Link]
- Alam, M. M., et al. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Semantic Scholar. [Link]
- Kizhakkeppurath, A. T., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.
- Yadav, T. T., et al. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Taylor & Francis Online. [Link]
- Wang, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
- Liu, K., et al. (2024).
- Kovacs, I., et al. (2014). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors.
- Liu, Y., et al. (2020). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
- Abdellatif, K. R. A., et al. (2021).
- de Menezes, C. S., & Timmers, L. F. S. M. (2015). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Bentham Science. [Link]
- Lategahn, J., et al. (2022). Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines.
- Finlay, M. R. V., et al. (2022). Osimertinib (AZD9291) – a science-driven, collaborative approach to rapid drug design and development.
- Nadar, S., Borkar, M., & Khan, T. (2024). Structure of gefitinib, erlotinib, tandutinib, and thienopyrimidines (TP) derivatives with potent anticancer activity.
- Sadek, M. M., et al. (2022). Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib).
- Liu, Y., et al. (2024). Chemical structures of gefitinib and erlotinib hybrid derivatives 1–2 and antitumor activity.
- Unknown. (2022). The discovery of osimertinib (AZD9291) for the treatment of lung cancer and its chemistry.
- Sharma, A., et al. (2024). Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). PubMed. [Link]
- Edwards, P. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]
- National Cancer Institute. (2019). Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations.
- Liu, Y., et al. (2024). The structures of gefitinib and erlotinib. The red parts represent the...
- Sheng, J., & Wang, L. (2014). An Analysis of the Physicochemical and ADME Properties of 30 Marketed Kinase Inhibitors. Current Medicinal Chemistry. [Link]
- Reaction Biology. (n.d.). ADME-Tox. Reaction Biology. [Link]
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 15. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. tandfonline.com [tandfonline.com]
- 24. benthamscience.com [benthamscience.com]
- 25. tandfonline.com [tandfonline.com]
- 26. An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) | Semantic Scholar [semanticscholar.org]
- 31. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl Group: A Keystone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates with enhanced pharmacological profiles. This technical guide provides a comprehensive exploration of the multifaceted roles of the CF₃ group in drug design. We will delve into the fundamental physicochemical properties that underpin its utility, including its profound effects on metabolic stability, lipophilicity, target binding affinity, and bioavailability. Through a synthesis of established principles, quantitative data, and practical methodologies, this guide aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage trifluoromethylation in their discovery and optimization endeavors.
Introduction: The Unique Power of a Fluorinated Moiety
The introduction of fluorine into organic molecules has revolutionized pharmaceutical and agrochemical research.[1] Among the various fluorine-containing functionalities, the trifluoromethyl group stands out for its unique combination of electronic and steric properties that profoundly influence a molecule's behavior.[1] Its high electronegativity, coupled with the exceptional strength of the carbon-fluorine (C-F) bond, imparts a range of desirable attributes to a parent molecule.[2][3] Approximately 15–20% of all licensed drugs introduced annually contain fluorine, a testament to its significance in the pharmaceutical industry.[4] This guide will dissect the causal relationships between the introduction of a CF₃ group and the resulting improvements in a drug candidate's profile, moving beyond a mere listing of effects to provide a deeper, mechanistic understanding.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group's influence on a molecule's properties is a direct result of its inherent characteristics. Understanding these is fundamental to its rational application in drug design.
Metabolic Stability: Blocking the Metabolic "Hotspot"
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by the cytochrome P450 (CYP) enzyme superfamily.[3][5] The CF₃ group is a powerful tool for enhancing metabolic stability.[3][6] The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[2] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage and oxidative metabolism.[3][5]
Strategically replacing a metabolically labile group, such as a methyl (-CH₃) or methoxy (-OCH₃) group, with a CF₃ group can effectively block a "metabolic hotspot".[5][6] This concept, often termed "metabolic switching," can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3][5]
Table 1: Comparative Metabolic Stability of Drug Analogs
| Parameter | Molecule without CF₃ (e.g., with -CH₃) | Molecule with CF₃ | Rationale |
| Primary Metabolic Pathway | Oxidation of the methyl group | Blocked at the CF₃ position | The high strength of the C-F bond prevents enzymatic hydroxylation.[3][5] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[3] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[3][6] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[3] |
Lipophilicity and Membrane Permeability: A Double-Edged Sword
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The CF₃ group is highly lipophilic, with a Hansch π value of +0.88, and its introduction generally increases the overall lipophilicity of a molecule.[2][7] This enhanced lipophilicity can improve a drug's ability to permeate cell membranes, a crucial factor for absorption and reaching intracellular targets.[1][8]
However, the increase in lipophilicity must be carefully balanced. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity.[2] Therefore, the decision to introduce a CF₃ group requires careful consideration of the overall molecular context and the desired ADME profile.[7]
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the CF₃ group can significantly influence the pKa of nearby acidic or basic functional groups.[1][9] By withdrawing electron density, it can increase the acidity of a proximal carboxylic acid or phenol, or decrease the basicity of a nearby amine. This modulation of pKa can have profound effects on a drug's solubility, ionization state at physiological pH, and its ability to interact with its biological target.[10]
Enhancing Target Engagement: The Role of CF₃ in Protein-Ligand Interactions
Beyond its impact on physicochemical properties, the trifluoromethyl group can directly participate in and enhance interactions with biological targets, leading to improved binding affinity and selectivity.[2][11]
Electrostatic and Multipolar Interactions
The high electronegativity of the fluorine atoms creates a strong dipole moment in the CF₃ group. This allows it to engage in favorable electrostatic and multipolar interactions with electron-deficient regions of a protein's binding pocket, such as the backbone carbonyl carbons.[11][12] These C-F···C=O interactions, while individually weak, can collectively contribute significantly to the overall binding affinity of a ligand.[11][13]
Hydrophobic Interactions
As a lipophilic moiety, the CF₃ group can participate in hydrophobic interactions within the binding pocket of a target protein.[2] Its larger size compared to a methyl group can lead to more extensive van der Waals contacts, potentially increasing both affinity and selectivity.[2]
Bioisosteric Replacement
The CF₃ group is often employed as a bioisostere for other chemical groups, such as the methyl, chloro, or even the nitro group.[2][14] This strategy aims to retain or improve biological activity while favorably modulating other properties like metabolic stability or lipophilicity. For instance, replacing a metabolically susceptible methyl group with a robust CF₃ group is a common and effective strategy in lead optimization.[14]
Diagram 1: The Multifaceted Roles of the Trifluoromethyl Group in Drug Design
Caption: A diagram illustrating the interconnected effects of the trifluoromethyl group on key drug properties.
Synthetic Strategies for Introducing the Trifluoromethyl Group
The successful application of trifluoromethylation in drug design is contingent on the availability of robust and versatile synthetic methods. A variety of reagents and protocols have been developed to introduce the CF₃ group into diverse molecular scaffolds.[4][15]
Nucleophilic Trifluoromethylation
Reagents that deliver a nucleophilic "CF₃⁻" equivalent are widely used, particularly for addition to carbonyl compounds and other electrophiles. The Ruppert-Prakash reagent (TMSCF₃) is a prominent example, often used in the presence of a fluoride source.[2]
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents, which deliver a "CF₃⁺" equivalent, are effective for the trifluoromethylation of nucleophiles such as enolates, enamines, and electron-rich aromatic and heteroaromatic systems.[15] Umemoto and Togni reagents are well-known examples of this class.[16]
Radical Trifluoromethylation
Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad substrate scope.[17] These methods often employ a radical initiator or a photoredox catalyst to generate a CF₃ radical from a suitable precursor, such as trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent).[15][17]
Diagram 2: General Workflow for Assessing the Impact of Trifluoromethylation
Caption: A typical workflow for the design, synthesis, and evaluation of trifluoromethylated drug candidates.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a test compound.[5]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[5]
Materials:
-
Test compound and non-trifluoromethylated analog (10 mM stock in DMSO)
-
Liver microsomes (e.g., human, rat; 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, the test compound (final concentration, e.g., 1 µM), and liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[3]
-
Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[3]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (k / microsomal protein concentration).
Case Studies: Trifluoromethylated Drugs in the Clinic
The successful application of the trifluoromethyl group is evident in the numerous FDA-approved drugs that incorporate this moiety.[4][18]
-
Fluoxetine (Prozac): An antidepressant, fluoxetine contains a trifluoromethyl group on the phenyl ring. This group enhances its lipophilicity, facilitating its passage across the blood-brain barrier, and contributes to its metabolic stability.[19]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID), celecoxib features a trifluoromethyl group that is crucial for its selective inhibition of the COX-2 enzyme.[19]
-
Sitagliptin (Januvia): An anti-diabetic medication, sitagliptin's synthesis involves a key intermediate containing a trifluoromethyl group, which contributes to the final drug's efficacy and pharmacokinetic profile.[20]
-
Atogepant: A CGRP antagonist for migraine treatment, atogepant incorporates both trifluoromethyl and trifluorophenyl groups, which enhance metabolic stability, lipophilicity, and binding affinity to the CGRP receptor.[6]
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal.[2][6] Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding has made it an indispensable component in the design of modern pharmaceuticals.[9][21] As our understanding of its nuanced effects on molecular properties and biological interactions continues to grow, and as new synthetic methodologies for its introduction are developed, the strategic application of the trifluoromethyl group will undoubtedly continue to drive the discovery and development of novel, more effective, and safer therapeutics.
References
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. (2026). [Source name not available].
- Novás, M., & Matos, M. J. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Wikipedia. (n.d.). Trifluoromethylation. Wikipedia.
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - NIH.
- Request PDF. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate.
- Greig, I. R., et al. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate.
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Groups in Pharmaceutical Chemistry. [Source name not available].
- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). [Source name not available].
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Greig, I. R., et al. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB₁ Receptor Positive Allosteric Modulators. PubMed Central.
- ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. ResearchGate.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Request PDF. (2025). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ResearchGate.
- Beierle, J. M., et al. (n.d.). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. NIH.
- Betageri, R., et al. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed.
- Request PDF. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate.
- ChEMBL - EMBL-EBI. (n.d.). Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... ChEMBL - EMBL-EBI.
- The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. (n.d.). [Source name not available].
- DiMagno, S. G., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). [Source name not available].
- Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC - PubMed Central.
- Chemistry World. (2011). Trifluoromethylation made easy. Chemistry World.
- Request PDF. (2025). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate.
- Nair, A. S., et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.
- ResearchGate. (n.d.). Potential drug molecules with CF3 group. ResearchGate.
- The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design. (n.d.). [Source name not available].
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide integrates theoretical spectroscopic predictions based on its molecular structure with data from closely related analogues. This approach offers researchers a robust framework for the identification and characterization of this compound.
Compound Profile
This compound is a pyrimidine derivative characterized by the presence of two trifluoromethyl groups and a carboxylic acid moiety. These functional groups impart unique electronic properties and potential for diverse chemical interactions, making it a valuable building block in drug discovery and development.[1][2][3][4]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 188781-46-6 | [1][2] |
| Molecular Formula | C₇H₂F₆N₂O₂ | [1][3] |
| Molecular Weight | 260.09 g/mol | [1] |
| SMILES | OC(=O)C1=CN=C(N=C1C(F)(F)F)C(F)(F)F | [3] |
| InChI Key | RUHKDOFTFCXTBX-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure of this compound, presented below, is fundamental to understanding its spectroscopic behavior. The electron-withdrawing nature of the two trifluoromethyl groups and the pyrimidine ring significantly influences the chemical environment of the constituent atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two singlets:
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10.0 and 13.0 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.
-
Pyrimidine Proton (-CH=): A sharp singlet corresponding to the proton at the 6-position of the pyrimidine ring is expected. Due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and carboxylic acid groups, this proton will be significantly deshielded, with an estimated chemical shift in the range of 8.5 - 9.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The anticipated chemical shifts are as follows:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | 160 - 170 | Typical range for a carboxylic acid carbon. |
| Pyrimidine C2 | 150 - 160 (quartet) | Attached to a trifluoromethyl group, showing coupling to ¹⁹F. |
| Pyrimidine C4 | 155 - 165 (quartet) | Attached to a trifluoromethyl group, showing coupling to ¹⁹F. |
| Pyrimidine C5 | 115 - 125 | Shielded relative to other ring carbons, but deshielded by the carboxylic acid group. |
| Pyrimidine C6 | 150 - 160 | Deshielded due to adjacent nitrogen and electron-withdrawing groups. |
| Trifluoromethyl (-C F₃) | 115 - 125 (quartet) | Characteristic chemical shift for a CF₃ group, with a large ¹JCF coupling constant. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two singlets are expected, corresponding to the two trifluoromethyl groups. The chemical shifts will be influenced by their positions on the pyrimidine ring.
-
C2-CF₃: Expected chemical shift around -60 to -65 ppm.
-
C4-CF₃: Expected chemical shift around -70 to -75 ppm.
The absence of proton-fluorine or fluorine-fluorine coupling between the two CF₃ groups is expected due to the number of intervening bonds.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring NMR spectra of the title compound.
Caption: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad and strong, typical for a hydrogen-bonded carboxylic acid. |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong and sharp, characteristic of a carboxylic acid carbonyl. |
| C=N and C=C stretches (Pyrimidine Ring) | 1450 - 1650 | Multiple medium to strong bands. |
| C-F stretches (Trifluoromethyl) | 1100 - 1300 | Very strong and broad, often dominating this region of the spectrum. |
| O-H bend (Carboxylic Acid) | 1210 - 1320 | Medium intensity. |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium intensity. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 260.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several key losses, as outlined below.
Caption: A predicted fragmentation pathway for this compound in negative ion mode ESI-MS.
Data for the closely related ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate shows a predicted [M+H]⁺ peak at m/z 289.04064, which can serve as a reference point for the analysis of the carboxylic acid.[5]
Conclusion
This technical guide provides a detailed, albeit largely predictive, spectroscopic analysis of this compound. The information presented herein, based on fundamental spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers working with this compound. Experimental verification of these predicted spectral characteristics is encouraged to further enrich the scientific understanding of this and related fluorinated pyrimidines.
References
- CP Lab Safety. (n.d.). 2, 4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid, 1 gram.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, 97%.
- Chemspace. (n.d.). This compound.
- PubChem. (n.d.). 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 188781-46-6 | 4H21-3-3Z | MDL MFCD10697912 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound - C7H2F6N2O2 | CSSS00016997577 [chem-space.com]
- 4. 188781-46-6|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (C9H6F6N2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
Introduction
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid is a complex heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features—a pyrimidine core, a reactive carboxylic acid group, and two electron-withdrawing trifluoromethyl substituents—confer unique physicochemical properties that are critical to its application. This guide provides a comprehensive technical overview of the methodologies used to determine the solubility and stability of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals.
The carboxylic acid moiety suggests a pH-dependent aqueous solubility profile, a critical parameter for formulation and bioavailability in drug development. The trifluoromethyl groups are known to enhance metabolic stability and membrane permeability, but they also influence solubility and may direct specific degradation pathways. Understanding these characteristics is paramount for harnessing the full potential of this compound.
Part 1: Solubility Profiling
A comprehensive understanding of a compound's solubility is fundamental to its development and application.[1] For this compound, its acidic nature and fluorinated substituents necessitate a multi-faceted approach to solubility assessment.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method, as described by Higuchi and Connors.[2] This method establishes the equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value under specific conditions.[3]
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO).[4]
-
The use of both aqueous and organic solvents is crucial for understanding the compound's polarity and potential for various formulations.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to permit the sedimentation of undissolved solid.
-
Carefully withdraw a sample from the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This can be achieved through centrifugation followed by careful pipetting, or by filtration using a chemically inert filter (e.g., PTFE).
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying organic molecules.[6] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for higher sensitivity and selectivity.[7]
-
-
Excess Solid: The presence of excess solid ensures that the solution is saturated and in equilibrium with the solid phase, a prerequisite for determining thermodynamic solubility.[2]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.[5][8]
-
pH Variation: For a carboxylic acid, the pH of the aqueous medium will significantly influence solubility due to the ionization of the carboxyl group.[3][8] Determining solubility at different pH values (e.g., pH 2, 5, 7.4, and 9) is crucial for predicting its behavior in different physiological environments.
Kinetic Solubility Assessment
In early-stage drug discovery, kinetic solubility is often determined as a higher-throughput alternative to thermodynamic solubility.[2][3] This method involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until precipitation occurs. While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's dissolution characteristics.
Part 2: Stability Assessment and Forced Degradation Studies
Evaluating the intrinsic stability of a molecule is a critical component of its development, providing insights into its degradation pathways and informing storage conditions and shelf-life.[9][10] Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify potential degradation products.[11][12]
Experimental Design for Forced Degradation
Forced degradation studies for this compound should encompass a range of stress conditions to probe its susceptibility to hydrolysis, oxidation, and photolysis.[10][13]
Caption: Workflow for forced degradation studies.
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.[10][13]
-
Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze it using a stability-indicating analytical method.
-
Rationale: The pyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions. The carboxylic acid group will be protonated under acidic conditions and deprotonated under basic conditions, which may influence the reactivity of the ring.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[10][13]
-
Incubate the solution at room temperature, protected from light, for a defined period.
-
Analyze samples at various time points.
-
Rationale: While the trifluoromethyl groups are generally stable to oxidation, the pyrimidine ring may be susceptible to oxidative attack.
-
-
Thermal Degradation:
-
Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C or higher) in a controlled environment.[12]
-
Analyze samples at specified intervals.
-
Rationale: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states. Decarboxylation is a potential thermal degradation pathway for carboxylic acids.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[14]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples after a specified duration of light exposure.
-
Rationale: The conjugated pyrimidine ring system may absorb UV light, leading to photochemical degradation.
-
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The pyrimidine ring is the most likely site of degradation. General pyrimidine catabolism involves reduction of the ring, followed by hydrolytic ring opening.[15][16][17]
Caption: Potential degradation pathways.
Part 3: Data Presentation and Analysis
Summarizing Solubility Data
Quantitative solubility data should be presented in a clear and concise tabular format for easy comparison.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Analytical Method |
| Water | 25 | 2.0 | To be determined | HPLC-UV |
| Water | 25 | 7.4 | To be determined | HPLC-UV |
| Water | 37 | 7.4 | To be determined | HPLC-UV |
| Ethanol | 25 | N/A | To be determined | HPLC-UV |
| DMSO | 25 | N/A | To be determined | HPLC-UV |
Summarizing Stability Data
The results of forced degradation studies should also be tabulated to show the extent of degradation under each stress condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RT/m/z) |
| 0.1 M HCl, 60°C | 72 hours | To be determined | To be determined | To be determined |
| 0.1 M NaOH, 60°C | 72 hours | To be determined | To be determined | To be determined |
| 3% H₂O₂, RT | 72 hours | To be determined | To be determined | To be determined |
| Heat (Solid), 60°C | 7 days | To be determined | To be determined | To be determined |
| Photolytic (ICH Q1B) | Standard | To be determined | To be determined | To be determined |
Conclusion
The solubility and stability of this compound are critical parameters that dictate its utility in various scientific and industrial applications. This guide has outlined the essential experimental protocols and theoretical considerations for a thorough characterization of these properties. By employing systematic approaches such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the robust data necessary for informed decision-making in drug development and materials science. The unique structural attributes of this molecule necessitate a careful and detailed investigation to unlock its full potential.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- This compound. (n.d.). Chemspace.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- Forced Degradation Studies. (2016). MedCrave online.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminous.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- 2-(Trifluoromethoxy)pyrimidine-5-carboxylic acid. (n.d.). PubChem.
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed.
- Quantitative determination of the antimalarial drug mefloquine and of its main metabolite in plasma by direct densitometric measurement on thin-layer chromatographic plates. (n.d.). CABI.
- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (n.d.). PubMed.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989). PubMed.
- Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate.
- Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.). ResearchGate.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). NIH.
- Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. (n.d.). MDPI.
- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
- SOLUBILITY DATA SERIES. (n.d.). De Gruyter.
- Stability Testing of Biotechnological/Biological Products. (n.d.). EMA.
Sources
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. scispace.com [scispace.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
A Technical Guide to 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its commercial availability, outlines plausible synthetic routes based on established chemical literature, and explores its current and potential applications, particularly in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.
Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This has made organofluorine compounds, particularly fluorinated heterocycles, a cornerstone of modern drug design. The pyrimidine scaffold, a key component of nucleobases, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The incorporation of trifluoromethyl (CF3) groups onto the pyrimidine ring, as seen in this compound, offers several advantages for drug candidates. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability, thereby favorably impacting the pharmacokinetic profile of a molecule.[1][2] This guide focuses specifically on this compound, a versatile building block for the synthesis of novel bioactive compounds.
Commercial Availability of this compound
This compound (CAS No. 188781-46-6) is available from a number of commercial suppliers. The compound is typically supplied as a solid for research and development purposes. The following table summarizes the availability from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing, purity, and lead time information.
| Supplier | Product Number | Purity | Available Quantities |
| CP Lab Safety | Varies | Not specified | 1 g |
| BLD Pharm | BD120357 | ≥95% | 1g, 5g, 25g |
| Chemspace | CSSS00016997577 | Not specified | In-stock screening compounds |
It is important to note that some suppliers may offer the ethyl ester of the target compound, 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS No. 188781-15-9), which can serve as a valuable precursor in multi-step syntheses.[3]
Synthesis of this compound: A Plausible Experimental Protocol
The following proposed synthesis is a logical amalgamation of reported procedures for analogous compounds and serves as a guide for experienced synthetic chemists.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (Intermediate 1)
-
To a stirred solution of ethyl trifluoroacetoacetate, add triethyl orthoformate and acetic anhydride.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, remove the volatile components under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate 2)
-
To a solution of sodium ethoxide in ethanol, add urea followed by the dropwise addition of Intermediate 1.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Intermediate 2.
Step 3: Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate 3)
-
A mixture of Intermediate 2, phosphorus oxychloride (POCl3), and a catalytic amount of N,N-dimethylaniline is heated at reflux.
-
The reaction is monitored by TLC. Upon completion, the excess POCl3 is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting solid is filtered, washed with water, and dried to afford Intermediate 3.
Step 4: Synthesis of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate 4)
-
In a suitable aprotic solvent, Intermediate 3 is reacted with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), in the presence of a suitable catalyst (e.g., a fluoride source like CsF or a copper catalyst).
-
The reaction is typically carried out under an inert atmosphere and may require elevated temperatures.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give Intermediate 4, which can be purified by column chromatography.
Step 5: Hydrolysis to this compound (Final Product)
-
Intermediate 4 is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
An aqueous solution of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then acidified with a suitable acid (e.g., HCl), and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
As a Scaffold for Kinase Inhibitors
A significant application of trifluoromethyl-substituted pyrimidines is in the development of kinase inhibitors. For instance, derivatives of 5-trifluoromethylpyrimidine have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4] The trifluoromethyl groups can enhance binding to the ATP-binding pocket of the kinase, while the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.
Caption: Application of this compound in generating compound libraries for drug screening.
In the Development of Antifungal and Insecticidal Agents
Research has shown that novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibit promising antifungal and insecticidal activities.[1][2] The presence of the trifluoromethyl groups is often associated with enhanced efficacy. The carboxylic acid functionality of the title compound allows for the straightforward synthesis of a wide range of amide derivatives for biological evaluation.
Anticancer Applications
Beyond EGFR inhibition, trifluoromethyl pyrimidine derivatives have demonstrated broader anticancer activities.[1][4] The pyrimidine core can mimic endogenous nucleobases, leading to the inhibition of enzymes involved in nucleic acid synthesis or repair.[5][6][7][8] The trifluoromethyl groups can contribute to improved cellular uptake and target engagement.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 188781-46-6 |
| Molecular Formula | C7H2F6N2O2 |
| Molecular Weight | 260.09 g/mol [9] |
| Appearance | Solid |
| Storage | Room temperature[9] |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and commercially available building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. Its unique combination of a pyrimidine core and two trifluoromethyl groups offers a promising starting point for the development of new kinase inhibitors, antifungal agents, and anticancer therapeutics. The synthetic strategies outlined in this guide, based on established chemical principles, provide a framework for the laboratory-scale preparation of this and related compounds. As the demand for more effective and targeted therapies continues to grow, the importance of fluorinated building blocks like this compound in medicinal chemistry is set to increase.
References
- CP Lab Safety. (n.d.). 2, 4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid, 1 gram.
- Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752.
- MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(15), 5789.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 938503.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 938503.
- Amerigo Scientific. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%).
- Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2567–2581.
- Pharmacy 180. (n.d.). Fluorinated pyrimidines.
- Gordon, S. V., & Parish, T. (2018). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology, 9, 1290.
- Sheng, J., & Kool, E. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
- Sheng, J., & Kool, E. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
- MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Szafraniec-Szczęsny, J., et al. (2020).
- ResearchGate. (n.d.). Synthesis of mono- and bis(fluoroalkyl)-pyrimidines from FARs, fluorinated acetoacetates and malononitrile - Easy access to novel high value pyrimidine scaffolds.
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-3-methyl-2-butanone.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
- Princeton BioMolecular Research. (n.d.). Building Blocks.
- Dana Bioscience. (n.d.). 2-Phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid 100mg.
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester AldrichCPR 188781-15-9 [sigmaaldrich.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. calpaclab.com [calpaclab.com]
literature review of trifluoromethylpyrimidine derivatives
An In-depth Technical Guide to Trifluoromethylpyrimidine Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. This guide provides a comprehensive review of trifluoromethylpyrimidine derivatives, a class of compounds demonstrating remarkable versatility and potent biological activity. We will explore the fundamental physicochemical contributions of the trifluoromethyl moiety, delve into established and novel synthetic methodologies, and survey the extensive therapeutic and agricultural applications, from oncology to crop protection. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of these vital compounds, grounded in authoritative references and detailed experimental protocols.
The Rationale: Synergistic Chemistry of the Pyrimidine Core and Trifluoromethyl Group
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of nucleobases and a multitude of approved drugs.[1] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets. When this established pharmacophore is functionalized with a trifluoromethyl group, a powerful synergy emerges.
The CF3 group is not merely a passive substituent; it actively modulates a molecule's properties in several critical ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in-vivo half-life for the parent molecule.
-
Increased Lipophilicity: As a highly lipophilic moiety, the CF3 group can significantly enhance a compound's ability to cross cellular membranes, improving its bioavailability and penetration into target tissues.[2]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can decrease the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing receptor binding and solubility.
-
Potent Target Interactions: The CF3 group can engage in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to a substantial increase in binding affinity and potency.[3]
This unique combination of properties makes trifluoromethylpyrimidine derivatives a highly attractive area of research for developing novel therapeutic agents and high-performance agrochemicals.[3][4]
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of trifluoromethylpyrimidine derivatives typically relies on a multi-step approach, most commonly beginning with the cyclocondensation of a trifluoromethyl-containing building block.[5] A versatile and widely adopted starting material is ethyl trifluoroacetoacetate.
General Synthetic Workflow
A representative synthetic pathway involves an initial ring-closure reaction, followed by chlorination and subsequent nucleophilic substitution to introduce desired functional diversity. This robust workflow allows for the creation of a large library of derivatives from a common intermediate.
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a 2,4-disubstituted-5-(trifluoromethyl)pyrimidine Derivative
This protocol provides a self-validating, step-by-step methodology adapted from established literature for synthesizing a diverse library of derivatives.[5][6][7]
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
-
To a round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water and then diethyl ether.
-
Dry the product under vacuum to afford the 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate as a white solid.
Step 2: Synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine
-
Carefully add the dried intermediate from Step 1 (1.0 eq) to phosphorus oxychloride (POCl3) (5.0 eq) in a flask equipped with a reflux condenser and a gas trap for HCl.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux for 4 hours. The solid will gradually dissolve.
-
After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dichlorinated intermediate.
Step 3: Synthesis of the Final Derivative via Nucleophilic Substitution
-
Dissolve the dichlorinated intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq) and a base such as diisopropylethylamine (DIEA) (2.0 eq).
-
Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material. The first substitution occurs regioselectively at the more reactive C4 position.
-
To substitute the C2 position, a second, different nucleophile can be added, often requiring higher temperatures.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel to obtain the final trifluoromethylpyrimidine derivative.
Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Biological Applications and Structure-Activity Relationships
Trifluoromethylpyrimidine derivatives exhibit a remarkably broad spectrum of biological activities, finding applications as anticancer, antifungal, antiviral, and antibacterial agents.[6][8][9][10]
Anticancer Activity: EGFR Kinase Inhibition
A significant area of development for these derivatives is in oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8] Overexpression or mutation of EGFR is a key driver in many cancers, making it a critical therapeutic target.[8]
Certain 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors.[8][11] The pyrimidine core acts as a hinge-binder within the ATP-binding pocket of the kinase, while appended moieties can be tailored to interact with other regions of the active site to enhance potency and selectivity.
Mechanism of Action: EGFR Pathway Inhibition Successful inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified EGFR signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights: Studies have shown that for EGFR inhibitors, substituents on appended phenyl rings are crucial for activity.[8]
-
Aromatic vs. Aliphatic: Derivatives with aromatic substituents generally exhibit superior antitumor activity compared to those with aliphatic groups.[8]
-
Specific Substitutions: The presence of a 3-fluorophenyl group on an acrylamide side chain has been shown to be particularly effective. For instance, compound 9u from one study demonstrated exceptional potency.[8][12]
Data Presentation: In Vitro Anticancer Activity
| Compound | Target | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Reference |
| 9u | EGFR | 0.35 | 3.24 | 5.12 | [8][12] |
| Gefitinib | EGFR | - | - | - | [8] |
| (Control) | (Reported EGFR IC₅₀: 0.0063 µM) |
Table 1: Comparative IC₅₀ values of a potent trifluoromethylpyrimidine derivative against various cancer cell lines.
Agrochemical Applications: Antifungal and Antiviral Agents
The unique properties of trifluoromethylpyrimidines also make them highly effective in crop protection.[3]
Antifungal Activity: Numerous derivatives have demonstrated potent antifungal activity against a wide range of plant pathogens.[7] For example, specific compounds have shown inhibition rates of up to 100% against Botrytis cinereal (gray mold) at a concentration of 50 µg/mL, outperforming commercial fungicides like tebuconazole in some cases.[7][9][13]
Data Presentation: In Vitro Antifungal Activity
| Compound | Botrytis cinerea (% Inhibition) | Sclerotinia sclerotiorum (% Inhibition) | Reference |
| 5j | 96.84 | - | [7][13] |
| 5l | 100 | - | [7][13] |
| 5v | - | 82.73 | [7][13] |
| Tebuconazole | 96.45 | 83.34 | [7][13] |
Table 2: Antifungal efficacy of selected derivatives at 50 µg/mL compared to the commercial fungicide Tebuconazole.
Antiviral Activity: Derivatives have also been developed as potent agents against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[6][14] One fascinating mechanism of action is not direct virucidal activity, but the induction of the plant's own defense systems.
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR) Certain trifluoromethylpyrimidine piperazine derivatives act as plant activators.[14] They trigger a systemic acquired resistance (SAR) response in the host plant by enhancing the activity of key defense-related enzymes, such as superoxide dismutase (SOD) and phenylalanine ammonialyase (PAL). This leads to the activation of downstream defense pathways, like the phenylpropanoid biosynthesis pathway, which strengthens the plant's ability to resist viral infection.[14]
Caption: Workflow for antiviral action via plant defense activation.
Conclusion and Future Outlook
Trifluoromethylpyrimidine derivatives stand out as a versatile and highly valuable class of compounds. The strategic fusion of the privileged pyrimidine scaffold with the unique physicochemical properties of the trifluoromethyl group has yielded potent agents for both medicine and agriculture. The synthetic workflows are robust and scalable, allowing for extensive derivatization and optimization. As demonstrated, these compounds are effective EGFR inhibitors for cancer therapy and can function as powerful antifungal and antiviral agents for crop protection, sometimes through novel mechanisms like the induction of plant immunity.[8][14]
Future research should continue to explore the vast chemical space around this core, focusing on enhancing target specificity, minimizing off-target effects, and elucidating detailed mechanisms of action. The continued investigation of structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics and agrochemicals with superior efficacy and safety profiles.[15]
References
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2025). Arabian Journal of Chemistry.
- Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. (n.d.). Syncom.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. [Link]
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2025).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). PubMed. [Link]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2025).
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
- One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. (2024).
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PubMed. [Link]
- One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. (2025).
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025).
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers Media S.A.. [Link]
- The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. (n.d.).
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2025).
- Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega. [Link]
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science. [Link]
- Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. (2023). Pest Management Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 10. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
Introduction
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid is a highly fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. The presence of two trifluoromethyl groups on the pyrimidine core significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for novel therapeutic agents. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in available data and established principles for managing potent research chemicals. As a Senior Application Scientist, the causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Risk Assessment
A complete toxicological profile for this compound is not yet available. A review of the available Safety Data Sheet (SDS) from suppliers indicates that for many toxicological and ecological parameters, "no data available".[1] This lack of comprehensive data mandates a precautionary approach, treating the compound as potentially hazardous until more definitive information is generated.
Based on the chemical structure and data from analogous compounds, the primary hazards are anticipated to be:
-
Respiratory Irritation: A Safety Data Sheet for the compound indicates it may cause respiratory irritation (H335).
-
Eye Irritation: The ethyl ester of this carboxylic acid is classified as an eye irritant (H319).[2]
-
Skin Irritation: Structurally similar trifluoromethylated pyrimidine carboxylic acids are known to cause skin irritation.
-
Harmful if Swallowed: Related compounds have been shown to be harmful if ingested.
The trifluoromethyl groups enhance the compound's stability, which, from a safety perspective, implies persistence. Perfluorinated carboxylic acids (PFCAs) as a class are known for their chemical and thermal stability due to the strong carbon-fluorine bonds.[3] This persistence requires careful consideration for waste disposal to prevent environmental accumulation.
Summary of Potential Hazards
| Hazard Classification | GHS Hazard Statement (Inferred) | Source/Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Analogy to similar fluorinated pyrimidines |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Analogy to similar fluorinated pyrimidines |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Data from ethyl ester analog[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | SDS for the compound |
Engineering Controls and Personal Protective Equipment (PPE)
Given the potential for respiratory irritation and the lack of comprehensive toxicity data, all handling of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood. The causality here is the containment of any airborne particles or vapors, preventing inhalation, which is a primary route of exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent dermal and ocular exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.
-
Hand Protection: Nitrile gloves should be worn. Given the unknown permeation characteristics of this specific compound, it is prudent to double-glove, especially when handling larger quantities or for prolonged periods. Gloves should be changed immediately if contamination is suspected.
-
Body Protection: A lab coat that is buttoned completely is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: While a fume hood is the primary engineering control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a significant spill outside of containment.
Safe Handling and Storage Procedures
Workflow for Weighing and Dispensing Solid Compound
The following diagram outlines the critical steps and decision points for safely handling solid this compound.
Caption: Safe handling workflow for solid this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of safety equipment, including the safety shower, eyewash station, and fire extinguisher.
-
Don the required PPE as outlined above.
-
Verify that the chemical fume hood is functioning correctly by checking the airflow monitor.
-
-
Weighing and Solution Preparation:
-
Conduct all manipulations of the solid compound within the fume hood.
-
To minimize the generation of dust, avoid pouring the solid directly. Use a spatula to transfer the material.
-
When preparing solutions, add the solid to the solvent slowly. Be aware that some dissolution processes can be exothermic.
-
-
Reaction Quenching and Work-up:
-
If the compound is used in a chemical reaction, ensure that the quenching procedure is well-understood and controlled to avoid any violent reactions.
-
Extractions and other work-up procedures should be performed in the fume hood.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
It should be stored away from strong oxidizing agents and bases, as violent reactions may occur.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and contained within the fume hood, trained personnel equipped with appropriate PPE can clean it up using an absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
Due to the persistent nature of perfluorinated compounds, all waste containing this compound, including contaminated consumables and solutions, must be disposed of as hazardous waste. Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards, which are largely inferred from its chemical structure and data from analogous compounds due to a lack of specific toxicological data. A conservative approach, utilizing robust engineering controls, appropriate personal protective equipment, and meticulous handling techniques, is paramount. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with this valuable research chemical and maintain a safe and productive laboratory environment.
References
- Perfluoroalkyl carboxylic acids. (n.d.). In Wikipedia.
- Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. (2015, April 24). Australian Department of Health and Aged Care.
- Kovarova, J., & Svobodova, Z. (2009). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Interdisciplinary toxicology, 2(3), 157–162. [Link].
- Sikkerhedsdatablad. (n.d.). Fisher Scientific.
Sources
Methodological & Application
Application Notes & Protocols: Strategic Use of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid in Synthetic Chemistry
Introduction: The Strategic Advantage of Fluorinated Pyrimidines
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone for optimizing molecular properties.[1][2] Fluorine and trifluoromethyl (-CF₃) groups can profoundly enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity through unique electronic interactions.[2][3] The pyrimidine core, a privileged structure in numerous therapeutic agents, becomes a particularly powerful building block when functionalized with electron-withdrawing trifluoromethyl groups.
This guide focuses on 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid , a versatile reagent for introducing a highly functionalized, electron-deficient pyrimidine moiety. The presence of two -CF₃ groups significantly influences the molecule's reactivity, making it an ideal synthon for creating complex derivatives, particularly through transformations of its carboxylic acid group. This document provides an in-depth analysis of its properties, core applications, and detailed, field-proven protocols for its use in amide bond formation and esterification, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its effective use. The strong electron-withdrawing nature of the two trifluoromethyl groups increases the acidity of the carboxylic acid proton, which influences the choice of reaction conditions, particularly in base-mediated transformations.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 188781-46-6 | [4][5][6] |
| Molecular Formula | C₇H₂F₆N₂O₂ | [4][6] |
| Molecular Weight | 260.09 g/mol | [6] |
| Appearance | Typically an off-white to white solid | N/A |
| Storage | Store at room temperature in a dry, well-ventilated area | [6] |
Core Applications: Amide and Ester Synthesis
The primary synthetic utility of this reagent lies in the derivatization of its carboxylic acid functionality. The electron-deficient pyrimidine ring is relatively stable and serves as a robust scaffold. The two main transformations are:
-
Amide Bond Formation: Coupling with primary or secondary amines to generate a diverse range of amides. This is the most common application, enabling the connection of the pyrimidine core to other pharmacophores or linkers in drug discovery programs.[7][8]
-
Esterification: Reaction with alcohols to produce esters, which can serve as final products or as intermediates for further transformations.[9][10]
The strong inductive effect of the -CF₃ groups makes the carboxylate a relatively poor nucleophile but activates the carbonyl carbon towards nucleophilic attack once the hydroxyl group is converted into a better leaving group by a coupling agent.
Protocol 1: High-Efficiency Amide Bond Formation via HATU Coupling
This protocol details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and is particularly effective for coupling with a broad range of amines, including those that are electron-deficient or sterically hindered.[11][12]
Rationale for Method Selection
HATU is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters.[13] This activation is fast and efficient, often leading to higher yields and shorter reaction times compared to carbodiimide-based methods, especially for challenging substrates.[8][12] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), prevents unwanted side reactions.
Step-by-Step Methodology
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Pre-activation: To the stirred solution, add HATU (1.1–1.2 eq) followed by DIPEA (2.0–3.0 eq). Stir the mixture at room temperature for 15–20 minutes. A slight color change may be observed as the active ester is formed.
-
Amine Addition: Add the desired amine (1.0–1.2 eq) to the reaction mixture. If the amine is supplied as a salt (e.g., hydrochloride), an additional equivalent of DIPEA may be required to liberate the free base.
-
Reaction: Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2–8 hours).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or DCM (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove residual DMF), saturated aqueous sodium bicarbonate (NaHCO₃) (to remove unreacted acid and HOBt byproduct), and finally with brine.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Fischer-Speier Esterification
This protocol describes the classic Fischer esterification method, an acid-catalyzed equilibrium process for forming an ester from a carboxylic acid and an alcohol.[10] It is a cost-effective and straightforward method, particularly suitable for large-scale synthesis where the alcohol can be used in excess as both a reagent and a solvent.
Rationale for Method Selection
The Fischer esterification relies on simple, inexpensive reagents (an alcohol and a strong acid catalyst).[10] The reaction is driven to completion by exploiting Le Châtelier's principle—either by using a large excess of the alcohol reactant or by removing water as it is formed.[10] For a specialized substrate like this compound, this method is robust, though it may require elevated temperatures and longer reaction times.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol). The alcohol should be used in large excess, serving as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 2-5 mol% of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH)) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. The required temperature will depend on the boiling point of the alcohol used.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, often requiring 12–24 hours to reach equilibrium or completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can then be purified by silica gel column chromatography or distillation if it is sufficiently volatile.
Experimental Workflow Diagram
Caption: Workflow for Fischer-Speier esterification.
Mechanistic Insights: The Role of Activation in Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[11] Coupling reagents are essential to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby activating the carbonyl group for nucleophilic attack by the amine.
Activation Mechanism with HATU
The mechanism for HATU-mediated coupling proceeds through the following key steps:
-
Active Ester Formation: The carboxylate anion, formed by the deprotonation of the carboxylic acid by DIPEA, attacks the electrophilic carbon of the HATU reagent. This results in the formation of a highly reactive OAt-ester intermediate and releases the non-nucleophilic 1-hydroxy-7-azabenzotriazole (HOAt) anion.
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated OAt-ester.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the stable amide bond. The released HOAt is protonated by the protonated DIPEA to regenerate the base and form the HOAt byproduct.
Reaction Mechanism Diagram
Caption: Generalized mechanism for HATU-mediated amide coupling.
References
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
- This compound. Chemspace. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. PubChemLite. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- 2, 4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid, 1 gram. CP Lab Safety. [Link]
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Recent development of peptide coupling reagents in organic synthesis. Hilaris. [Link]
- The Many Roles for Fluorine in Medicinal Chemistry.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - C7H2F6N2O2 | CSSS00016997577 [chem-space.com]
- 5. 188781-46-6|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for Amide Coupling Reactions with 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Carboxylic Acids
In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture.[1][2] However, the seemingly routine formation of this linkage can become a significant synthetic hurdle when dealing with challenging substrates. 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid represents a prime example of such a substrate. The pyrimidine core, coupled with two potent electron-withdrawing trifluoromethyl groups, renders the carboxylic acid exceptionally electron-deficient. This electronic nature decreases the nucleophilicity of the corresponding carboxylate, making its activation—the crucial first step in most amide coupling reactions—kinetically and thermodynamically demanding.[3]
Standard coupling conditions that are effective for simple aliphatic or benzoic acids often fail or provide disappointingly low yields with substrates like this compound.[1] The challenge, therefore, lies in selecting activation strategies and reagents powerful enough to overcome the inherent low reactivity of the acid while minimizing side reactions.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the successful amide coupling of this compound. We will delve into the causality behind experimental choices, present step-by-step protocols for several highly effective coupling systems, and offer insights into troubleshooting and optimization.
Core Principles and Strategic Considerations
The primary obstacle in coupling this compound is the formation of a sufficiently reactive activated intermediate. The electron-poor nature of the pyrimidine ring deactivates the carboxyl group towards electrophilic activation. Therefore, the choice of coupling reagent is paramount. Modern uronium/aminium salts and methods that generate highly reactive acyl halides in situ are generally the most successful.
Key strategic choices include:
-
Coupling Reagent: Opt for high-reactivity reagents known to be effective for hindered or electron-deficient substrates. Uronium/aminium salts like HATU and COMU are excellent starting points. An alternative and powerful strategy is the in situ formation of an acyl fluoride, which is a small and highly reactive intermediate.[4]
-
Base: A non-nucleophilic, sterically hindered amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. It must be strong enough to deprotonate the carboxylic acid and neutralize the acidic byproducts generated during the reaction, but it should not compete with the primary amine as a nucleophile.[1]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are standard choices. The solubility of all reactants and the inertness of the solvent to the highly reactive intermediates are key.[5]
-
Order of Addition: For uronium-based reagents like HATU, it is critical to pre-activate the carboxylic acid before adding the amine. Adding the coupling reagent to a mixture of the acid and amine can lead to the formation of an inactive guanidinium byproduct from the reaction of the coupling reagent with the amine.
Recommended Coupling Protocols
The following protocols are designed to provide a high probability of success for the amide coupling of this compound with a range of primary and secondary amines.
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent that generates a reactive OAt-active ester. The 7-aza-benzotriazole moiety is a superior leaving group and can participate in the reaction to accelerate the final aminolysis step.[6] This method is often the first choice for challenging couplings.[7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Step-by-Step Methodology:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1–0.5 M concentration).
-
Add HATU (1.1–1.2 eq) to the solution.
-
Add DIPEA (2.0–3.0 eq) to the mixture.
-
Stir the solution at room temperature for 15–30 minutes to ensure complete pre-activation of the carboxylic acid. The formation of the OAt-active ester is typically rapid.
-
In a separate vial, dissolve the amine (1.0–1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2–12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly unreactive amines, the temperature may be gently elevated to 40–50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, water, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acyl Fluoride-Mediated Coupling via BTFFH
Generating an acyl fluoride in situ is a powerful strategy for coupling electron-deficient acids. Acyl fluorides are small, highly electrophilic, and less prone to side reactions like racemization compared to acyl chlorides.[4] BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is an excellent reagent for this transformation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
BTFFH
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
In a dry, sealable reaction vessel (e.g., a microwave vial) under an inert atmosphere, combine this compound (1.3 eq) and BTFFH (1.5 eq).
-
Add anhydrous DCM to dissolve the solids (concentration typically 0.2–0.5 M).
-
Add DIPEA (4.5 eq) to the mixture and stir at room temperature for 30 minutes to form the acyl fluoride intermediate.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Seal the vessel tightly and heat the reaction at 60–80 °C for 12–24 hours. Caution: Heating a sealed vessel containing a volatile solvent like DCM will generate significant pressure. Ensure the reaction vessel is appropriate and take all necessary safety precautions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with additional DCM. Wash the organic phase with water (3x) and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Carbodiimide-Mediated Coupling with EDC/HOBt and DMAP
While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, they may struggle with highly deactivated acids. The addition of HOBt (Hydroxybenzotriazole) is standard practice to form a more reactive HOBt-ester and suppress side reactions. For a substrate this challenging, the inclusion of a catalytic or stoichiometric amount of DMAP (4-Dimethylaminopyridine) can be crucial, as it acts as a highly effective acyl transfer catalyst.[8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl
-
HOBt·H₂O
-
DMAP
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), HOBt·H₂O (1.2 eq), and DMAP (0.1–1.0 eq) in anhydrous DCM or MeCN.
-
Add the amine (1.1 eq) to the solution.
-
Finally, add DIPEA or TEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12–24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography.
Data Presentation: Comparison of Recommended Protocols
| Parameter | Protocol 1 (HATU) | Protocol 2 (BTFFH/Acyl Fluoride) | Protocol 3 (EDC/HOBt/DMAP) |
| Coupling Reagent | HATU | BTFFH | EDC·HCl |
| Additive(s) | None | None | HOBt, DMAP |
| Base | DIPEA | DIPEA | DIPEA or TEA |
| Typical Solvent | DMF | DCM | DCM or MeCN |
| Temperature | Room Temperature | 60–80 °C (Sealed Vessel) | Room Temperature |
| Reaction Time | 2–12 hours | 12–24 hours | 12–24 hours |
| Key Advantage | High reactivity, fast, reliable for difficult substrates. | Excellent for highly electron-deficient acids; small reactive intermediate. | Cost-effective reagents; water-soluble byproducts. |
| Potential Issue | Higher cost; byproduct removal. | Requires heating in a sealed vessel; pressure build-up. | May be lower yielding for this specific substrate; DMAP can be difficult to remove. |
Visualization of Key Methodologies
Reaction Mechanism and Workflow Diagrams
Caption: HATU-mediated activation and coupling workflow.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Pyrimidine-Based Kinase Inhibitors
Introduction: The Central Role of Pyrimidines in Kinase Inhibition
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as a "privileged scaffold" in medicinal chemistry for designing kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine-based compounds to act as competitive inhibitors, effectively blocking the enzyme's active site.[3] This inherent biological relevance, combined with versatile chemistry, makes the pyrimidine scaffold a cornerstone of modern drug discovery.[4][5]
This guide provides an in-depth overview of the key experimental strategies for synthesizing pyrimidine-based kinase inhibitors. Moving beyond a simple recitation of steps, we will explore the underlying chemical logic, provide field-tested protocols for key reactions, and offer insights into the characterization and purification of the final compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and synthesize novel kinase inhibitors.
Core Synthetic Strategies: From Blueprint to Molecule
The creation of a diverse library of kinase inhibitors typically relies on the functionalization of a core pyrimidine structure. While classical methods involving the condensation of moieties like β-dicarbonyl compounds with guanidine can be used to construct the pyrimidine ring itself, the most powerful and versatile approaches in modern drug discovery involve the selective modification of a pre-existing, often halogenated, pyrimidine scaffold.[5][6] This allows for the systematic and modular introduction of various chemical groups to probe the kinase's binding pocket and optimize pharmacological properties.
The workhorses of this strategy are palladium- and copper-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Palladium-Catalyzed Cross-Coupling: The Medicinal Chemist's Toolkit
Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, offering mild conditions, broad functional group tolerance, and high yields. For pyrimidine-based inhibitors, two reactions are of paramount importance: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is the premier method for introducing aryl and heteroaryl substituents onto the pyrimidine core.[7] By coupling a halogenated pyrimidine (typically chloro- or bromo-) with an organoboron reagent (a boronic acid or ester), chemists can install diverse groups that occupy the hydrophobic regions of the ATP-binding site, significantly influencing inhibitor potency and selectivity. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of palladium catalyst, ligand, and base is critical for success, especially with less reactive chloro-pyrimidines.[9]
-
Buchwald-Hartwig Amination (C-N Bond Formation): The ability to form C-N bonds is crucial, as amino groups on the pyrimidine scaffold are often responsible for forming key hydrogen bond interactions with the "hinge region" of the kinase, a critical anchoring point for many inhibitors.[5] The Buchwald-Hartwig amination allows for the coupling of a halo-pyrimidine with a wide variety of primary and secondary amines under relatively mild conditions, a significant improvement over harsher classical methods like nucleophilic aromatic substitution.[10][11] The development of specialized, sterically hindered phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation.[11]
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[12][13] While often requiring higher temperatures than its palladium-catalyzed counterparts, it remains a valuable tool, particularly for substrates that may be incompatible with palladium systems.[13] The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, provides a useful alternative to the Buchwald-Hartwig amination for coupling anilines with aryl halides.[13] Modern protocols have improved the Ullmann reaction by using soluble copper sources and specialized ligands, making it more reliable and expanding its utility in complex molecule synthesis.[12][14]
Visualizing the Synthetic Workflow
A common strategy for building a library of kinase inhibitors involves a sequential cross-coupling approach on a di- or tri-halogenated pyrimidine. This allows for the directed and independent installation of different functionalities at specific positions on the pyrimidine core.
Caption: General workflow for synthesizing a 4-Aryl-2-aminopyrimidine kinase inhibitor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrimidine-based kinase inhibitor scaffold using the workflow described above.
Safety First: Always conduct a thorough risk assessment before beginning any chemical synthesis. Handle all reagents and solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Many reagents, such as palladium catalysts and organic solvents, have specific hazards; consult the Safety Data Sheet (SDS) for each chemical before use.[17][18]
Protocol 1: Synthesis of 4-(Pyridin-3-yl)-2-chloropyrimidine via Suzuki-Miyaura Coupling
This protocol details the regioselective C4-arylation of 2,4-dichloropyrimidine. The higher reactivity of the chlorine atom at the C4 position compared to the C2 position allows for this selective transformation.[7]
| Reagent/Material | M.W. | Amount | Moles |
| 2,4-Dichloropyrimidine | 148.97 | 1.00 g | 6.71 mmol |
| 3-Pyridylboronic Acid | 122.92 | 0.91 g | 7.38 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.39 g | 0.34 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.13 g | 20.13 mmol |
| 1,4-Dioxane | - | 30 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.00 g), 3-pyridylboronic acid (0.91 g), and sodium carbonate (2.13 g).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (30 mL) and water (10 mL) via syringe. Bubble the inert gas through the solution for 15 minutes to degas the solvents. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.39 g) to the flask against a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, 4-(pyridin-3-yl)-2-chloropyrimidine.[7][9]
Protocol 2: Synthesis of N-Benzyl-4-(pyridin-3-yl)pyrimidin-2-amine via Buchwald-Hartwig Amination
This protocol demonstrates the C-N bond formation at the C2 position of the pyrimidine intermediate synthesized in Protocol 1.
| Reagent/Material | M.W. | Amount | Moles |
| 4-(Pyridin-3-yl)-2-chloropyrimidine | 191.61 | 1.00 g | 5.22 mmol |
| Benzylamine | 107.15 | 0.67 g | 6.26 mmol |
| Pd₂(dba)₃ | 915.72 | 0.12 g | 0.13 mmol |
| Xantphos | 578.68 | 0.18 g | 0.31 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.70 g | 7.31 mmol |
| Toluene | - | 25 mL | - |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-(pyridin-3-yl)-2-chloropyrimidine (1.00 g), sodium tert-butoxide (0.70 g), Pd₂(dba)₃ (0.12 g), and Xantphos (0.18 g).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Amine Addition: Add dry toluene (25 mL) followed by benzylamine (0.67 g) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound, N-benzyl-4-(pyridin-3-yl)pyrimidin-2-amine.[10]
Data Summary: Optimizing Cross-Coupling Reactions
The success of Suzuki and Buchwald-Hartwig reactions is highly dependent on the careful selection of reaction parameters. The following table provides a summary of commonly used conditions for the functionalization of pyrimidine scaffolds.
| Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (1-5%) | PPh₃ (internal) | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DME | 80-110 | [7][9] |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-3%) | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | [19] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3%) | BINAP, Xantphos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 90-120 | [10][11] |
| Buchwald-Hartwig | Pd(OAc)₂ (2-5%) | RuPhos, JohnPhos | LHMDS, K₃PO₄ | THF, Toluene | RT-100 | [20] |
Characterization and Purification
Structural Verification
Once a target molecule is synthesized and purified, its identity and purity must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of the synthesized compounds.[21] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's framework.[22][23]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[21] Techniques like Electrospray Ionization (ESI) are commonly used for the polar molecules typical of kinase inhibitors.
Purification Strategies
Achieving high purity is critical for biological testing.
-
Flash Column Chromatography: This is the most common method for purifying reaction mixtures, separating the desired product from unreacted starting materials, reagents, and byproducts.
-
Recrystallization: When applicable, recrystallization is an excellent method for obtaining highly pure crystalline material.
-
Advanced Techniques: For challenging separations, such as removing persistent impurities or separating enantiomers, more advanced techniques like Supercritical Fluid Chromatography (SFC) or Simulated Moving Bed (SMB) chromatography may be employed.[24][25]
Conclusion
The pyrimidine scaffold remains a highly validated and fruitful starting point for the design of novel kinase inhibitors. Mastery of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, is essential for any researcher in this field. The strategies and protocols outlined in this guide provide a robust framework for the efficient and logical synthesis of diverse libraries of pyrimidine-based compounds. By combining these powerful synthetic tools with a deep understanding of kinase biology and structure-based design, the scientific community can continue to develop the next generation of targeted therapeutics.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163. URL
- Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition. Benchchem. URL
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. 2021-08-26. URL
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers. 2025-01-03. URL
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. URL
- Pyrimidine - Safety D
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. Benchchem. URL
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. 2015-02-25. URL
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry (RSC Publishing). 2020-09-08. URL
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. URL
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- SAFETY DATA SHEET. Thermo Fisher Scientific. 2025-09-18. URL
- Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide. Benchchem. URL
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. URL
- Buchwald–Hartwig amin
- Purification Technologies Small Molecules. Kdpharmagroup. URL
- Ullmann condens
- A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. 2015-10-14. URL
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman. URL
- IR, NMR spectral data of pyrimidine derivatives.
- 3 - SAFETY D
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. 2024-10-01. URL
- SAFETY DATA SHEET. Sigma-Aldrich. 2024-09-06. URL
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conform
- Process for the preparation of pyrimidine derivatives.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
- Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. AIP Publishing. 2023-09-29. URL
- Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. NIH. URL
- N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives.
- Ullmann Reaction. Organic Chemistry Portal. URL
- Identification of small molecule inhibitors of pyruv
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 25. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols for the Chromatographic Purification of Trifluoromethylated Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluoromethylated pyrimidines are a cornerstone of modern medicinal chemistry and agrochemical development, with their unique properties often leading to enhanced biological activity, metabolic stability, and bioavailability.[1][2] The successful synthesis of these high-value compounds is, however, only half the journey. Achieving the stringent purity levels required for accurate biological evaluation and subsequent development necessitates robust and well-designed purification strategies. This guide provides an in-depth exploration of the chromatographic techniques essential for the purification of trifluoromethylated pyrimidine compounds. We will delve into the underlying principles, provide detailed, field-proven protocols for flash chromatography and preparative HPLC, and discuss advanced methods such as Supercritical Fluid Chromatography (SFC).
The Decisive Influence of the Trifluoromethyl Group in Chromatography
The introduction of a trifluoromethyl (-CF₃) group onto a pyrimidine scaffold dramatically alters its physicochemical properties, which in turn dictates its behavior during chromatographic separation. Understanding these changes is the first principle of effective method development.
-
Enhanced Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group.[3] This property generally leads to stronger retention in reversed-phase chromatography (where the stationary phase is non-polar) and faster elution in normal-phase chromatography (where the stationary phase is polar). The position of the -CF₃ group can modulate this effect; for instance, trifluorination at the alpha-position to a hydroxyl group strongly enhances lipophilicity.[4]
-
Potent Inductive Effect: As one of the most powerful electron-withdrawing groups, the -CF₃ moiety significantly lowers the pKa of nearby acidic protons and reduces the basicity of nitrogen atoms within the pyrimidine ring.[3][5] This electronic perturbation can alter the compound's interaction with the stationary phase, especially on polar media like silica gel, and can be leveraged to improve separation from less fluorinated or non-fluorinated impurities.
-
Altered Solubility and Interactions: The unique electronic nature of the C-F bond results in weak polarizability and a reduced capacity for hydrogen bonding compared to C-H bonds. This can affect a compound's solubility in common chromatographic solvents and its interaction profile, sometimes necessitating the use of specialized fluorinated stationary phases for optimal selectivity.[6][7]
General Purification Workflow
A multi-tiered approach is typically required to progress from a crude synthetic reaction mixture to an analytically pure compound. The initial step involves a high-capacity, lower-resolution technique like flash chromatography, followed by a high-resolution polishing step such as preparative HPLC if necessary.
Caption: General experimental workflow for purification.
Application Protocol I: Flash Chromatography
Flash chromatography is the workhorse for the initial cleanup of multi-gram scale reaction mixtures, efficiently removing major impurities.[8][9]
Method Development Workflow
The key to successful flash chromatography is a rapid and effective method development process, which almost always begins with Thin-Layer Chromatography (TLC).[8]
Caption: Logic for flash chromatography method development.
Detailed Protocol: Normal-Phase Purification
This protocol is suitable for moderately polar trifluoromethylated pyrimidines that are soluble in common organic solvents.
-
TLC Scouting:
-
On a silica gel TLC plate, spot the crude material.
-
Develop plates in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Causality: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, and is well-separated from major impurities. This Rf range typically translates to a retention of 3-5 column volumes (CVs) in flash chromatography, providing an optimal balance between resolution and run time.
-
-
Column Selection and Packing:
-
Select a pre-packed silica gel column. The column size is determined by the sample mass (typically a 1:100 sample-to-silica ratio for difficult separations, up to 1:20 for simple ones).
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexane) for at least 2 CVs.
-
-
Sample Loading:
-
Liquid Loading: If the crude material is readily soluble in a non-polar solvent, dissolve it in a minimal amount of dichloromethane or the initial mobile phase and inject it onto the column.[10]
-
Solid Loading: If solubility is poor, pre-adsorb the crude material onto a small amount of silica gel or celite. Dry this mixture under vacuum and load the resulting powder into an empty solid load cartridge.
-
Causality: Solid loading is often superior as it prevents band broadening caused by injecting a sample dissolved in a strong solvent, leading to sharper peaks and better resolution.[10]
-
-
Gradient Elution & Fraction Collection:
-
Run a linear gradient based on the TLC results. For a compound with an Rf of 0.3 in 20% Ethyl Acetate/Hexane, a suitable gradient might be 5% to 40% Ethyl Acetate over 12 CVs.
-
Collect fractions based on UV detection.
-
-
Fraction Analysis:
-
Analyze collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Data & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-evaluate TLC; test different solvent systems with alternative selectivities (e.g., Toluene/Acetone). |
| Peak Tailing | Compound is acidic/basic; secondary interactions with silica. | Add a modifier to the mobile phase: 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds.[9] |
| Compound Stuck on Column | Compound is too polar for the chosen solvent system. | Switch to a more polar system (e.g., DCM/Methanol) or consider reversed-phase chromatography. |
| Product Degradation | Compound is unstable on acidic silica gel. | Minimize time on the column by using a faster flow rate. Alternatively, use a less acidic stationary phase like alumina or consider recrystallization.[11] |
Application Protocol II: Preparative HPLC
Preparative HPLC is the method of choice for achieving >99% purity, essential for final compounds intended for biological assays or as analytical standards.[12][13] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.
Method Development and Scale-Up Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selerity.com [selerity.com]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 13. Preparative HPLC | Teledyne LABS [teledynelabs.com]
Strategic Amide Coupling of 2,4-bis(Trifluoromethyl)pyrimidine-5-carboxylic Acid: Reagents, Conditions, and Mechanistic Insights
An Application Note and Protocol Guide
Introduction: The Significance of Trifluoromethylated Pyrimidine Amides
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of trifluoromethyl (CF₃) groups onto this heterocycle dramatically alters its physicochemical properties. The CF₃ group is a powerful electron-withdrawing substituent that enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[2][3][4] Consequently, amides derived from 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid are highly sought-after building blocks in drug discovery programs targeting kinases, proteases, and other enzyme classes.
However, the very features that make this molecule attractive also present significant synthetic challenges. The strong electron-withdrawing nature of the two CF₃ groups and the pyrimidine ring renders the carboxylic acid highly electron-deficient. This guide provides a detailed exploration of the reaction conditions, mechanistic rationale, and practical protocols required to successfully couple this challenging substrate with a diverse range of amines.
Core Principles & Mechanistic Rationale
The primary challenge in coupling this compound is overcoming the reduced nucleophilicity of the corresponding carboxylate. Standard amide bond formation relies on the activation of the carboxylic acid to create a reactive intermediate that is susceptible to nucleophilic attack by an amine. For an electron-deficient acid, this activation step must be highly efficient.
The general mechanism involves two key steps:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an active ester).
-
Acylation: A primary or secondary amine attacks the activated intermediate, displacing the activating group to form the thermodynamically stable amide bond.
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize any acid byproducts and to deprotonate the amine component (if it is introduced as a salt), ensuring it remains a competent nucleophile.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
protocol for in vitro EGFR kinase assay with pyrimidine derivatives
Topic: High-Throughput In Vitro Screening of Pyrimidine Derivatives Using an EGFR Kinase Assay
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: Targeting EGFR with Pyrimidine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to ligands like EGF, EGFR dimerizes, leading to the activation of its intracellular kinase domain and autophosphorylation of specific tyrosine residues.[3][4] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental for normal cell growth.[1][3]
However, dysregulation of EGFR through overexpression or activating mutations is a hallmark of numerous cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma.[5][6][7] This makes EGFR a prime therapeutic target. Pyrimidine derivatives have emerged as a highly successful structural scaffold for developing potent and selective EGFR tyrosine kinase inhibitors (TKIs).[5][8] Many clinically approved drugs, such as osimertinib, contain a pyrimidine core that effectively competes with ATP at the kinase's active site, thereby blocking the downstream signaling and inhibiting cancer cell growth.[5][9]
Evaluating the potency of novel pyrimidine compounds requires a robust, sensitive, and high-throughput screening method. This document provides a detailed protocol for an in vitro EGFR kinase assay using a luminescence-based detection method, which quantitatively measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Scientific Principles of the Assay
EGFR Activation Signaling Pathway
The activation of EGFR is a multi-step process that triggers critical cell signaling pathways. Inhibitors are designed to interrupt this cascade at the kinase domain.
Caption: EGFR signaling pathway and point of inhibition by pyrimidine derivatives.
Luminescence-Based Kinase Assay Principle (ADP-Glo™)
This protocol utilizes the ADP-Glo™ Kinase Assay, a highly sensitive method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11] The assay is performed in two steps after the initial kinase reaction is complete.[10][12]
-
Kinase Reaction: Recombinant EGFR enzyme phosphorylates a substrate using ATP, generating ADP as a byproduct. The amount of ADP produced is directly proportional to the kinase activity.
-
Signal Generation:
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and, crucially, eliminate any remaining ATP.[12] This step ensures that the final signal originates only from the ADP generated by the EGFR enzyme.
-
ADP Conversion & Detection: A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[1][10][13]
-
The intensity of the light produced is directly proportional to the initial amount of ADP, and therefore, to the EGFR activity.[11] When an inhibitor like a pyrimidine derivative is present, EGFR activity is reduced, less ADP is produced, and the luminescent signal is lower.
Materials and Reagents
| Component | Example Supplier & Cat. No. | Key Specifications & Storage |
| Enzyme | Promega (V3831), Sigma-Aldrich (SRP5023) | Recombinant Human EGFR, Kinase Domain (aa 695-end). Store at -70°C.[2][14] |
| Substrate | Sigma-Aldrich, BPS Bioscience (40145) | Poly(Glu, Tyr) 4:1. Store lyophilized at -20°C. Reconstitute in sterile water.[7] |
| Detection Kit | Promega (V9101) | ADP-Glo™ Kinase Assay Kit. Store components as per the technical manual.[1][15] |
| ATP | Promega (in kit), Sigma-Aldrich | 10 mM stock solution in water. Store at -20°C.[14] |
| Test Compounds | N/A | Pyrimidine derivatives synthesized in-house or sourced. Dissolve in 100% DMSO. |
| Kinase Buffer | Prepare in-house or use provided | See composition below. Store at 4°C. |
| Assay Plates | Corning (3574), Greiner Bio-One | Solid white, low-volume, 384-well or 96-well flat-bottom plates.[3] |
| Control Inhibitor | MedChemExpress, Selleckchem | Erlotinib or Gefitinib. Prepare in 100% DMSO.[7][16] |
| Equipment | N/A | Luminometer plate reader, calibrated multichannel pipettes, ice bucket. |
Kinase Reaction Buffer Composition
A reliable buffer is critical for consistent enzyme activity. The following is a widely used composition.[1]
| Reagent | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 40 mM | Maintains physiological pH. |
| MgCl₂ | 20 mM | Essential cofactor for kinase activity (complexes with ATP). |
| MnCl₂ | 2 mM | Can enhance the activity of certain tyrosine kinases. |
| BSA | 0.1 mg/mL | Bovine Serum Albumin; prevents enzyme from sticking to plasticware. |
| DTT | 50 µM | Dithiothreitol; a reducing agent that prevents enzyme oxidation. |
Experimental Workflow & Protocol
The entire process, from reagent preparation to data analysis, follows a logical sequence to ensure reproducibility and accuracy.
Caption: Overview of the in vitro EGFR kinase assay workflow.
Part 1: Reagent Preparation (On Ice)
-
1.1 - Kinase Buffer (1X): Prepare the Kinase Reaction Buffer as described in the table above using ultrapure water. Keep on ice.
-
1.2 - Test Compound Dilutions:
-
Prepare a 10 mM stock solution of your pyrimidine derivative in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in 100% DMSO to create a concentration range for IC₅₀ determination. For a 25 µL final reaction volume, these stocks will be at 10X the final desired concentration.
-
-
1.3 - Enzyme Preparation:
-
Thaw the recombinant EGFR enzyme on ice.
-
Dilute the enzyme to the desired working concentration (e.g., 2 ng/µL or 2X the final concentration) in 1X Kinase Buffer.[7] The optimal amount should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal-to-background ratio.[1]
-
-
1.4 - Substrate/ATP Mix:
Part 2: Kinase Reaction (384-Well Plate Format)
-
2.1 - Plate Layout: Design your plate map to include:
-
2.2 - Add Compounds: Add 2.5 µL of the 10X serially diluted compounds (from step 1.2) or 100% DMSO to the appropriate wells. The final DMSO concentration in the reaction will be 1%.
-
2.3 - Add Substrate/ATP Mix: Add 12.5 µL of the 2X Substrate/ATP mix (from step 1.4) to all wells.
-
2.4 - Initiate Reaction: Start the kinase reaction by adding 10 µL of the 2X diluted EGFR enzyme (from step 1.3) to all wells except the "Blank" controls. For the blank wells, add 10 µL of 1X Kinase Buffer.[7]
-
2.5 - Incubate: Briefly mix the plate on a shaker and incubate for 60 minutes at 30°C.[3][7]
Part 3: Luminescence Detection
-
3.1 - Stop Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][7]
-
3.2 - Incubate: Cover the plate to protect it from light and incubate for 40 minutes at room temperature.[1][7]
-
3.3 - Generate Signal: Add 50 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and initiate the luminescence reaction.[1][7]
-
3.4 - Incubate: Cover the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[1][3]
-
3.5 - Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5-1 second per well.[1]
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, subtract the average luminescence signal of the "Blank" wells from all other measurements to correct for background. Then, calculate the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 x ( 1 - [SignalInhibitor / SignalPositive Control] )
IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) in a suitable software like GraphPad Prism. This will calculate the precise IC₅₀ value.
Example Data Presentation
| Pyrimidine Derivative Conc. [nM] | Log [Conc.] | Avg. Luminescence (RLU) | % Inhibition |
| 0 (Positive Control) | N/A | 1,500,000 | 0% |
| 0.1 | -1.0 | 1,450,000 | 3.3% |
| 1 | 0.0 | 1,200,000 | 20.0% |
| 10 | 1.0 | 780,000 | 48.0% |
| 100 | 2.0 | 225,000 | 85.0% |
| 1000 | 3.0 | 90,000 | 94.0% |
| Blank (No Enzyme) | N/A | 15,000 | 100% |
Note: Data is illustrative. Background (15,000 RLU) is subtracted before calculating % inhibition.
Expert Insights & Troubleshooting
-
Causality of ATP Concentration: For screening ATP-competitive inhibitors like most pyrimidine derivatives, using an ATP concentration close to the Michaelis-Menten constant (Km) of EGFR for ATP (typically in the low micromolar range, 2-20 µM) is crucial.[17] This ensures a fair competition between the inhibitor and the natural substrate, leading to more physiologically relevant IC₅₀ values.
-
Enzyme Titration is Non-Negotiable: Before screening, always perform an enzyme titration. The goal is to find the enzyme concentration that consumes about 10-30% of the initial ATP during the reaction time.[1] Too little enzyme results in a weak signal, while too much enzyme can deplete the ATP, making the reaction non-linear and masking subtle inhibition.
-
DMSO Tolerance: While DMSO is an excellent solvent, it can inhibit kinase activity at higher concentrations. The protocol is designed to keep the final concentration at or below 1%, which is generally well-tolerated by EGFR.[3][7] Always run a vehicle control with the same DMSO concentration as your test compounds.
-
Assay Robustness (Z'-Factor): For high-throughput screening, the quality of the assay can be validated by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates an excellent and robust assay suitable for screening.[18]
-
Mutant EGFR Strains: This protocol can be readily adapted to screen pyrimidine derivatives against clinically relevant EGFR mutants (e.g., L858R, T790M).[5][17] This is essential for developing next-generation inhibitors that can overcome acquired drug resistance.[8][19]
References
- Ansari, M. F., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chem Biol Drug Des, 100(4), 599-621. [Link]
- Jubie, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 883803. [Link]
- El-Damasy, D. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(45), 29283-29301. [Link]
- National Journal of Pharmaceutical Sciences. Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. [Link]
- National Institutes of Health (NIH).
- East Port Praha. Technologies to Study Kinases. [Link]
- BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
- SignalChem.
- ResearchGate. Determination of the IC50 of EGFR and ErbB2 inhibitors. [Link]
- Zask, A., et al. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 9(4), 392-401. [Link]
- U.S. Food and Drug Administration. Methods EGFR Biochemical Assays. [Link]
- National Institutes of Health (NIH). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
- Barker, H. R., et al. (2015). A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation. Biochemistry, 54(32), 4984-4993. [Link]
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1525, 23-34. [Link]
- ResearchGate. IC 50 Values for Compounds in the EGFR Enzyme Assays. [Link]
- Springer Nature Experiments. In Vitro Enzyme Kinetics Analysis of EGFR. [Link]
- Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
- BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]
- National Institutes of Health (NIH). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. [Link]
- MilliporeSigma. Muse™ EGFR-RTK Activation Dual Detection Kit User's Guide. [Link]
- ResearchGate. IC50 values of EGFR inhibitors against non-small cell lung cancer... [Link]
- Cambridge Research Biochemicals.
Sources
- 1. promega.com [promega.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. eastport.cz [eastport.cz]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. ebiotrade.com [ebiotrade.com]
- 19. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties. The title compound, 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, represents a highly valuable, yet challenging, building block for novel molecular entities. The two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the C-2 and C-4 positions render the pyrimidine ring exceptionally electron-deficient. This electronic nature profoundly influences its reactivity, creating unique opportunities for selective functionalization. This guide provides a comprehensive overview of the strategic approaches to modify the pyrimidine ring and the carboxylic acid moiety of this versatile scaffold, supported by detailed protocols and mechanistic insights.
Reactivity Landscape of the Pyrimidine Core
The electron-deficient character of the 2,4-bis(trifluoromethyl)pyrimidine core dictates its reactivity, making it highly susceptible to nucleophilic attack. This intrinsic property is the primary avenue for its functionalization. The positions on the pyrimidine ring exhibit a distinct hierarchy of reactivity, which can be exploited for selective modifications.
The C-6 position is the most electron-deficient carbon atom, making it the primary site for nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atom and the two CF₃ groups synergistically enhance the electrophilicity of this position. Conversely, the C-5 position, bearing the carboxylic acid, is less electrophilic.
Caption: Reactivity map of the core scaffold.
Part 1: Functionalization at the C-6 Position
The primary strategy for introducing diversity at the C-6 position is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen. This requires a two-step approach: halogenation of the C-6 position followed by substitution.
Strategic Halogenation of the C-6 Position
Direct and regioselective halogenation of the C-6 position is the critical first step. Given the electron-deficient nature of the ring, electrophilic halogenation is challenging. A more viable approach involves radical halogenation or the use of specific halogenating agents that can react with such systems.
Protocol 1: C-6 Chlorination (Proposed)
-
Rationale: This protocol employs N-chlorosuccinimide (NCS) as a chlorinating agent, which can effect chlorination of electron-deficient heterocycles, often proceeding via a radical mechanism that can be initiated by light or a radical initiator.
-
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in CCl₄, add NCS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (approx. 77 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid.
-
| Parameter | Value/Condition | Justification |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild and effective for electron-deficient systems. |
| Initiator | AIBN | Standard radical initiator. |
| Solvent | CCl₄ | Inert solvent suitable for radical reactions. |
| Temperature | Reflux | Provides energy for radical initiation. |
Nucleophilic Aromatic Substitution (SNAr) at C-6
With the 6-halo derivative in hand, a wide array of nucleophiles can be introduced at this position. The strong activation provided by the two CF₃ groups facilitates these reactions, often under mild conditions.
Protocol 2: C-6 Amination
-
Rationale: This protocol describes the reaction of the 6-chloro derivative with a primary or secondary amine. The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing groups.
-
Materials:
-
6-chloro-2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Amine (primary or secondary, 1.2 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
-
Procedure:
-
Dissolve 6-chloro-2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in DMF.
-
Add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Palladium-Catalyzed Cross-Coupling at C-6
The 6-halo derivative is also an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of C-C bonds.
Protocol 3: Suzuki-Miyaura Coupling
-
Rationale: This protocol enables the introduction of aryl or heteroaryl groups at the C-6 position. The choice of catalyst, ligand, and base is crucial for achieving high yields.
-
Materials:
-
6-chloro-2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ or other suitable palladium catalyst (e.g., PdCl₂(dppf)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (3.0 eq)
-
Dioxane/water (4:1) or other suitable solvent mixture
-
-
Procedure:
-
To a reaction vessel, add 6-chloro-2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq), the boronic acid (1.5 eq), and the base (3.0 eq).
-
Add the solvent mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Workflow for C-6 modification.
Part 2: Functionalization of the C-5 Carboxylic Acid
The carboxylic acid at the C-5 position serves as a versatile handle for a variety of transformations, including amide bond formation and reduction.
Amide Bond Formation
Standard amide coupling protocols can be applied to the C-5 carboxylic acid. The electron-withdrawing nature of the pyrimidine ring may slightly reduce the nucleophilicity of the carboxylate, but coupling can be readily achieved with appropriate activating agents.
Protocol 4: Amide Coupling using HATU
-
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is effective for coupling with a wide range of amines, including those that are electron-deficient or sterically hindered.
-
Materials:
-
This compound (or its C-6 functionalized derivative)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the amine (1.1 eq) and continue stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify as described in Protocol 2.
-
| Parameter | Value/Condition | Justification |
| Coupling Reagent | HATU | High efficiency, low epimerization risk. |
| Base | DIPEA | Non-nucleophilic base to neutralize acids. |
| Solvent | DMF | Excellent solvent for coupling reactions. |
| Temperature | Room Temperature | Mild conditions are typically sufficient. |
Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to the corresponding primary alcohol. It is important to choose a reducing agent that is selective for the carboxylic acid and does not reduce the pyrimidine ring, which is susceptible to reduction due to its electron-deficient nature.
Protocol 5: Reduction to an Alcohol
-
Rationale: Borane-THF complex (BH₃·THF) is a chemoselective reducing agent that readily reduces carboxylic acids to alcohols in the presence of many other functional groups, and is less likely to reduce the pyrimidine ring compared to stronger reducing agents like LiAlH₄.
-
Materials:
-
This compound (or its derivative)
-
Borane-tetrahydrofuran complex (1 M solution in THF, 3-4 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (3-4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography to yield the 5-(hydroxymethyl)pyrimidine derivative.
-
Conclusion
The functionalization of this compound offers a rich field for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic approaches outlined in this guide, focusing on the distinct reactivity of the C-6 position and the C-5 carboxylic acid, provide a robust framework for researchers to explore the chemical space around this highly activated pyrimidine core. Careful selection of reagents and reaction conditions is paramount to achieving the desired regioselectivity and yield.
References
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). PubMed Central (PMC). [Link]
- Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. (2021). PubMed. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. (2007).
- Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. (n.d.).
- Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
- Microwave-assisted three-component synthesis of 7-aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]-pyrimidine-6-carboxamides and their selective reduction. (2006). PubMed. [Link]
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers. [Link]
- Preliminary discovery of selective reduction of carboxylic acid to aldehyde using HBpin and proposed mechanism. (n.d.).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. (n.d.).
- Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PubMed. [Link]
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Organic-chemistry.org. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC). [Link]
- Selective reduction of carboxylic acids with zinc borohydride in the presence of trifluoroacetic anhydride. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article). (2021). OSTI.GOV. [Link]
- 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide. (n.d.). PubChem. [Link]
- Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing. [Link]
- Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. (2023). YouTube. [Link]
- Reduction of carboxylic acids (video). (n.d.). Khan Academy. [Link]
- Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. (2007).
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.).
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023).
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central (PMC). [Link]
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed. [Link]
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry. [Link]
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PubMed Central (PMC). [Link]
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Books. [Link]
- Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives. (n.d.). PubMed Central (PMC). [Link]
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (n.d.). PubMed Central (PMC). [Link]
- Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofol
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis and antitumor activities of novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6. (2000). PubMed. [Link]
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH. [Link]
Application Notes and Protocols for the Scale-Up Synthesis of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique physicochemical properties conferred by the trifluoromethyl groups. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for transitioning from laboratory-scale synthesis to larger-scale production. Protocols are presented with an emphasis on safety, efficiency, and scalability, supported by in-text citations from authoritative sources.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a well-established strategy in modern drug discovery and agrochemical design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyrimidine rings, being a core structure in numerous biologically active molecules, including nucleobases, are prime candidates for such modifications. The this compound framework, in particular, serves as a versatile building block for the synthesis of a diverse array of more complex molecules with potential therapeutic or pesticidal applications.[1][2][3]
The primary challenge in harnessing the potential of these compounds often lies in their efficient and scalable synthesis. Direct trifluoromethylation of pre-formed pyrimidine rings can be difficult and may lack regioselectivity. Therefore, the construction of the pyrimidine ring from trifluoromethyl-containing precursors is often the preferred approach for large-scale production.
Strategic Approach to Scale-Up Synthesis
A successful scale-up campaign requires careful consideration of several factors beyond mere reaction yield. The chosen synthetic route must be robust, utilize readily available and cost-effective starting materials, and minimize the use of hazardous reagents and complex purification techniques.
Our recommended approach for the scale-up synthesis of the target scaffold involves a convergent strategy, building the pyrimidine ring from key trifluoromethylated synthons. This method generally offers better control over the introduction of the desired functional groups and is more amenable to large-scale operations.
Logical Workflow for Synthesis:
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: A Guide to the Development and Application of a Trifluoromethyl Pyrimidine-Based Screening Library for Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent.[1] Its unique electronic and steric properties can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity for its biological target.[2][3] When combined with privileged heterocyclic systems like pyrimidine—a core component of numerous approved drugs, especially kinase inhibitors—the resulting trifluoromethyl pyrimidine scaffold becomes a powerful asset for drug discovery.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, diversity-oriented synthesis, quality control, and high-throughput screening of a trifluoromethyl pyrimidine-based small molecule library. We detail robust, field-proven protocols for both the chemical synthesis and a representative biochemical screening assay, establishing a self-validating system for the identification of novel bioactive agents.
The Strategic Rationale: Why Trifluoromethyl Pyrimidines?
The decision to build a screening library around a specific chemical scaffold is driven by the desire to maximize the discovery of high-quality hits with drug-like potential. The trifluoromethyl pyrimidine core is selected for the synergistic advantages conferred by its two key components.
The Trifluoromethyl (CF3) Group Advantage
The CF3 group is far more than a simple sterically-demanding substituent; it is a powerful modulator of molecular properties.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][6] This often translates to an increased half-life and lower required drug dosage.[6]
-
Lipophilicity and Permeability: With a Hansch π value of +0.88, the CF3 group significantly increases the lipophilicity of a molecule.[6] This property can enhance a compound's ability to cross cellular membranes, improving bioavailability and access to intracellular targets.[6][7]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby basic functional groups (e.g., amines).[3] This can reduce the likelihood of protonation at physiological pH, which may improve cell permeability and reduce off-target ionic interactions.
-
Enhanced Binding Affinity: The CF3 group can engage in unique, favorable interactions with protein targets, including dipole-dipole interactions and orthogonal multipolar interactions with backbone carbonyls, which can significantly enhance binding affinity.[1][3]
-
Bioisosterism: The CF3 group is often considered a bioisostere for other chemical groups. While traditionally compared to the isopropyl group, recent analysis suggests it has a steric profile more similar to an ethyl group.[8][9] It has also been used to successfully replace nitro groups, often resulting in more potent and metabolically stable analogs.[10][11]
The Privileged Pyrimidine Scaffold
The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in the natural nucleobases uracil, thymine, and cytosine hints at its fundamental biological relevance.
-
Proven Therapeutic Relevance: Pyrimidine derivatives are central to a wide range of approved therapeutics, including anticancer agents (e.g., 5-Fluorouracil, Gefitinib), antivirals, and antibacterials.[4][12][13]
-
Synthetic Tractability: The pyrimidine core offers multiple, chemically distinct positions for substitution, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
-
Target Interaction: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, providing key anchoring points within a protein's binding site. This is a common interaction motif observed in the binding of kinase inhibitors.[14][15]
The fusion of these two components creates a scaffold primed for interaction with a diverse range of biological targets while possessing an intrinsically favorable pharmacokinetic profile.
Library Design and Synthesis
A successful screening library is built on a foundation of chemical diversity and synthetic efficiency. Our strategy employs a diversity-oriented synthesis (DOS) approach starting from a versatile, commercially available building block.
Core Scaffold and Diversification Strategy
We selected 2,4-dichloro-5-(trifluoromethyl)pyrimidine as the starting material. This scaffold is ideal as the two chlorine atoms can be sequentially displaced via nucleophilic aromatic substitution (SNAr), with the C4 position being significantly more reactive than the C2 position. This differential reactivity allows for a controlled, two-step diversification process, enabling the creation of a large and varied library from a small set of building blocks.
The general workflow for library synthesis is depicted below.
Protocol 1: General Procedure for Two-Step Library Synthesis
This protocol describes a representative synthesis in a 96-well plate format for parallel synthesis.
Materials & Reagents:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
Stock solutions of diverse primary and secondary amines (R¹-NHR', R²-NHR'') in DMF (1.0 M)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
96-well reaction blocks with sealing mats
-
Nitrogen manifold
Step 1: Nucleophilic Substitution at C4
-
To each well of a 96-well reaction block, add 21.7 mg (0.1 mmol, 1.0 eq) of 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
-
Add 200 µL of anhydrous DMF to each well to dissolve the starting material.
-
To each well, add 110 µL of a unique amine stock solution (R¹-NHR', 0.11 mmol, 1.1 eq).
-
Add 21 µL (0.12 mmol, 1.2 eq) of DIEA to each well.
-
Seal the reaction block and allow it to shake at room temperature for 12-16 hours.
-
Causality Note: The reaction is performed at room temperature to ensure regioselective substitution at the more electrophilic C4 position, minimizing side reactions at C2.
-
-
Monitor reaction completion by taking a small aliquot from a representative well for LC-MS analysis.
Step 2: Nucleophilic Substitution at C2
-
Once the first step is complete, add 150 µL of a second unique amine stock solution (R²-NHR'', 0.15 mmol, 1.5 eq) to each corresponding well.
-
Add an additional 21 µL (0.12 mmol, 1.2 eq) of DIEA.
-
Seal the reaction block and heat to 80 °C with shaking for 16-24 hours.
-
Causality Note: Elevated temperature is required to overcome the lower reactivity of the C2 position, which is deactivated by the electron-donating substituent now present at C4. A slight excess of the second nucleophile ensures the reaction goes to completion.[4]
-
-
Monitor reaction completion via LC-MS.
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of EtOAc to each well, sealing, and shaking vigorously. Allow the layers to separate and carefully remove the aqueous layer.
-
Wash the organic layer with 500 µL of saturated NaHCO₃, followed by 500 µL of brine.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude products using parallel preparative HPLC-MS to yield the final, high-purity compounds.
Library Quality Control and Management
The integrity of a screening library is paramount for generating reliable data. Every compound must be rigorously characterized to confirm its identity and purity.
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and ¹H NMR spectroscopy is used on a subset of compounds to verify the chemical structure.
-
Purity Assessment: Purity is determined using analytical HPLC with UV and/or Evaporative Light Scattering Detector (ELSD). A purity threshold of ≥95% is required for compounds to be included in the final screening library.
-
Compound Management: Purified compounds are accurately weighed and dissolved in high-quality, anhydrous DMSO to create master stock solutions (typically 10 mM). These are stored in 96- or 384-well plates at -20°C or -80°C to prevent degradation. A robust database is used to track the identity, purity, concentration, and plate location of every sample.
Table 1: Representative Quality Control Data for Synthesized Library Compounds
| Compound ID | Structure Example | Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (HPLC %) |
| TFP-001 | R¹=Morpholino, R²=Anilino | C₁₅H₁₅F₃N₄O | 325.1220 | 325.1218 | 98.7 |
| TFP-002 | R¹=Piperidino, R²=Benzylamino | C₁₇H₁₉F₃N₄ | 337.1635 | 337.1631 | 96.5 |
| TFP-003 | R¹=Cyclopropylamino, R²=4-Methoxyanilino | C₁₅H₁₅F₃N₄O | 325.1220 | 325.1223 | 99.1 |
High-Throughput Screening (HTS) Application
With a quality-controlled library in hand, the next step is to screen it for biological activity. We present a protocol for a common HTS application: identifying inhibitors of a target protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol 2: 384-Well TR-FRET Kinase Inhibition Assay
Objective: To identify compounds from the trifluoromethyl pyrimidine library that inhibit the activity of a target kinase (e.g., EGFR, Aurora Kinase).
Materials:
-
Assay Plate: 384-well, low-volume, non-binding surface plate.
-
Test Compounds: Trifluoromethyl pyrimidine library, 10 mM in DMSO.
-
Controls: Staurosporine (positive control, 10 mM in DMSO), DMSO (negative control).
-
Reagents: Target Kinase, Biotinylated Substrate Peptide, ATP, TR-FRET Detection Reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).
-
Equipment: Acoustic liquid handler (e.g., Echo), robotic liquid handling station, multi-mode plate reader with TR-FRET capability.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of each library compound, positive control, and negative control from the source plates to the assay plate. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.
-
Kinase Addition: Add 2.5 µL of the target kinase solution (at 2x final concentration) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Causality Note: This step allows any potential inhibitors to bind to the kinase before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibition.
-
-
Reaction Initiation: Add 2.5 µL of the ATP/Substrate peptide mix (at 2x final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration may need to be optimized to ensure the reaction is in the linear range.
-
Detection: Add 5 µL of the TR-FRET detection reagent mix to all wells to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection antibodies to bind to their targets.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis and Hit Selection:
-
The TR-FRET ratio is calculated for each well.
-
The percentage of inhibition is calculated relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
Assay Quality: The Z'-factor is calculated for each plate to ensure assay robustness. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17][18] Z' = 1 - (3*(SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
Hit Identification: Compounds demonstrating inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean) are selected as primary "hits".[16]
Hit Validation and Progression
Primary hits from an HTS campaign require rigorous follow-up to confirm their activity and eliminate artifacts.
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions, often from freshly prepared solutions, to rule out experimental error.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Selectivity Profiling: Potent compounds are tested against related kinases (counter-screening) to assess their selectivity. High selectivity is a desirable trait for a potential therapeutic.
-
Preliminary SAR: The potency and selectivity data for the active compounds are analyzed to identify initial structure-activity relationships. This analysis guides the design and synthesis of a second generation of focused analogs to improve potency and other drug-like properties.[17]
Table 2: Example Hit Validation and Selectivity Data
| Compound ID | Target Kinase IC₅₀ (nM) | Counter-Screen Kinase IC₅₀ (nM) | Selectivity Index |
| TFP-001 | 95 | >10,000 | >105 |
| TFP-047 | 520 | 8,500 | 16 |
| TFP-112 | 1,500 | >10,000 | >6 |
Conclusion
The trifluoromethyl pyrimidine scaffold is a highly valuable starting point for the development of screening libraries aimed at discovering novel drug candidates. The synthetic strategy outlined in this guide is robust, efficient, and amenable to parallel synthesis, allowing for the rapid generation of chemical diversity. When coupled with a rigorous quality control process and a validated high-throughput screening cascade, a trifluoromethyl pyrimidine library can serve as a powerful engine for hit generation across a wide range of biological targets. The methodologies presented here provide a comprehensive and self-validating framework for researchers to successfully implement this strategy in their own drug discovery programs.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2), 207-214.
- Angeles-Ramos, M., & Ferreira, M.-J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2636. [Link]
- M. Thiry, M. F. C. C. C. C. J. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 177, 3-6. [Link]
- Jain, P., & Sharma, P. (2023). Role of Fluorine in Drug Design and Drug Action.
- Zanda, M., et al. (2018). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Angewandte Chemie International Edition, 57(42), 13813-13817. [Link]
- Sorochinsky, A. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. [Link]
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]
- Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197-5209. [Link]
- Tseng, C.-C., et al. (2019).
- Zanda, M., et al. (2018). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2463-2475. [Link]
- Zhang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
- Roberts, M. (2018). The importance of trifluoromethyl pyridines in crop protection.
- Mertes, M. P., & Saheb, S. E. (1963). Fluorinated Pyrimidines. XXVIII. The Synthesis of 5-Trifluoromethyl-6-azauracil and 5-Trifluoromethyl-6-aza-2'-deoxyuridine. Journal of Medicinal Chemistry, 6(6), 619-621. [Link]
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 951011. [Link]
- Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- Tsukamoto, M., & Nakamura, T. (2023).
- Rahman, M., & Haque, I. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-157. [Link]
- Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(10), 1990-2005. [Link]
- Kumar, P., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 8, 584. [Link]
- Wujec, M., et al. (2022).
- Chen, C.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11098-11115. [Link]
- MDPI. (n.d.). Special Issue: Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]
- Li, J., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Controlled Release, 365, 936-955. [Link]
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 13. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
The Lynchpin Synthon: Application Notes on 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid in Agrochemical Synthesis
Introduction: The Strategic Advantage of the 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid Scaffold
In the competitive landscape of agrochemical discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has consistently proven to be a powerful tool for enhancing biological efficacy. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its unique electronic properties, metabolic stability, and ability to increase the lipophilicity of a molecule, thereby improving its penetration into target organisms.[1] The compound this compound (CAS 188781-46-6) represents a highly valuable and versatile building block in the synthesis of modern herbicides and fungicides. Its pyrimidine core is a well-established pharmacophore in numerous commercial agrochemicals, while the two trifluoromethyl groups at the 2 and 4 positions create a unique electronic environment that can significantly influence the biological activity of its derivatives.[1][2] This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this key intermediate in the synthesis of next-generation crop protection agents.
The Role of Trifluoromethyl Groups in Agrochemical Design
The presence of trifluoromethyl groups on the pyrimidine ring imparts several desirable properties to the resulting agrochemical candidates:
-
Enhanced Biological Activity: The strong electron-withdrawing nature of the CF₃ groups can significantly alter the pKa of the molecule and enhance its binding affinity to target enzymes or receptors in weeds and fungi.[1][2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, leading to increased metabolic stability of the final product in plants and soil. This translates to longer-lasting efficacy and potentially lower application rates.
-
Improved Lipophilicity: The trifluoromethyl groups increase the lipophilicity of the molecule, which can facilitate its transport across biological membranes, such as the waxy cuticle of plant leaves or the cell walls of fungal pathogens.[1]
Core Synthetic Strategy: Amide Coupling for Bioactive Derivatives
The primary application of this compound in agrochemical synthesis lies in its conversion to a wide array of amide derivatives. The carboxylic acid moiety serves as a convenient handle for coupling with various substituted anilines and other amines to generate libraries of candidate compounds for high-throughput screening. The resulting N-aryl pyrimidine-5-carboxamides have shown significant promise as both herbicides and fungicides.
General Reaction Scheme: Amide Bond Formation
The conversion of this compound to its corresponding amides typically proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by an amine. A common and effective method involves the formation of an intermediate acyl chloride, which then readily reacts with the desired amine.
Caption: General workflow for the synthesis of N-substituted-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamides.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and its subsequent conversion to a representative N-aryl amide with potential herbicidal or fungicidal activity.
Protocol 1: Synthesis of this compound
Protocol 2: Preparation of 2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl chloride
Objective: To activate the carboxylic acid for subsequent amide coupling.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or toluene to suspend the carboxylic acid.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl chloride is often used in the next step without further purification.
Causality: The use of thionyl chloride or oxalyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The acyl chloride is significantly more reactive towards nucleophiles like amines than the parent carboxylic acid, facilitating the subsequent amide bond formation. DMF acts as a catalyst in this reaction.
Protocol 3: Synthesis of a Representative N-aryl-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide
Objective: To synthesize a potential agrochemical candidate via amide coupling.
Materials:
-
Crude 2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl chloride (from Protocol 2)
-
Substituted aniline (e.g., 4-chloroaniline) (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve the substituted aniline (e.g., 4-chloroaniline) and triethylamine or pyridine in anhydrous DCM or THF.
-
Cool the acyl chloride solution to 0 °C using an ice bath.
-
Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the amide proton signal in the ¹H NMR and the characteristic signals for the pyrimidine and aryl rings will confirm the successful synthesis.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The biological activity of the synthesized N-aryl-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamides is highly dependent on the nature and position of the substituents on the aniline ring. A systematic variation of these substituents allows for the exploration of the structure-activity relationship (SAR).
| Amine Moiety (Substituted Aniline) | Resulting Carboxamide | Observed/Expected Activity |
| Aniline | N-phenyl-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide | Baseline activity |
| 4-Chloroaniline | N-(4-chlorophenyl)-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide | Potentially enhanced herbicidal/fungicidal activity |
| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide | May exhibit increased potency and broader spectrum |
| 4-Trifluoromethylaniline | N-(4-(trifluoromethyl)phenyl)-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide | Lipophilicity and electronic effects may significantly impact activity |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide | Electron-donating group may modulate activity and selectivity |
Visualization of the Synthetic Workflow
Caption: Step-wise workflow for the synthesis of agrochemical candidates.
Conclusion and Future Outlook
This compound is a powerful synthon for the development of novel agrochemicals. Its unique electronic and structural features provide a solid foundation for the design of potent herbicides and fungicides. The straightforward conversion of this carboxylic acid to a diverse range of amides allows for the rapid exploration of chemical space and the optimization of biological activity. Future research in this area will likely focus on the synthesis of more complex and diverse amine coupling partners to further probe the SAR and to develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 869833. [Link]
- Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 706813. [Link]
- Google Patents. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Google Patents. US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
Sources
Application Note & Protocols: A Guide to the Synthesis of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast range of biological activities including anticancer, antiviral, and antifungal properties.[1][2][3][4][5] The introduction of trifluoromethyl groups can significantly enhance metabolic stability and binding affinity, making 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid a highly valuable starting point for drug discovery programs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic design and synthesis of novel amide and ester derivatives of this core structure. We present detailed, field-tested protocols for common derivatization reactions, explain the causal logic behind experimental choices, and outline a strategy for building a compound library suitable for robust Structure-Activity Relationship (SAR) analysis.
Scientific Rationale & SAR Library Design
The 2,4-bis(trifluoromethyl)pyrimidine Scaffold: A Privileged Starting Point
The core molecule, this compound, possesses intrinsic properties that make it an attractive scaffold for library synthesis. The two potent electron-withdrawing trifluoromethyl (CF₃) groups significantly modulate the electronic properties of the pyrimidine ring, influencing its reactivity and potential interactions with biological targets. The carboxylic acid at the 5-position serves as a versatile chemical handle, allowing for the systematic introduction of diverse functional groups to probe the chemical space around the core. The goal of an SAR study is to correlate these structural modifications with changes in biological activity, thereby identifying key features responsible for potency, selectivity, and pharmacokinetic properties.
Principles of SAR Library Design
A successful SAR campaign relies on the logical and systematic modification of a lead compound. Rather than random derivatization, each new analogue should be designed to test a specific hypothesis. Key molecular properties to investigate include:
-
Steric Bulk: How does the size and shape of the substituent affect binding? We can probe this by introducing small (e.g., methyl), medium (e.g., isopropyl, cyclohexyl), and large (e.g., phenyl, benzyl) groups.
-
Electronic Effects: Does the target prefer electron-rich or electron-poor substituents? This can be tested by incorporating groups with electron-donating (e.g., methoxy-phenyl) or electron-withdrawing (e.g., nitro-phenyl, chloro-phenyl) properties.
-
Lipophilicity: Modifying a compound's hydrophobicity is crucial for tuning its solubility, cell permeability, and off-target effects. This can be modulated by adding aliphatic chains or aromatic rings.
-
Hydrogen Bonding: Introducing hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., ethers, pyridyl groups) can establish new, favorable interactions within a target's binding site.
The following table outlines a hypothetical focused library designed to explore these fundamental properties.
| Compound ID | Derivative Type | R-Group (Amine or Alcohol) | Primary Rationale for Inclusion |
| LIB-001 | Amide | Methylamine | Probes small, hydrophilic space |
| LIB-002 | Amide | Cyclohexylamine | Probes bulky, lipophilic aliphatic space |
| LIB-003 | Amide | Aniline | Introduces flat, aromatic character |
| LIB-004 | Amide | 4-Fluoroaniline | Probes electronic effects (EWG) |
| LIB-005 | Amide | 4-Methoxyaniline | Probes electronic effects (EDG) |
| LIB-006 | Amide | Piperidine | Introduces basic nitrogen, rigid ring |
| LIB-007 | Amide | Ethanolamine | Introduces H-bond donor (-OH) |
| LIB-008 | Ester | Methanol | Baseline ester derivative |
| LIB-009 | Ester | Benzyl alcohol | Introduces bulky, aromatic ester |
Core Synthetic Protocols
The derivatization of the carboxylic acid is the central synthetic challenge. Direct condensation with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, activation of the carboxylic acid with a coupling reagent is required. We present two robust protocols for amide bond formation and one for esterification.
Protocol 1: General Amide Coupling via Carbodiimide Activation (EDC/HOBt)
This method is a workhorse in medicinal chemistry, utilizing a water-soluble carbodiimide (EDC) to activate the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is included as an additive to suppress side reactions and minimize potential racemization.[8]
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Amine of choice (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 5 minutes at room temperature.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: High-Efficiency Amide Coupling (HATU)
For more challenging couplings, such as with sterically hindered or electron-deficient amines, a more potent uronium-based coupling reagent like HATU is recommended.[9][10] These reagents often lead to faster reaction times and higher yields.
Materials:
-
This compound (1.0 eq)
-
HATU (1.2 eq)
-
Amine of choice (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents as listed in Protocol 2.1.
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up, Purification, and Characterization: Follow steps 6-9 as described in Protocol 2.1.
Protocol 3: General Esterification via Sₙ2 Alkylation
Ester derivatives can be readily synthesized from the carboxylate salt of the starting material through nucleophilic substitution with an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Alkyl halide of choice (e.g., Iodomethane, Benzyl bromide) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents as listed in Protocol 2.1.
Procedure:
-
To a dry flask, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and stir the suspension for 20 minutes at room temperature to form the potassium carboxylate salt.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction to 50-60 °C and stir for 2-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Purification and Characterization: Follow steps 7-9 as described in Protocol 2.1.
Visualization of Workflow and SAR Logic
To effectively manage a drug discovery project, it is critical to visualize both the experimental process and the underlying scientific strategy.
Figure 1: High-level workflow from library synthesis to SAR analysis.
Figure 2: Logical framework for designing an SAR-focused library.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By applying systematic derivatization strategies focused on the carboxylic acid handle, researchers can generate diverse chemical libraries. The protocols detailed herein provide robust and reproducible methods for synthesizing amide and ester derivatives. When coupled with a logical SAR design strategy, this approach can efficiently identify key structural motifs that drive biological activity, accelerating the journey from a starting hit to a viable drug candidate.
References
- Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC. National Institutes of Health (NIH).
- Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
- Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | Request PDF. ResearchGate.
- Singh, U. P., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC. National Institutes of Health (NIH).
- KULIŠ, M. A., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. ResearchGate.
- Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Danagulyan, G. G., et al. (2007). Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. ResearchGate.
- Wang, S., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC.
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
- ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate.
- Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Alagarsamy, V., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed.
- Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
- Chemspace. This compound. Chemspace.
- Patel, M., et al. (2020). Design, synthesis and SAR study of novel C2-pyrazolopyrimidine amides and amide isosteres as allosteric integrase inhibitors. PubMed.
- Janecka, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. Amide Synthesis [fishersci.dk]
analytical methods for characterizing 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
Abstract
This compound is a fluorinated heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups and the pyrimidine core, make it a valuable synthon for developing novel pharmaceuticals and functional materials.[1] The rigorous characterization of this compound is paramount to ensure its identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of downstream applications. This guide provides a multi-faceted analytical strategy employing chromatographic and spectroscopic techniques to deliver a comprehensive and validated characterization of the final product.
Introduction and Physicochemical Profile
The quality of any starting material in drug development or chemical synthesis is non-negotiable. For complex molecules like this compound, a simple melting point or a single analytical technique is insufficient to establish a complete quality profile. An integrated approach, where orthogonal methods validate each other, is essential. This document outlines a suite of protocols that, when used in concert, provide unambiguous structural confirmation and precise purity assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 188781-46-6 | [2][3] |
| Molecular Formula | C₇H₂F₆N₂O₂ | [2][3] |
| Molecular Weight | 276.09 g/mol | [Calculated] |
| Chemical Structure | OC(=O)C1=CN=C(N=C1C(F)(F)F)C(F)(F)F | [2] |
The Analytical Workflow: A Holistic Strategy
A robust analytical workflow ensures that all aspects of the compound's identity and quality are assessed. The process begins with fundamental identity checks and progresses to quantitative purity analysis, with each step providing data that corroborates the findings of the others.
Sources
Illuminating the Therapeutic Potential of Pyrimidine Derivatives: An Application Guide to Biological Activity Testing
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. As a fundamental component of nucleic acids, its derivatives have been extensively explored for their therapeutic potential, leading to the development of numerous approved drugs.[1] This guide provides a comprehensive framework for the experimental design and execution of in vitro assays to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of novel pyrimidine derivatives. Our focus is on providing not just protocols, but the underlying scientific rationale to empower researchers to generate robust and reproducible data.
Part 1: Anticancer Activity Assessment
Pyrimidine analogs have long been a fertile ground for the discovery of anticancer agents, primarily due to their ability to interfere with nucleic acid metabolism and signaling pathways crucial for cancer cell proliferation and survival.[1] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases like EGFR and CDKs to the disruption of DNA synthesis.[1][2][3]
Core Principle: Quantifying Cytotoxicity
The initial step in evaluating the anticancer potential of a pyrimidine derivative is to determine its cytotoxicity against a panel of cancer cell lines. This is typically achieved through colorimetric assays that measure cell viability.
Experimental Workflow for Anticancer Screening
Caption: General workflow for in vitro anticancer activity screening.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrimidine derivatives in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the pyrimidine derivatives at various concentrations.
-
Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug, e.g., Doxorubicin). Also, include wells with medium only as a blank.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
| Parameter | Description |
| Cell Line | Specific cancer cell line used (e.g., MCF-7) |
| Pyrimidine Derivative | Identifier for the tested compound |
| IC₅₀ (µM) | Concentration of the compound that inhibits 50% of cell growth |
| Positive Control | IC₅₀ value of a standard anticancer drug (e.g., Doxorubicin) |
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acids of cellular proteins.[8] This assay provides a measure of total biomass.
Materials:
-
Same as for the MTT assay, with the following additions/substitutions:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air-dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis: Data analysis is similar to the MTT assay, with the IC₅₀ value representing the concentration that inhibits 50% of cellular protein content.
Mechanism of Action: Targeting Cancer Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.[1] For example, some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][3]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Part 2: Antimicrobial Activity Evaluation
The structural diversity of pyrimidine derivatives has also led to the discovery of potent antimicrobial agents.[9] These compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]
Core Principle: Determining Minimum Inhibitory Concentration (MIC)
The primary goal of in vitro antimicrobial susceptibility testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[12][13]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Method for MIC Determination
This method involves preparing two-fold dilutions of the pyrimidine derivative in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrimidine derivatives
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control
-
Spectrophotometer
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the pyrimidine derivative in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Data Interpretation:
The MIC value is reported in µg/mL. A lower MIC value indicates greater potency of the antimicrobial agent.[14]
| Microorganism | Pyrimidine Derivative | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | Compound A | 8 | Ciprofloxacin: 0.25 |
| E. coli ATCC 25922 | Compound A | 16 | Ciprofloxacin: 0.06 |
| C. albicans ATCC 90028 | Compound B | 4 | Fluconazole: 0.5 |
Mechanism of Action: Inhibition of Bacterial Processes
Some pyrimidine derivatives have been shown to inhibit essential bacterial enzymes, such as FtsZ, a protein involved in bacterial cell division.[15] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bactericidal effects.[15]
Part 3: Anti-inflammatory Activity Assessment
Pyrimidine derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[8][16] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.[17]
Core Principle: Inhibition of Inflammatory Mediators
The anti-inflammatory potential of pyrimidine derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins and nitric oxide.
Protocol 4: Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[17] This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate
-
Arachidonic acid (substrate)
-
Pyrimidine derivatives
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions if using a commercial kit.
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the pyrimidine derivative at various concentrations. Include a vehicle control and reference inhibitors.
-
-
Pre-incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid.
-
Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a kinetic mode.
-
Data Analysis:
The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[18][19]
Protocol 5: Nitric Oxide (NO) Synthase Inhibition Assay
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.[8] This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Pyrimidine derivatives
-
Griess reagent (for nitrite determination)
-
96-well plate
-
Microplate reader
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatants.
-
Add Griess reagent to the supernatants.
-
Measure the absorbance at 540 nm.
-
Data Analysis:
The concentration of nitrite in the samples is determined from a standard curve of sodium nitrite. The percent inhibition of NO production is calculated relative to the LPS-stimulated control.
Mechanism of Action: Modulation of Inflammatory Signaling
Pyrimidine derivatives can modulate inflammatory responses by targeting signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including iNOS and COX-2.[17]
Caption: Inhibition of the NF-κB signaling pathway by a pyrimidine derivative.
Conclusion
This guide provides a foundational framework for the in vitro evaluation of the biological activities of pyrimidine derivatives. The detailed protocols for assessing anticancer, antimicrobial, and anti-inflammatory properties, coupled with an understanding of the underlying mechanisms, will enable researchers to conduct robust and meaningful studies. The versatility of the pyrimidine scaffold continues to offer exciting opportunities for the discovery of novel therapeutic agents, and the systematic application of these experimental designs is crucial for advancing these discoveries from the laboratory to the clinic.
References
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024-04-16).
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. (n.d.).
- Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (n.d.).
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023-02-28).
- Example Pathview graphs: (a) Graphviz view on a canonical signaling... - ResearchGate. (n.d.).
- Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs - Taylor & Francis Online. (2024-04-01).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.).
- The crucial role of MIC Determination in Antibiotic Development - Microbe Investigations. (2024-05-09).
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H. (2023-06-27).
- Resources | Antimicrobial Susceptibility Testing, MIC - Sanford Guide. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04).
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021-11-26).
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.).
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024-10-13).
- Graphviz view of a cell cycle canonical signaling pathway with gene... - ResearchGate. (n.d.).
- Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. (n.d.).
- Significance and Biological Importance of Pyrimidine in the Microbial World - PMC. (n.d.).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013-11-10).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
- Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges - Research Unit of Computer Graphics | TU Wien. (n.d.).
- Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025-11-14).
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. (n.d.).
- DOT Language - Graphviz. (2024-09-28).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - Idexx. (n.d.).
- A Quick Introduction to Graphviz. (2017-09-19).
- Graphviz Examples and Tutorial - Sketchviz. (n.d.).
- Drawing graphs with dot - Graphviz. (2015-01-05).
- IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... - ResearchGate. (n.d.).
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC - NIH. (2023-06-09).
- A taxonomy of visualization tasks for the analysis of biological pathway data - PMC - NIH. (n.d.).
- Explore biological graphs and networks using graph and Rgraphviz - Bioconductor. (2009-04-29).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable fluorinated building block. As a molecule with significant potential in medicinal chemistry and materials science, its efficient synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.
Overview of a Common Synthetic Pathway
The synthesis of this compound is typically not a single-step reaction but a multi-step process. A common and logical pathway involves the initial construction of the pyrimidine ring with a precursor functional group at the C5 position, which is subsequently hydrolyzed to the desired carboxylic acid. The most prevalent precursor is a cyano (-CN) or ester (-COOR) group due to their relative stability and well-documented conversion pathways.
The general workflow is as follows:
-
Step 1: Cyclocondensation. Formation of a 2,4-bis(trifluoromethyl)-5-substituted pyrimidine (e.g., 5-cyanopyrimidine) from appropriate trifluoromethylated building blocks and amidines.
-
Step 2: Hydrolysis. Conversion of the C5-substituent into a carboxylic acid group under acidic or basic conditions.
This two-stage approach allows for controlled construction and subsequent functionalization, but each step presents unique challenges that can contribute to low overall yield.
Caption: General two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield in Pyrimidine Ring Formation (Step 1)
Question: My initial cyclocondensation reaction to form the 2,4-bis(trifluoromethyl)pyrimidine core is failing or providing very low yields (<30%). What are the likely causes?
Answer: The construction of a heavily fluorinated heterocyclic core is often challenging. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the reactivity of the precursors. Low yields in this step typically trace back to one of four areas: Reagent Quality, Reaction Conditions, Side Reactions, or Workup Losses.
Causality & Solutions:
-
Reagent Purity & Stability: Trifluoromethylated building blocks like trifluoroacetic anhydride (TFAA) or 4,4,4-trifluoro-1-(aryl)-1,3-butanediones can be hygroscopic or prone to degradation. Similarly, amidines are often used as their hydrochloride salts and require careful liberation or specific reaction conditions.
-
Action: Ensure reagents are fresh and of high purity. Dry solvents rigorously using standard techniques (e.g., molecular sieves, distillation). If using an amidine salt, ensure the base used is sufficient to deprotonate it effectively without causing degradation.
-
-
Reaction Conditions: Temperature and choice of solvent are critical. Overheating can lead to decomposition and the formation of intractable tars, while insufficient temperature can stall the reaction.
-
Action: A systematic optimization of reaction conditions is recommended. Start at a lower temperature and slowly increase it while monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The choice of a high-boiling-point aprotic solvent like DMF, DMSO, or sulfolane can be beneficial.
-
-
Side Reactions: The formation of regioisomers or incompletely cyclized products is a common issue in pyrimidine synthesis.[3] For instance, if the building blocks are not symmetric, multiple condensation products can form.
-
Action: Use highly regioselective precursors where possible. Characterize any significant byproducts by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to understand the side reactions, which can provide clues for optimizing conditions to favor the desired product.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 150 °C | Balances reaction rate against thermal decomposition of reagents and products. |
| Solvent | DMF, DMSO, Dioxane | Aprotic, polar solvents that can solubilize reagents and withstand higher temperatures. |
| Base (if needed) | K₂CO₃, NaH, DBU | Choice depends on the specific reaction mechanism and pKa of the amidine used. |
| Reaction Time | 6 - 24 hours | Monitor by TLC/HPLC to determine the point of maximum product formation. |
Issue 2: Incomplete or Failed Hydrolysis (Step 2)
Question: The hydrolysis of my 2,4-bis(trifluoromethyl)-5-cyanopyrimidine intermediate to the carboxylic acid is extremely slow, incomplete, or fails entirely. Why is this step so difficult?
Answer: This is the most frequently reported bottleneck. The two powerful electron-withdrawing -CF₃ groups at the C2 and C4 positions deactivate the pyrimidine ring. This deactivation makes nucleophilic attack at the C5-cyano or C5-ester group (or its protonated form) electronically unfavorable, thus hindering hydrolysis.
Causality & Solutions:
-
Electronic Deactivation: Standard hydrolysis conditions (e.g., room temperature NaOH or HCl) are often insufficient to overcome the electronic deactivation by the -CF₃ groups.
-
Harsh Conditions & Side Reactions: Forcing the reaction with very high temperatures and highly concentrated acid or base can lead to unwanted side reactions. A major risk is the hydrolysis of the trifluoromethyl groups themselves into carboxylic acid groups, which can occur under severe conditions.[4][5]
-
Action (Acid Hydrolysis): Use a strong acid mixture, such as concentrated H₂SO₄ in water or acetic acid. Refluxing for an extended period (24-48 hours) is often necessary. Monitor the reaction carefully to avoid degradation. Boric acid has been reported to catalyze the hydrolysis of -CF₃ groups and should be avoided if preserving them is desired.[4]
-
Action (Base Hydrolysis): While less common for this specific substrate due to potential ring-opening, a strong base like 6M NaOH or KOH at elevated temperatures can be attempted. The intermediate amide may be isolable.
-
Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave heating can dramatically accelerate the reaction rate, often allowing for complete hydrolysis in a fraction of the time required for conventional heating, potentially minimizing byproduct formation.
-
Caption: Troubleshooting decision tree for the hydrolysis step.
Issue 3: Product Isolation and Purification Challenges
Question: My reaction seems to work based on crude analysis, but I lose most of the product during workup and purification. What are the best practices?
Answer: Isolating a polar, acidic, and fluorinated compound requires a specific approach. Standard extraction and purification protocols may not be optimal.
Causality & Solutions:
-
Incorrect pH for Extraction: As a carboxylic acid, the product's solubility is highly pH-dependent. It will be soluble in the aqueous phase at neutral or high pH (as the carboxylate salt) and more soluble in organic solvents at low pH (as the neutral acid).
-
Action: After the reaction, carefully neutralize the mixture. If under acidic conditions, basify with NaOH/K₂CO₃ to a pH > 8 to wash away neutral organic impurities. Then, re-acidify the aqueous layer with concentrated HCl to pH < 2. The product should precipitate or become extractable into a polar organic solvent like ethyl acetate or 2-MeTHF.[6]
-
-
Emulsion Formation: The amphiphilic nature of the product can sometimes lead to emulsions during extraction.
-
Action: Use brine (saturated NaCl solution) to break up emulsions. Centrifugation can also be effective on a small scale.
-
-
Purification Method: The high polarity of the carboxylic acid can make it streak on silica gel chromatography.
-
Action: Recrystallization is often the preferred method. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective. If chromatography is necessary, consider adding a small amount of acetic or formic acid to the mobile phase to suppress deprotonation of the carboxylic acid and reduce tailing.
-
Frequently Asked Questions (FAQs)
-
Q1: How critical is an inert atmosphere for these reactions?
-
A: For the cyclocondensation step (Step 1), using an inert atmosphere (Nitrogen or Argon) is highly recommended. While the core reaction may not be oxygen-sensitive, it prevents moisture ingress, which can consume reagents like NaH or hydrolyze precursors. The hydrolysis step (Step 2) is performed in aqueous media and does not require an inert atmosphere.
-
-
Q2: What analytical techniques are best for monitoring the reaction and confirming the final product?
-
A: For reaction monitoring, TLC and HPLC are ideal. For final product confirmation, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The ¹⁹F NMR will clearly show two distinct signals for the two non-equivalent -CF₃ groups. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
Q3: Are there specific safety concerns?
-
A: Yes. Many fluorinated reagents can be corrosive or toxic. Trifluoroacetic anhydride is highly corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. High-temperature reactions should be conducted behind a blast shield.
-
Key Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of 2,4-bis(trifluoromethyl)-5-cyanopyrimidine (Intermediate)
This protocol is a conceptualized procedure based on common pyrimidine syntheses.[7][8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 mL).
-
Reagents: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 10 minutes.
-
Addition: Slowly add a solution of a suitable trifluoromethylated precursor (e.g., a trifluoromethylated β-keto nitrile, 1.0 eq) in anhydrous DMF (5 mL).
-
Second Reagent: After 30 minutes of stirring, add a solution of a second trifluoromethylated building block (e.g., trifluoroacetamidine, 1.1 eq) in anhydrous DMF (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the mixture to room temperature and carefully quench by pouring it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the title compound.
Protocol 2: Hydrolysis to this compound (Final Product)
This protocol is based on typical strenuous hydrolysis procedures for deactivated systems.[9]
-
Setup: In a round-bottom flask, suspend the 2,4-bis(trifluoromethyl)-5-cyanopyrimidine (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 10 mL for 1g of starting material).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 24-48 hours. The heterogeneous mixture should slowly become homogeneous. Monitor the disappearance of the starting material by HPLC or TLC (if a suitable mobile phase can be found).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, pour the mixture onto crushed ice (e.g., 50 g). A white precipitate may form.
-
Isolation: Adjust the pH of the cold aqueous solution to > 8 with 6M NaOH to dissolve the product as its carboxylate salt and allow for washing of any neutral impurities.
-
Precipitation: Re-acidify the aqueous layer to pH 1-2 with concentrated HCl. The final product should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If needed, recrystallize from an appropriate solvent system (e.g., ethanol/water).
References
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry.
- Zhang, et al. (n.d.). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives.
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011). Journal of Medicinal Chemistry.
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
- Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). Bioorganic & Medicinal Chemistry Letters.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Deriv
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds. (2024). Organic & Biomolecular Chemistry.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021).
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry.
- Synthesis of trifluoromethylated pyrimidines from bromoenones and amidines. (n.d.).
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- The hydrolysis process for 2-cyanopyrimidine to pymca. (n.d.).
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.). PMC.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). Semantic Scholar.
Sources
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amide Coupling Reactions for Pyrimidine Carboxylic Acids
Welcome to the Technical Support Center for optimizing amide coupling reactions involving pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by these electron-deficient heterocyclic substrates. The following troubleshooting guides and FAQs are structured to address common issues encountered during experimentation, providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a pyrimidine carboxylic acid has a low or non-existent yield. What are the most common culprits?
Low yields in this specific class of coupling reactions often stem from a few core issues that are magnified by the electronic nature of the pyrimidine ring.
-
Incomplete Carboxylic Acid Activation: The electron-withdrawing nature of the pyrimidine ring can make the carboxyl group less nucleophilic and harder to activate compared to simple benzoic acids. Your choice and stoichiometry of the coupling reagent are critical.[1]
-
Reduced Amine Nucleophilicity: A common and often overlooked issue is an acid-base reaction between your pyrimidine carboxylic acid and the amine nucleophile, forming an ammonium carboxylate salt.[2] This protonates the amine, rendering it non-nucleophilic and halting the reaction before coupling can even begin.[1][2]
-
Poor Solubility: Pyrimidine carboxylic acids can exhibit poor solubility in common aprotic solvents, leading to heterogeneous reaction mixtures and inefficient kinetics.[3]
-
Side Reactions: The pyrimidine ring itself or the coupling reagents can participate in non-productive pathways, consuming starting materials or generating difficult-to-remove impurities.[4]
Q2: How do I select the optimal coupling reagent for a pyrimidine carboxylic acid?
The choice of coupling reagent is arguably the most critical parameter for success. Reagents are not one-size-fits-all, and their effectiveness depends on the substrate's steric and electronic properties. For pyrimidine systems, high-reactivity reagents are often preferred.
Uronium/Aminium-based reagents are generally the go-to choice for these challenging substrates due to their high efficiency and rapid activation rates.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Considered a gold standard for difficult couplings. The HOAt leaving group is more reactive than HOBt and the pyridine nitrogen can provide anchimeric assistance, accelerating the reaction.[5][6] It is particularly effective for sterically hindered substrates and weakly nucleophilic amines.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and slightly more cost-effective alternative to HATU. While very effective, it can be slightly less reactive than HATU in the most challenging cases.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure. It offers high reactivity comparable to HATU but is considered safer as it does not contain the potentially explosive benzotriazole moiety.[5][6] It also requires only one equivalent of base for activation.[5]
Carbodiimide-based reagents are classic and cost-effective but often require additives and are more prone to side reactions.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making purification easier as the urea byproduct can be removed with an aqueous wash.[8] It is almost always used with an additive.
-
DIC (N,N'-Diisopropylcarbodiimide): A liquid carbodiimide that is easy to handle.[9] The diisopropylurea byproduct is soluble in most organic solvents, which can simplify reactions but complicates purification compared to DCC.[8]
Additives are essential for carbodiimide reactions to suppress side reactions and improve efficiency.
-
HOBt (1-Hydroxybenzotriazole): The classic additive that intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, minimizing racemization and the formation of the N-acylurea byproduct.[4][10]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt. It is non-explosive and can lead to cleaner reactions with higher yields.
| Reagent Class | Example(s) | Pros | Cons | Best For |
| Uronium/Aminium | HATU, HBTU, COMU | High reactivity, fast reactions, low racemization.[5][6] | Higher cost, can guanidinylate the amine if not pre-activated. | Sterically hindered substrates, electron-deficient amines, and general-purpose use with pyrimidines. |
| Carbodiimide | EDC, DIC | Low cost, widely available. | Slower activation, risk of N-acylurea byproduct, requires additives.[4][8] | Simple, unhindered substrates where cost is a primary concern. |
| Phosphonium | PyBOP, PyAOP | High reactivity, byproducts are generally less hazardous than BOP.[5] | Higher cost, can be less atom-economical. | Difficult couplings, particularly with N-methyl amino acids.[5] |
Q3: What is the best solvent and base combination for these reactions?
Solvents: Polar aprotic solvents are strongly preferred. They can solubilize the starting materials and stabilize the charged intermediates formed during the activation step.[3]
-
DMF (N,N-Dimethylformamide): Excellent solvating power, but must be anhydrous and amine-free.
-
DCM (Dichloromethane): A good choice, less polar than DMF but often sufficient. Ensure it is anhydrous.
-
Acetonitrile (MeCN): A good alternative to DMF, particularly if side reactions with DMF are a concern.[3]
-
THF (Tetrahydrofuran): A versatile solvent, but must be anhydrous.[3]
Crucially, avoid protic solvents like ethanol or methanol. They can react with the coupling reagents and the activated acid intermediate, leading to ester formation and reduced yields.[3]
Bases: A non-nucleophilic tertiary amine base is required to neutralize the acid generated during the reaction and to deprotonate the amine nucleophile's ammonium salt.
-
DIPEA (N,N-Diisopropylethylamine): The most common choice. Its steric bulk makes it non-nucleophilic, preventing it from competing with the desired amine.
-
Triethylamine (TEA): Can also be used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.
Stoichiometry is key: For uronium reagents like HATU and HBTU, use at least 2 equivalents of base : one to form the active ester and one to free-base the amine. For reagents like COMU, only 1 equivalent is needed.[5]
Q4: I see an unexpected byproduct with a mass corresponding to my coupling reagent plus my carboxylic acid. What is it?
This is a classic troubleshooting scenario. You are likely observing side reactions specific to your chosen reagent class.
-
If using a Carbodiimide (EDC, DIC): The most common byproduct is the N-acylurea .[4] This occurs when the highly reactive O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.[8] This pathway is irreversible and consumes your activated acid.
-
Solution: Always use an additive like HOBt or OxymaPure.[10] These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with the amine.
-
-
If using a Uronium Reagent (HATU, HBTU): The most common issue is guanidinylation of the amine nucleophile. If the amine is present when the coupling reagent is added, it can react directly with the uronium salt to form a stable guanidinium byproduct, capping the amine and preventing amide formation.
-
Solution: Implement a pre-activation step. Stir the pyrimidine carboxylic acid, coupling reagent, and base together for 5-30 minutes before adding the amine.[11] This allows the active ester to form completely, ensuring it is the primary species that reacts with the amine.
-
Visualizing the Chemistry
Diagram 1: General Amide Coupling Workflow
This diagram illustrates the fundamental steps for a successful coupling reaction, emphasizing the critical pre-activation stage.
Caption: Recommended workflow for pyrimidine amide coupling.
Diagram 2: Carbodiimide Mechanism and N-Acylurea Side Reaction
This diagram highlights the critical branch point in carbodiimide-mediated couplings and the role of additives.
Caption: Competing pathways in carbodiimide couplings.
Experimental Protocols
Protocol 1: General Coupling for Challenging Substrates using HATU
This protocol is recommended for sterically hindered or electronically deactivated pyrimidine carboxylic acids or amines.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrimidine carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 - 1.2 eq) followed by DIPEA (2.0 - 2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity. This step is critical to form the active ester and prevent guanidinylation of the amine.[11]
-
Amine Addition: Add the amine (1.0 - 1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Cost-Effective Coupling using EDC/OxymaPure
This protocol is a good starting point for less demanding substrates where cost is a consideration.
-
Preparation: To a round-bottom flask, add the pyrimidine carboxylic acid (1.0 eq), the amine (1.0 eq), and OxymaPure (or HOBt) (1.1 eq).
-
Dissolution: Add anhydrous DMF or DCM. Stir to dissolve.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This can help suppress side reactions.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer sequentially with 1M HCl (if the product is stable), saturated NaHCO₃, and brine to remove unreacted starting materials and byproducts. The water-soluble ethyl-dimethylaminopropyl urea byproduct will be largely removed in the aqueous layers. Dry the organic phase, concentrate, and purify by column chromatography.
References
- Benchchem. (n.d.). Impact of solvent choice on 2-Tert-butylpyrimidine-5-carboxylic acid reactions.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Wikipedia. (n.d.). Carbodiimide.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. bachem.com [bachem.com]
- 11. reddit.com [reddit.com]
common side reactions with 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
Welcome to the technical support center for 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this highly functionalized building block in chemical synthesis. The presence of two strongly electron-withdrawing trifluoromethyl groups on the pyrimidine ring presents unique reactivity and challenges. This guide is structured to help you anticipate and resolve common experimental issues.
Section 1: Amide Coupling Reactions - Troubleshooting & Best Practices
Amide bond formation is a primary application for this compound. The electron-deficient nature of the pyrimidine ring can significantly impact the reactivity of the carboxylic acid.
FAQ 1: I am observing low yields in my amide coupling reaction. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this substrate can stem from several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the amine. The two trifluoromethyl groups make the carboxylate a relatively poor nucleophile, which can slow down the initial activation step with coupling reagents.
Troubleshooting Guide for Low Yields:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The electron-withdrawing nature of the pyrimidine ring deactivates the carboxylic acid, making it harder to activate. | Use a more potent coupling reagent. For instance, moving from a carbodiimide like DCC or EDC to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HBTU, HATU) reagent can be more effective.[1] |
| Poor Nucleophilicity of the Amine | Sterically hindered or electron-deficient amines may react slowly with the activated ester. | Increase the reaction temperature (monitor for side reactions), increase the concentration of the amine (use 1.5-2.0 equivalents), or add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to ensure the amine is deprotonated. |
| Side Reaction with Coupling Reagent | Some coupling reagents can form unreactive side products. For example, with carbodiimides, an N-acylurea byproduct can form. | Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) to form a more reactive activated ester and suppress side reactions. |
| Reaction Time/Temperature | The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40°C) may be beneficial. |
Experimental Protocol: High-Efficiency Amide Coupling
-
In an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq.).
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq.) in the same anhydrous solvent.
-
Slowly add the coupling reagent solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am working with a chiral amine and observing significant epimerization. How can I prevent this?
Answer:
Epimerization is a risk when activating carboxylic acids, especially in peptide synthesis.[1] The formation of an oxazolone intermediate is a common pathway to racemization.
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent: Uronium/aminium and phosphonium-based reagents, when used with an additive, are generally better at suppressing racemization than carbodiimides alone.[1] HATU is often considered superior in this regard.
-
Use of Additives: Additives like HOBt or HOAt are crucial. They react with the activated carboxylic acid to form an active ester that is less prone to racemization.
-
Base Selection: Use of a weaker, non-nucleophilic base like DIPEA or 2,4,6-collidine is recommended over stronger bases like triethylamine.
-
Temperature Control: Keep the reaction temperature as low as possible (starting at 0°C) to slow down the rate of epimerization.
Visualizing the Amide Coupling Workflow:
Caption: A general workflow for amide bond formation.
Section 2: Decarboxylation Side Reaction
Heterocyclic carboxylic acids can be susceptible to decarboxylation, especially when heated or under acidic/basic conditions.[2][3] The electron-withdrawing trifluoromethyl groups can influence the stability of the C-C bond between the pyrimidine ring and the carboxyl group.
FAQ 3: My reaction is producing a significant amount of 2,4-bis(trifluoromethyl)pyrimidine as a byproduct. What is causing this and how can I avoid it?
Answer:
The formation of 2,4-bis(trifluoromethyl)pyrimidine is a clear indication of decarboxylation. This side reaction is often promoted by elevated temperatures. The proposed mechanism for similar compounds involves the formation of a zwitterionic intermediate that then loses carbon dioxide.[4]
Mitigation Strategies for Decarboxylation:
| Condition | Recommendation |
| Temperature | Avoid high reaction temperatures. If a reaction requires heating, perform a temperature screen to find the minimum temperature required for the desired transformation. |
| pH | Extreme pH conditions can facilitate decarboxylation.[2][3] Maintain a near-neutral pH if possible, especially during workup and purification. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to increased decarboxylation. Monitor the reaction closely and stop it once the starting material is consumed. |
Visualizing the Decarboxylation Pathway:
Caption: Proposed pathway for decarboxylation.
Section 3: Stability of Trifluoromethyl Groups
The trifluoromethyl group is generally very stable. However, under certain harsh conditions, hydrolysis to a carboxylic acid can occur.
FAQ 4: Is there a risk of hydrolyzing the trifluoromethyl groups on the pyrimidine ring?
Answer:
The C-F bond is extremely strong, and trifluoromethyl groups are known for their high metabolic stability.[5] Hydrolysis of a trifluoromethyl group to a carboxylic acid is generally a difficult transformation that requires harsh conditions (e.g., strong acid or base at high temperatures).[6] For most standard synthetic procedures, including amide coupling, the trifluoromethyl groups will be completely stable.
Conditions to Avoid:
-
Prolonged heating in strong aqueous acids (e.g., concentrated HCl or H₂SO₄).
-
Prolonged heating in strong aqueous bases (e.g., concentrated NaOH or KOH).
If your experimental design requires such conditions, it is advisable to perform a small-scale stability test on this compound to check for any degradation.
Section 4: General Handling and Solubility
FAQ 5: What are the recommended solvents for reactions involving this compound?
Answer:
This compound is a solid with a relatively high melting point. Its solubility will depend on the solvent.
Recommended Solvents:
-
For Amide Coupling: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are generally good choices.
-
For Purification: For column chromatography, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are typically effective.
-
For NMR: Deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (MeOD) should be suitable.
It is always best practice to perform a small solubility test before setting up a large-scale reaction.
References
- Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 53(1), 17-23.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
- Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- ResearchGate. (n.d.). Table 3 Selected examples of trifluoromethoxylation of pyrimidines.
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103536.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Royal Society of Chemistry. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Aapptec Peptides. (n.d.). Coupling Reagents.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Trifluoromethylated Compounds
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges presented by trifluoromethylated (CF3) compounds. The strategic incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, these same properties often introduce significant hurdles during purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in achieving high purity for this critical class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethylated compounds often difficult to purify?
A1: The difficulty arises from the unique physicochemical properties imparted by the -CF3 group. Its high electronegativity and electron-withdrawing nature can alter a molecule's polarity in non-intuitive ways, often increasing lipophilicity.[1][2][4] This can lead to issues such as poor solubility in common chromatographic solvents, co-elution with closely related impurities, and unexpected retention behavior. Furthermore, the stability of the C-F bond, while a key advantage in drug design, doesn't render the entire molecule inert; degradation can occur at other labile functional groups or even the -CF3 group itself under certain conditions.[5]
Q2: What is the first step I should take when developing a purification strategy for a novel trifluoromethylated compound?
A2: A thorough initial analysis is crucial. Start by assessing the compound's stability to common purification conditions, particularly the acidity of silica gel. A simple thin-layer chromatography (TLC) spot test, where the compound is spotted and left on the plate for an extended period before eluting, can reveal potential on-column degradation.[6] Next, screen a range of solvent systems in TLC to find an appropriate mobile phase that provides a retention factor (Rf) between 0.25 and 0.35 for your target compound, which is ideal for column chromatography.[7] For solid compounds, exploring recrystallization from various solvents should be a parallel first step.[8]
Q3: My trifluoromethylated compound is a volatile liquid. What are the best purification practices?
A3: For volatile compounds, fractional distillation is often a viable method, but care must be taken as fluorinated byproducts may have close boiling points.[9] When using chromatography, be mindful of co-evaporation with the solvent during concentration steps. Using a rotary evaporator at reduced temperature and pressure, along with a cold trap, can help mitigate product loss.[10]
Q4: Are there any general trends in how the trifluoromethyl group affects a molecule's polarity?
A4: While the -CF3 group is often considered lipophilic, its effect on overall molecular polarity is complex and context-dependent.[11][12] It can increase polarity compared to a methyl group due to the large dipole moment of the C-F bonds.[12] However, its large molar volume often leads to an overall increase in hydrophobicity.[12] This dual nature means that trifluoromethylated compounds can sometimes exhibit unusual behavior in both normal-phase and reversed-phase chromatography.
Troubleshooting Guides
I. Column Chromatography (Normal Phase)
Issue 1: The compound streaks or shows poor peak shape on the column.
-
Causality: Trifluoromethylated compounds, particularly those containing basic nitrogen atoms, can interact strongly with acidic silanol groups on the surface of standard silica gel. This can lead to tailing and irreversible adsorption.
-
Troubleshooting Protocol:
-
Neutralize the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) containing 1-3% triethylamine or another volatile base to neutralize the acidic sites.[10]
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a polar solvent like methanol or an amine like triethylamine to the mobile phase to compete for binding sites on the silica and improve peak shape.
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (neutral or basic) or florisil.[6]
-
Issue 2: The compound appears to decompose on the column.
-
Causality: The slightly acidic nature of silica gel can catalyze the hydrolysis of sensitive functional groups on the molecule or, in some cases, the trifluoromethyl group itself, especially if adjacent to certain activating groups.[5][10]
-
Troubleshooting Protocol:
-
Minimize Residence Time: Employ flash chromatography to reduce the time the compound is in contact with the stationary phase.[8][13]
-
Deactivated Silica: Use commercially available deactivated silica gel or prepare it as described in the protocol above.
-
Alternative Purification Method: If decomposition is significant, consider alternative methods like recrystallization, preparative HPLC with a non-silica-based column, or distillation.[8]
-
Workflow for Troubleshooting Normal-Phase Chromatography
Caption: Decision tree for troubleshooting normal-phase chromatography.
II. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue 1: Poor retention of the trifluoromethylated compound.
-
Causality: While often lipophilic, some smaller trifluoromethylated compounds may have insufficient hydrophobic character to be well-retained on standard C18 columns, especially with highly organic mobile phases.
-
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.
-
Use a More Retentive Stationary Phase: Switch to a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can offer alternative selectivity through π-π interactions.[14]
-
Consider Ion-Pairing Reagents: For ionizable trifluoromethylated compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) for bases or triethylamine for acids can significantly enhance retention.
-
Issue 2: Unexpectedly strong retention or peak tailing.
-
Causality: The trifluoromethyl group can engage in secondary interactions with the stationary phase. Additionally, residual silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing.
-
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase to suppress the ionization of the analyte can improve peak shape.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize interactions with residual silanols.
-
Increase Temperature: Raising the column temperature can improve peak shape and reduce retention times, but be mindful of compound stability.[15]
-
Data Summary: Stationary Phase Selection in RP-HPLC
| Stationary Phase | Primary Interaction | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, good for most non-polar to moderately polar trifluoromethylated compounds. |
| C8 (Octylsilane) | Hydrophobic | Less retentive than C18, useful for highly lipophilic trifluoromethylated compounds that are too strongly retained on C18. |
| Phenyl-Hexyl | Hydrophobic & π-π | Aromatic trifluoromethylated compounds, offering alternative selectivity.[14] |
| Fluorinated Phases | Hydrophobic & Fluorous | Can provide unique selectivity for fluorinated compounds and may be more resistant to degradation with certain mobile phases.[14] |
III. Crystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Causality: This often occurs when the solution is supersaturated too quickly or when impurities are present that inhibit crystal lattice formation. The high lipophilicity of some trifluoromethylated compounds can also favor an oily state.
-
Troubleshooting Protocol:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Insulating the flask can help.[8]
-
Solvent System Adjustment: Use a solvent system where the compound has slightly lower solubility at elevated temperatures. Adding a co-solvent in which the compound is less soluble (an anti-solvent) can sometimes induce crystallization.
-
Seed Crystals: Introduce a seed crystal from a previous successful crystallization to provide a nucleation site.[8]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites.[7]
-
Issue 2: The compound will not crystallize from any solvent.
-
Causality: The compound may be intrinsically difficult to crystallize (e.g., it is a low-melting solid or an oil at room temperature), or the purity may be too low.
-
Troubleshooting Protocol:
-
Preliminary Purification: Pass the crude material through a short plug of silica gel to remove gross impurities that may be inhibiting crystallization.[8]
-
Alternative Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Vapor Diffusion: Place a solution of your compound in a small open vial, and then place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
-
-
Derivative Formation: If the compound has a suitable functional group (e.g., an amine or carboxylic acid), consider forming a salt, which often has better crystalline properties.
-
Workflow for Troubleshooting Crystallization
Caption: Decision tree for troubleshooting crystallization issues.
Chiral Purification of Trifluoromethylated Compounds
The separation of enantiomers of chiral trifluoromethylated compounds is a common requirement in pharmaceutical development.[16]
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
-
Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly effective for separating a wide range of trifluoromethylated enantiomers.[15]
-
Mobile Phase Selection:
-
Normal Phase: Mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol) are the most common starting point.
-
Reversed Phase: Mixtures of acetonitrile or methanol with water, often buffered, can be used, particularly with immobilized polysaccharide CSPs.[15]
-
-
Troubleshooting Poor Resolution:
-
Screen Different CSPs: Amylose- and cellulose-based columns often provide complementary selectivity. Screening both types is recommended.[15]
-
Vary the Alcohol Modifier: Changing the alcohol modifier in normal phase (e.g., from isopropanol to ethanol) can dramatically alter selectivity.
-
Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can improve peak shape and resolution.[15]
-
Lower the Temperature: Reducing the column temperature often increases the separation factor (α) and improves resolution.
-
References
- Walczak, M. A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
- BenchChem. (2025). Investigation of hydrolytic stability of N-trifluoromethyl secondary... ResearchGate.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem Technical Support.
- Mague, J. T., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. BenchChem Technical Support.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups in Specialty Chemicals.
- BenchChem. (2025). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of 2-Trifluoromethyl-2'-methoxychalcone. BenchChem Technical Support.
- BenchChem. (2025). Preventing decomposition of vinyl triflates during purification. BenchChem Technical Support.
- O'Hagan, D. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups on Molecular Properties.
- Wipf, P., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH.
- Hovione. (2025). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Wang, F., et al. (2018). Preparation of trifluoromethyl-containing chiral compounds via transition-metal-catalyzed cross-coupling. ResearchGate.
- Sigma-Aldrich. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chimia.ch [chimia.ch]
- 12. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
Welcome to the technical support guide for 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 188781-46-6). This document provides researchers, chemists, and drug development professionals with practical, in-depth solutions to common solubility challenges encountered during chemical reactions with this highly fluorinated building block. Our goal is to explain the causality behind experimental choices, ensuring you can adapt these principles to your specific reaction conditions.
Understanding the Challenge: The Physicochemical Profile
This compound is a valuable synthetic intermediate, but its unique structure presents solubility hurdles. The two trifluoromethyl (-CF3) groups are strongly electron-withdrawing, which significantly impacts the molecule's properties.
-
Poor Solubility: Despite being an acid, the large, rigid, and fluorinated structure limits its solubility in a broad range of common organic solvents. Fluorinated compounds often exhibit unique solubility profiles, sometimes requiring specialized solvent systems.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common solvents like Dichloromethane (DCM) or Acetonitrile (ACN) for my amide coupling reaction?
This is the most common issue. The compound's high crystallinity and the strong intermolecular interactions (like hydrogen bonding between carboxylic acid groups) make it difficult for many standard non-polar or moderately polar aprotic solvents to effectively solvate it. Furthermore, in reactions involving amines, an initial acid-base reaction occurs, forming an ammonium carboxylate salt.[3] This salt may be even less soluble than the starting acid, causing it to precipitate from the solution and halt the reaction.
Q2: I tried heating the mixture, but the compound still crashed out upon adding my amine. What's happening?
Heating can temporarily increase solubility, but as mentioned in Q1, the formation of an insoluble ammonium salt upon addition of the amine is the likely culprit. This acid-base reaction is typically very fast and precedes the desired amide bond formation.[3] Once this insoluble salt forms, the reactants are no longer in the solution phase, preventing the coupling agent from working effectively.
Q3: Can I just add more solvent to get it to dissolve?
While tempting, excessive dilution is often not a practical solution. It can significantly slow down reaction kinetics, requiring longer reaction times or higher temperatures, which may lead to side product formation. A more effective strategy is to modify the substrate or the solvent system to achieve true solubility at a reasonable concentration.
Troubleshooting Guide: A Decision-Making Workflow
When encountering solubility issues, a systematic approach is crucial. The following workflow guides you through logical steps to identify and solve the problem.
Caption: Troubleshooting flowchart for solubility issues.
Detailed Protocols & Methodologies
Strategy 1: In Situ Salt Formation for Enhanced Solubility
The most effective and common strategy is to convert the carboxylic acid into a more soluble salt before adding the coupling agent.[4][5][6] Deprotonation breaks the hydrogen bonding network and introduces an ionic character, which significantly improves solubility in polar aprotic solvents.
Caption: Conversion of the acid to a soluble salt.
Protocol A: Using a Non-Nucleophilic Organic Base
This method is ideal for standard amide coupling reactions (e.g., using HATU, HOBt/EDC) where the base will not interfere with the subsequent steps.
-
Solvent Selection: Choose a polar aprotic solvent in which the final salt is likely soluble. Good starting points are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).
-
Initial Slurry: Suspend this compound (1.0 eq.) in the chosen solvent (e.g., DMF, ~0.1–0.5 M concentration).
-
Base Addition: Add a non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA, 1.1–1.5 eq.) or N-methylmorpholine (NMM, 1.1–1.5 eq.), to the slurry at room temperature.
-
Dissolution: Stir the mixture. A visible transition from a cloudy slurry to a clear, homogeneous solution should occur within 5-15 minutes. This indicates the successful formation of the soluble ammonium carboxylate salt.
-
Proceed with Reaction: Once the solution is clear, you can proceed with the addition of your amine (1.0-1.2 eq.) and the coupling agent (e.g., HATU, 1.1 eq.). The reaction should now proceed smoothly in the homogeneous phase.
Trustworthiness Check: The visual confirmation of dissolution is your validation that the solubility issue has been resolved before committing expensive reagents.
Strategy 2: Solvent System Optimization
If in situ salt formation is not desired or is insufficient, optimizing the solvent system by using co-solvents can be effective.
Solubility Data Summary
| Solvent | Type | Expected Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Very Low | Insoluble salt formation with amines is common. |
| Acetonitrile (ACN) | Polar Aprotic | Low | Can work with a co-solvent.[7][8] |
| Tetrahydrofuran (THF) | Ether | Low to Moderate | Better than DCM, but may still be insufficient. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good (especially as a salt) | Excellent choice for many coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good (especially as a salt) | High boiling point can make workup difficult. |
| Water | Aqueous | pH-Dependent | Soluble at basic pH, insoluble at acidic pH. |
Protocol B: Using a Co-Solvent System
-
Attempt to dissolve the carboxylic acid in your primary reaction solvent (e.g., Acetonitrile).
-
If solubility is poor, add a strong polar aprotic solvent like DMF or NMP dropwise as a co-solvent until a clear solution is obtained.
-
A ratio of 3:1 to 5:1 ACN:DMF is often sufficient to maintain solubility throughout the reaction.[7]
-
Proceed with the reaction as planned, keeping in mind that the co-solvent may affect workup procedures.
Strategy 3: Derivatization to a More Soluble Intermediate
In cases where the free acid is fundamentally incompatible with the reaction conditions, converting it to a more tractable intermediate, like an ester or acid chloride, can be a robust alternative.
Protocol C: Conversion to an Ethyl Ester
The corresponding ethyl ester of this acid is a known compound and is likely more soluble in a wider range of organic solvents.[9][10]
-
Esterification: Suspend the carboxylic acid (1.0 eq.) in an excess of ethanol (EtOH).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or using thionyl chloride (SOCl₂) to generate the acid chloride in situ which then reacts with ethanol.
-
Heating: Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS). This is a classic Fischer esterification.[11]
-
Isolation: After workup and purification, the resulting ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate can be used in subsequent reactions (e.g., amidation by direct aminolysis at elevated temperatures or saponification back to the carboxylate salt under controlled conditions).
This approach uncouples the solubility problem from the main reaction step, providing a more reliable synthetic route.
References
- Haser, A., et al. (2018). In situ Salt Formation During Melt Extrusion for Improved Chemical Stability and Dissolution Performance. ResearchGate.
- Kumar, L. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Rahman, Z., et al. (2019). Salt formation improved the properties of a candidate drug during early formulation development. ResearchGate.
- Powers, D. G., et al. (2012). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH Public Access.
- Sabot, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
- Serajuddin, A. T. (2000). Salt formation to improve drug solubility. Semantic Scholar.
- Kissa, E. (2001). Fluorinated Surfactants and Repellents, Second Edition, Revised and Expanded. ResearchGate.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. berrchem.com [berrchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester AldrichCPR 188781-15-9 [sigmaaldrich.com]
- 10. 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester AldrichCPR 188781-15-9 [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for واحدة من أكثر الركائز تحديًا وتنوعًا في الكيمياء الطبية الحديثة: 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid . The unique electronic properties of this molecule, stemming from the strongly electron-withdrawing trifluoromethyl groups and the inherent electron deficiency of the pyrimidine ring, present specific challenges and opportunities in synthetic chemistry. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its derivatization.
Section 1: Understanding the Substrate: A Molecule of Dichotomous Reactivity
The key to successfully employing this compound lies in understanding its electronic nature. The two trifluoromethyl (-CF3) groups exert a powerful inductive effect, withdrawing electron density from the pyrimidine ring. This has two major consequences:
-
Increased Acidity: The carboxylic acid moiety is significantly more acidic than its non-fluorinated counterparts. This can influence base selection and the reactivity of the carboxyl group itself.
-
Electron-Deficient Ring System: The pyrimidine ring is highly "π-deficient," making it susceptible to nucleophilic attack but also highly reactive in certain palladium-catalyzed cross-coupling reactions.[1][2] This electronic deficiency profoundly impacts catalyst and reagent selection for transformations at the carboxylic acid site.
This guide will navigate the common synthetic transformations—amide coupling, esterification, and cross-coupling reactions—providing FAQs, troubleshooting guides, and validated protocols to streamline your research.
Section 2: Frequently Asked Questions (FAQs)
Q1: My standard amide coupling conditions (e.g., EDC/HOBt) are failing with this compound. Why is this happening and what should I try first?
A: This is a common issue. The extreme electron-deficient nature of the pyrimidine ring deactivates the carboxylic acid towards nucleophilic attack, even after activation by standard coupling reagents.[3][4] While EDC/HOBt is a versatile system, it may not generate a sufficiently reactive intermediate for this substrate.
First Steps:
-
Switch to a stronger coupling reagent: Uranyl-based reagents like HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are often more effective for electron-deficient substrates.[5]
-
Consider in situ acyl fluoride formation: Using reagents like PyFluor or XtalFluor can convert the carboxylic acid to a highly reactive acyl fluoride, which then readily couples with amines. This approach is particularly effective for sterically hindered and electronically challenging substrates.[6][7]
Q2: Can I perform a simple Fischer esterification on this molecule?
A: While technically possible, traditional Fischer esterification (refluxing in alcohol with a strong acid catalyst like H₂SO₄) is not recommended. The harsh, acidic conditions and high temperatures can lead to degradation of the sensitive pyrimidine ring. Furthermore, achieving high conversion is difficult due to the reversible nature of the reaction.[8][9] Milder, more reliable methods are strongly preferred.
Q3: Is it possible to use the carboxylic acid group directly in a cross-coupling reaction?
A: Yes, this is a powerful and modern approach. Decarbonylative cross-coupling reactions, particularly Suzuki-Miyaura type couplings, can directly couple the pyrimidine core with an arylboronic acid, extruding the carboxyl group as CO.[10] This strategy avoids the need to first convert the carboxylic acid to a halide and offers an alternative disconnection for biaryl synthesis.
Section 3: Troubleshooting Guides
This section addresses specific experimental failures in a problem-cause-solution format.
Scenario 1: Amide Bond Formation
Problem: Very low (<10%) or no conversion to the desired amide product. Starting material is largely recovered.
| Probable Cause | Suggested Solution & Scientific Rationale |
| Insufficient Carboxyl Activation | The activated ester intermediate (e.g., O-acylisourea from EDC) is not electrophilic enough to react with the amine due to the substrate's electronic properties. |
| Incompatible Base | A nucleophilic base (e.g., triethylamine, DMAP) may intercept the activated intermediate, leading to side products or catalyst quenching. |
| Poor Nucleophilicity of Amine | If using an electron-deficient amine (e.g., aniline with electron-withdrawing groups), the reaction may be slow even with a highly activated acid. |
Below is a logical workflow for diagnosing and solving a failed amidation reaction.
Caption: Decision tree for troubleshooting amide coupling.
Scenario 2: Esterification
Problem: Reaction fails to proceed or stalls at ~50% conversion, even after extended reaction times.
| Probable Cause | Suggested Solution & Scientific Rationale |
| Reversible Reaction Equilibrium | Esterification is an equilibrium process. The water generated as a byproduct can hydrolyze the ester product, preventing the reaction from reaching completion.[8] |
| Acid-Catalyzed Degradation | Strong mineral acids (H₂SO₄, HCl) can cause decomposition of the electron-deficient pyrimidine ring at elevated temperatures. |
| Alcohol Reactivity | If using a bulky or less nucleophilic alcohol (e.g., tert-butanol), the reaction will be significantly slower. |
Scenario 3: Cross-Coupling Reactions
This scenario assumes the goal is to perform a cross-coupling on a halogenated analogue (e.g., 5-bromo-2,4-bis(trifluoromethyl)pyrimidine) while the carboxylic acid is present elsewhere on the molecule, or to perform a direct decarbonylative coupling.
Problem: In a Suzuki-Miyaura coupling, the reaction yields a complex mixture or fails completely.
| Probable Cause | Suggested Solution & Scientific Rationale |
| Catalyst Deactivation | The carboxylic acid proton can interfere with the basic conditions required for the Suzuki reaction, potentially protonating phosphine ligands or neutralizing the base (e.g., K₂CO₃, Cs₂CO₃). |
| Incorrect Ligand Choice | The electron-deficient pyrimidine ring requires an electron-rich, bulky phosphine ligand to facilitate the oxidative addition step and promote reductive elimination. |
| Boronic Acid Decomposition | Boronic acids can be unstable and undergo protodeboronation (replacement of -B(OH)₂ with -H) under the reaction conditions before coupling can occur. |
The direct use of the carboxylic acid in a Suzuki coupling is an elegant transformation.
Caption: Simplified cycle for a decarbonylative cross-coupling.[10]
Section 4: Key Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended as a starting point for coupling with primary and secondary amines.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Slowly add DIPEA (3.0 eq) to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Mild Esterification using EDC/DMAP (Steglich Conditions)
This method is suitable for primary and secondary alcohols.
-
Preparation: In a flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
EDC Addition: Cool the mixture to 0 °C and add EDC·HCl (1.5 eq) portion-wise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with water and brine. The byproduct, dicyclohexylurea (DCU), if DCC is used, is poorly soluble and can often be removed by filtration. The urea from EDC is water-soluble and is removed during the aqueous wash.[9]
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
References
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
- Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.MDPI.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PubMed Central.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
- Sonogashira coupling.Wikipedia.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water.
- Organoboron catalysis for direct amide/peptide bond form
- Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?Quora.
- How can I improve the yield of my Fischer Esterific
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.PubMed Central.
- US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond.
- Catalytic Approaches to the Synthesis of Amide Bonds.CORE.
- An Effective Amide Synthesis Using Boronic Acid-DMAPO Cooperative C
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Work-Up of Trifluoromethylated Pyrimidine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful work-up and purification of reactions involving trifluoromethylated pyrimidines. The unique electronic properties conferred by the trifluoromethyl (CF₃) group, while beneficial for biological activity and metabolic stability, can present specific challenges during product isolation.[1] This resource will help you navigate these challenges, ensuring the integrity and purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of trifluoromethylated pyrimidine reactions in a practical question-and-answer format.
Q1: My reaction has completed, but I'm observing a significantly lower yield of my desired trifluoromethylated pyrimidine after aqueous work-up. What are the likely causes?
A1: Low recovery after aqueous work-up is a frequent issue and can often be traced back to the stability of the trifluoromethyl group under the specific work-up conditions. The CF₃ group, while generally robust, can be susceptible to degradation under certain protic or basic conditions.[2]
-
Hydrolysis under Strongly Basic Conditions: Concentrated basic washes (e.g., >1M NaOH) can lead to the hydrolysis of the CF₃ group, especially with prolonged exposure or at elevated temperatures. This can result in the formation of a carboxylic acid or other degradation products.
-
Protolytic Defluorination in Strong Acids: The use of strong acids (e.g., concentrated HCl, CF₃SO₃H) during work-up can lead to protolytic defluorination, where one or more fluorine atoms are replaced by hydrogen.[2] This is particularly a concern if the pyrimidine ring is electron-rich.
-
Emulsion Formation: Trifluoromethylated compounds can sometimes act as surfactants, leading to the formation of stable emulsions during extraction, which makes phase separation difficult and can lead to product loss.
-
Precipitation at the Interface: Your product might be precipitating at the interface of the organic and aqueous layers, making it difficult to collect.
Troubleshooting Steps:
-
pH Control: Use milder bases like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions for neutralization. If an acidic wash is necessary, use dilute solutions (e.g., 0.1-1M HCl) and perform the wash quickly at low temperatures (0-5 °C).
-
Brine Washes: To break emulsions, wash the organic layer with saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing better separation.
-
Solvent Choice: If emulsions persist, consider switching to a different extraction solvent. For instance, if you are using ethyl acetate, try dichloromethane (DCM) or vice versa.[3]
Q2: My TLC analysis after work-up shows a new, more polar spot that I suspect is a defluorinated or hydrolyzed byproduct. How can I confirm this and prevent its formation?
A2: The appearance of new, more polar spots is a classic sign of product degradation. The increased polarity could be due to the formation of a difluoromethyl (-CHF₂) analog or a carboxylic acid from CF₃ hydrolysis.
-
Confirmation: The best way to identify the byproduct is through LC-MS analysis. A mass difference of -18 Da (loss of HF) or the appearance of a mass corresponding to the hydrolyzed product can confirm your suspicion. ¹⁹F NMR can also be highly informative, as you would see a shift in the fluorine signal or its disappearance.
-
Prevention:
-
Reductive Defluorination: If your reaction conditions included a reductant or if you are performing a reaction sensitive to single-electron transfer (SET), you might be inadvertently causing reductive defluorination.[4] Ensure all reducing agents are thoroughly quenched before starting the aqueous work-up.
-
Avoid Strong Bases and Acids: As mentioned in Q1, harsh pH conditions are a primary cause of degradation.[2]
-
Temperature Control: Perform all work-up steps at low temperatures (ice bath) to minimize the rate of potential degradation reactions.
-
Q3: I am purifying my trifluoromethylated pyrimidine using silica gel column chromatography, but I'm seeing significant streaking on the TLC plate and recovering very little product. What is happening?
A3: This is a common problem when purifying nitrogen-containing heterocycles, including pyrimidines, on silica gel. The issue is often twofold:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[5] The lone pairs on the pyrimidine nitrogen can interact strongly with the acidic silanol groups, leading to poor elution (streaking) and potential decomposition on the column.
-
Compound Instability: The prolonged exposure of your compound to the stationary phase can lead to degradation, especially if the compound is inherently unstable.
Troubleshooting Strategies:
-
Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your eluent system containing a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v). This will neutralize the acidic sites on the silica.[5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or basic alumina. For highly polar compounds, reverse-phase chromatography (C18 silica) can be an excellent alternative.[6]
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. A higher flow rate can reduce the time your compound spends in contact with the stationary phase.
-
Dry Loading: Instead of loading your sample in a solvent, pre-adsorb it onto a small amount of silica gel or an inert solid like Celite®, and then load the dry powder onto the top of your column. This can lead to sharper bands and better separation.[5]
Part 2: Experimental Protocols & Methodologies
Here are detailed, step-by-step protocols for common work-up scenarios involving trifluoromethylated pyrimidines.
Protocol 1: Standard Aqueous Work-Up for a Neutral or Mildly Acidic Reaction Mixture
This protocol is suitable for reactions where the final mixture is not strongly acidic or basic.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.[7][8]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM) by adding the solvent and shaking vigorously.[9] Allow the layers to separate. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous NaHCO₃ solution (to neutralize any residual acid).
-
Saturated aqueous NaCl (brine) solution (to remove excess water and aid in phase separation).[10]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.[12]
Protocol 2: Work-Up for Reactions Conducted in Water-Miscible Solvents (e.g., THF, Acetonitrile, DMF)
Water-miscible solvents can complicate extractions by increasing the solubility of the desired product in the aqueous phase.
-
Solvent Removal (Preferred Method): If your compound is not volatile, remove the bulk of the water-miscible solvent under reduced pressure (rotary evaporator).[3][13] Then, re-dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and proceed with Protocol 1.
-
Dilution Method (for larger volumes or volatile compounds):
-
Dilute the reaction mixture with a large volume of a water-immiscible organic solvent (e.g., 5-10 times the volume of the reaction solvent).
-
Wash the organic layer multiple times (3-5 times) with water and then with brine to partition the water-miscible solvent into the aqueous phase.[13]
-
Proceed with drying and concentration as described in Protocol 1.
-
Data Summary Table: Common Work-Up Reagents and Their Applications
| Reagent | Formula | Purpose | Cautions |
| Saturated Ammonium Chloride | NH₄Cl (aq) | Mildly acidic quench for reactive organometallics and hydrides.[7] | Can be too acidic for highly sensitive compounds. |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | Mild base to neutralize acidic catalysts or byproducts.[10] | Generates CO₂ gas; vent separatory funnel frequently. |
| Saturated Sodium Chloride | NaCl (aq) | "Salting out" effect to decrease product solubility in the aqueous phase and break emulsions.[10] | --- |
| 1M Hydrochloric Acid | HCl (aq) | To remove basic impurities (e.g., amines). | Can cause hydrolysis or defluorination of sensitive CF₃-pyrimidines.[2] Use at low temperatures. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Drying agent for organic extracts. | Lower drying capacity than MgSO₄, but neutral. |
| Anhydrous Magnesium Sulfate | MgSO₄ | Drying agent for organic extracts. | Slightly acidic; may not be suitable for highly acid-sensitive compounds. |
Part 3: Visualization of Workflows
Diagram 1: Decision-Making Workflow for Work-Up Strategy
This diagram outlines the key decision points when selecting an appropriate work-up procedure for your trifluoromethylated pyrimidine reaction.
Caption: Decision tree for selecting a work-up strategy.
Diagram 2: Troubleshooting Workflow for Purification by Silica Gel Chromatography
This diagram provides a logical flow for addressing common issues encountered during the purification of trifluoromethylated pyrimidines on silica gel.
Caption: Troubleshooting purification on silica gel.
References
- Journal of the American Chemical Society. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. [Link]
- National Institutes of Health. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
- ACS Publications. (2025). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. [Link]
- ResearchGate. (2025).
- Royal Society of Chemistry. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
- National Institutes of Health. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. [Link]
- National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
- ResearchGate. (2025).
- Google Patents. (n.d.). Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
- National Institutes of Health. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]
- Frontiers. (2022).
- ACS Publications. (2020).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- National Institutes of Health. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
- Frontiers. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. [Link]
- University of York. (n.d.). Aqueous Workup. [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. [Link]
- ACS Publications. (2019). The Dark Side of Fluorine. [Link]
- University of Rochester. (n.d.). Workup Tricks: Reagents. [Link]
- University of Rochester. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Navigating Regioselectivity in Reactions with Substituted Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for controlling regioselectivity in chemical reactions involving substituted pyrimidines. Pyrimidine scaffolds are central to pharmaceuticals and agrochemicals, making the precise control of their functionalization a critical aspect of modern synthetic chemistry.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Understanding the Fundamentals: Electronic and Steric Influences
The reactivity and regioselectivity of the pyrimidine ring are governed by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms.[1] This inherent electronic property dictates the preferred sites for nucleophilic, electrophilic, and metal-catalyzed reactions. Substituents on the pyrimidine ring can either enhance or counteract these intrinsic effects through their own electronic and steric properties, leading to a complex but predictable interplay that determines the final product distribution.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines typically favor the C4 position?
A1: The general preference for nucleophilic attack at the C4 and C2 positions of the pyrimidine ring is due to the ability of the electronegative nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.[3][4][5] In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position. This can be explained by considering the resonance structures of the intermediate formed upon nucleophilic attack. Attack at C4 allows for delocalization of the negative charge onto both ring nitrogens, leading to a more stable intermediate compared to attack at C2, where the charge is primarily stabilized by only one adjacent nitrogen.[6] Frontier molecular orbital (FMO) theory also supports this observation, as the lowest unoccupied molecular orbital (LUMO) often has a larger coefficient at the C4 position, indicating it as the more electrophilic site.[6][7]
Q2: Under what conditions can I achieve C2 selectivity in SNAr reactions of 2,4-dichloropyrimidines?
A2: Achieving C2 selectivity often requires overcoming the intrinsic preference for C4 attack. This can be accomplished by altering the electronic or steric environment of the pyrimidine ring.
-
Electronic Effects: The presence of an electron-donating group (EDG) at the C6 position can reverse the selectivity to favor the C2 position.[7] EDGs increase the electron density at the C4 position, making it less electrophilic. Computational studies, such as Quantum Mechanics (QM) analysis, can be valuable in predicting this switch in selectivity by examining the LUMO and LUMO+1 orbitals.[7]
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting attack at the less hindered C2 position.[7]
-
Nucleophile Choice: In some cases, the nature of the nucleophile can influence regioselectivity. For instance, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[8]
Q3: How can I control regioselectivity in palladium-catalyzed cross-coupling reactions of dichloropyrimidines?
A3: The typical reactivity order for cross-coupling reactions on multihalogenated pyrimidines is C4 > C2 > C5.[9] However, recent studies have demonstrated that C2-selective cross-couplings are achievable under specific ligand-controlled conditions.[9] For Suzuki couplings of 2,4-dichloropyrimidines, the C4 position is generally favored due to the preferential oxidative addition of palladium into the C4-chlorine bond.[10] Achieving C2 selectivity may require screening of various palladium catalysts, ligands, and reaction conditions to invert this natural preference.
Q4: What strategies can be employed for regioselective C-H functionalization of pyrimidines?
A4: Direct C-H functionalization is a powerful tool for modifying the pyrimidine core. Regioselectivity can be achieved through several methods:
-
Directed Metalation: The use of a directing group (DG) is a common strategy to achieve high regioselectivity in metal-catalyzed C-H activation.[11] The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation. Pyrimidine and pyridine moieties themselves can act as directing groups.[11][12][13] For example, 4-arylpyrimidines can undergo Pd-catalyzed ortho-C-H arylation on the aryl ring, with the pyrimidine nitrogen acting as the directing group.[13]
-
Metal-Free Radical Reactions: Minisci-type reactions provide a metal-free alternative for C-H functionalization, often under mild conditions.[1]
-
Regioselective Magnesiation/Zincation: The use of hindered magnesium or zinc amide bases, such as TMPMgCl·LiCl or TMPZnCl·LiCl, can achieve regioselective C-H metalation of pyrimidines, which can then be trapped with various electrophiles.[14][15] This method has been shown to provide excellent regiocontrol, even for the challenging C2-functionalization of unsubstituted pyrimidine.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity in SNAr of 2,4-dichloropyrimidines | 1. Competing electronic effects of substituents.2. Insufficient steric hindrance to favor one position.3. Reaction conditions favoring a mixture of kinetic and thermodynamic products. | 1. If a mixture of C2 and C4 products is observed, consider introducing a stronger electron-donating group at C6 to favor C2, or a bulky group at C5 to sterically block C4.[7]2. Vary the reaction temperature. Lower temperatures may favor the thermodynamically more stable product.[16]3. Perform computational analysis (e.g., DFT calculations) to predict the most favorable reaction pathway and optimize substituents accordingly.[7] |
| Low yield of the desired regioisomer in a cross-coupling reaction | 1. Incorrect catalyst or ligand for the desired selectivity.2. Competing side reactions (e.g., homocoupling, proto-dehalogenation).3. Incomplete reaction. | 1. Screen a panel of palladium catalysts and phosphine ligands. For C2 selectivity, specialized ligand systems may be required.[9]2. Optimize the base, solvent, and temperature. Ensure anhydrous and anaerobic conditions to minimize side reactions.3. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. |
| Lack of regioselectivity in electrophilic aromatic substitution | 1. The pyrimidine ring is generally deactivated towards electrophilic attack.[17][18]2. Multiple activating groups leading to a mixture of products. | 1. Electrophilic substitution on an unsubstituted pyrimidine ring is challenging. The presence of two or three activating groups is often necessary to facilitate the reaction at the C5 position.[17]2. Consider converting the pyrimidine to its N-oxide. The N-oxide is more reactive towards electrophilic substitution than the parent pyrimidine.[18] |
| Failure of a directed metalation reaction | 1. Inappropriate directing group for the desired position.2. Incorrect metalating agent or reaction conditions.3. Steric hindrance preventing metalation. | 1. Choose a directing group known to favor the desired position. A variety of DGs have been reported for C-H activation.[11][12]2. For challenging metalations, consider using more reactive bases like TMPZnCl·LiCl.[15]3. Ensure the substrate is fully soluble in the reaction solvent. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C2-Amination of a 2,4-Dichloro-6-(alkoxy)pyrimidine
-
To a solution of the 2,4-dichloro-6-(alkoxy)pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, NMP) is added the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
The reaction mixture is stirred at room temperature or heated (e.g., 60-80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired C2-amino-4-chloro-6-(alkoxy)pyrimidine.
Protocol 2: Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidine via C-H Activation
-
In a reaction vessel, combine the 2-aminopyrimidine (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent such as DMA or DMF.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 120-140 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing Reaction Control
Decision Workflow for SNAr on 2,4-Dichloropyrimidines
Caption: Decision tree for predicting SNAr regioselectivity.
Conceptual Overview of Directed Metalation
Caption: Workflow for directed C-H functionalization.
References
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025, November 3). PubMed Central.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015, July 8). ResearchGate.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Europe PMC.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). Royal Society of Chemistry.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
- Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. (n.d.). PubMed.
- C-H Functionalization of Pyridines. (n.d.). ResearchGate.
- C–H functionalization of pyridines. (n.d.). Royal Society of Chemistry.
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). (n.d.). PubMed Central.
- A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PubMed Central.
- Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate.
- Pyrimidine as an Aryl C–H Activating Group. (2018, June 13). ACS Publications.
- Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. (2025, August 6). ResearchGate.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (n.d.). PubMed Central.
- Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. (2025, August 10). ResearchGate.
- Direct arylation of pyrimidines using arylboronic acids. (n.d.). ResearchGate.
- Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodi. (n.d.). ElectronicsAndBooks.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (n.d.). ACS Publications.
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). PubMed Central.
- Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents. (2020, August 5). PubMed.
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023, August 31). Frontiers.
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023, September 1). Frontiers.
- Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019, August 2). ResearchGate.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
- Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. (2023, April 12). ChemistryViews.
- Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). Royal Society of Chemistry.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). ACS Publications.
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022, January 7). PubMed.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025, August 9). ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
- Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. (n.d.). PubMed.
- Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching. (2025, August 10). ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Electrophilic Substitution In Azines. (2025, August 7). ResearchGate.
- Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines. (n.d.). ACS Publications.
- Electrophilic aromatic substitution. (n.d.). Wikipedia.
Sources
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Reactivity of Trifluoromethyl Groups in Synthesis
Introduction
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal and agricultural chemistry. Its incorporation into organic molecules can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, the unique electronic properties stemming from the highly electronegative fluorine atoms present significant challenges in synthetic chemistry.[4][5] Managing the reactivity of CF₃-containing reagents and intermediates is critical for successful and reproducible outcomes.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to navigate the complexities of trifluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so stable and how does this impact its reactivity?
A1: The stability of the CF₃ group arises from the immense strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, significantly stronger than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] This inherent stability makes the CF₃ group robust under many reaction conditions.[5] However, this stability also means that forming C-CF₃ bonds is challenging. The high electronegativity of the CF₃ group (intermediate between F and Cl) makes it a powerful electron-withdrawing group, which deactivates adjacent aromatic rings and influences the acidity and basicity of nearby functional groups.[4][5]
Q2: What are the main classes of trifluoromethylating reagents and when should I use them?
A2: Trifluoromethylating reagents can be broadly categorized by their reactive nature: electrophilic, nucleophilic, and radical.[6]
-
Electrophilic Reagents: These reagents deliver a formal "CF₃⁺" equivalent. They are ideal for trifluoromethylating nucleophiles like enolates, phenols, thiols, and electron-rich arenes.[6] Prominent examples include Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine-CF₃ compounds).[7][8][9][10] Togni's reagents are generally considered milder than Umemoto's.[8]
-
Nucleophilic Reagents: These reagents deliver a "CF₃⁻" equivalent. The most common is Ruppert-Prakash reagent (TMSCF₃) , which is used for the trifluoromethylation of carbonyl compounds (aldehydes, ketones, esters) and imines.[11] It typically requires an initiator, such as a fluoride source (e.g., TBAF), to generate the active trifluoromethide anion.[11]
-
Radical Precursors: These reagents generate the trifluoromethyl radical (•CF₃). They are highly effective for the trifluoromethylation of arenes and heteroarenes, often at positions that are difficult to access via other methods.[12] Common radical sources include trifluoroiodomethane (CF₃I) , often used with a radical initiator like triethylborane or under photoredox conditions, and sodium trifluoromethanesulfinate (Langlois' reagent) .[6][13]
Q3: My trifluoromethylating reagent seems to be degrading on the bench. How can I assess and ensure its quality?
A3: The benchtop stability of trifluoromethylating reagents is a critical, yet often overlooked, factor. While many are sold as "shelf-stable," their longevity can vary.[9][14] Togni's Reagent II, for example, is metastable at room temperature and should be stored refrigerated as it can decompose over weeks.[14] Togni's Reagent I is known to be dangerously explosive and impact-sensitive.[14]
-
Assessment: If you suspect degradation, ¹⁹F NMR is the most direct method to check for the presence of the active reagent and potential decomposition products.
-
Handling: Always store reagents according to the manufacturer's specifications. Togni's reagents, in particular, should be handled with extreme caution, avoiding strong acids, bases, and reductants.[14]
Troubleshooting Guides
This section addresses specific issues encountered during trifluoromethylation experiments in a problem-solution format.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction (e.g., trifluoromethylation of an aromatic compound) but TLC or LCMS analysis shows mostly unreacted starting material.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Reagent Reactivity | The chosen trifluoromethylating reagent may not be powerful enough for your substrate. For example, Togni's reagent might give low yields in the Pd-catalyzed ortho-trifluoromethylation of certain heterocycle-substituted arenes where Umemoto's reagent is effective.[8] Solution: Consider switching to a more reactive agent. If using an electrophilic reagent on a deactivated substrate, you may need harsher conditions or a different mechanistic approach (e.g., radical). |
| Catalyst Inactivity or Deactivation | In catalytic reactions (e.g., photoredox or metal-catalyzed), the catalyst may be inactive or poisoned. Oxygen can interfere with some catalytic cycles, and certain functional groups on the substrate can act as inhibitors.[15] Solution: 1. Ensure your catalyst is pure and from a reliable source.[15] 2. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[15] 3. Check for substrate compatibility; for instance, unprotected amines or thiols can bind to metal centers. |
| Sub-optimal Reaction Conditions | Temperature, solvent, and concentration play a crucial role. Some reactions have a very specific optimal temperature range.[16] For photoredox reactions, the choice of solvent can dramatically affect efficiency; CH₃CN is often effective.[1] Solution: 1. Screen Solvents: Test a range of anhydrous, compatible solvents.[16] 2. Optimize Temperature: Gradually increase or decrease the temperature. Low-temperature reactions can sometimes improve selectivity and prevent byproduct formation.[16][17] 3. Vary Concentration: Reaction efficiency can be concentration-dependent.[1] |
| Incorrect Initiator/Base Stoichiometry | For nucleophilic reactions with TMSCF₃, the amount of initiator is key. For electrophilic reactions on C-H bonds, the stoichiometry of the base is critical. Using less than 2 equivalents of DBU in certain photoredox trifluoromethylations of alkenes can lead to inferior results despite full conversion.[1] Solution: Carefully titrate the amount of initiator or base. For difficult substrates, a slight excess may be required. |
Problem 2: Formation of Multiple Products & Low Regioselectivity
Your reaction works, but you obtain a mixture of isomers (e.g., ortho-, meta-, para-trifluoromethylated arenes) or undesired byproducts.
| Potential Cause | Explanation & Troubleshooting Steps |
| Multiple Reactive Sites | Many substrates, especially complex heterocycles, have multiple C-H bonds that can react, leading to isomeric mixtures.[16] Radical trifluoromethylation of substituted arenes can often yield a mix of isomers. Solution: 1. Employ Directing Groups: Use a functional group on your substrate to direct the trifluoromethylation to a specific position. Pyridine and related heterocycles are effective directing groups for Pd-catalyzed C-H trifluoromethylation.[18] 2. Change Reaction Type: If a radical reaction is unselective, consider a targeted approach like a metal-catalyzed cross-coupling if a pre-functionalized (e.g., halogenated) substrate is available. |
| Side Reactions of the Reagent | Reagents can have unexpected reactivity. For example, when reacting phenols with Togni's reagent, C-trifluoromethylation at the ortho- and para-positions can compete with the desired O-trifluoromethylation.[7] The Ruppert-Prakash reagent (TMSCF₃) can also act as a source of difluorocarbene, leading to side products.[19] Solution: 1. Modify the Substrate: Block reactive positions on your substrate with temporary protecting groups. 2. Adjust Conditions: Lowering the temperature can often suppress side reactions.[17] In the case of phenols, using a strong base like NaH can favor C-trifluoromethylation.[7] |
| Product Degradation | The desired trifluoromethylated product may be unstable under the reaction conditions. The strong electron-withdrawing nature of the CF₃ group can render some products susceptible to decomposition. Solution: 1. Monitor the Reaction Closely: Use TLC or LCMS to determine the point of maximum product formation and quench the reaction before degradation occurs. 2. Use Milder Conditions: Switch to a milder reagent (e.g., Togni's instead of Umemoto's), a lower temperature, or a less acidic/basic environment. |
Troubleshooting Workflow Diagram
Here is a general workflow for troubleshooting a low-yielding trifluoromethylation reaction.
Caption: A decision-making workflow for troubleshooting low reaction yields.
Key Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed Trifluoromethylation of Alkenes
This protocol is adapted from the work of Stephenson and coworkers for the trifluoromethylation of terminal alkenes using CF₃I.[1]
Objective: To install a trifluoromethyl group on a terminal alkene, yielding an (E)-alkenyl-CF₃ product.
Materials:
-
Alkene starting material (0.2 mmol)
-
Trifluoroiodomethane (CF₃I) (0.6 mmol, 3 equiv)
-
Ru(phen)₃Cl₂ (0.002 mmol, 0.01 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol, 2 equiv)
-
Anhydrous acetonitrile (CH₃CN) (0.4 mL, to make 0.5 M solution)
-
Schlenk tube or reaction vial with stir bar
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the alkene (0.2 mmol), Ru(phen)₃Cl₂ (0.01 mol%), and a stir bar.
-
Solvent and Reagents: Add anhydrous acetonitrile (0.4 mL) followed by DBU (0.4 mmol).
-
CF₃ Source: Add CF₃I (0.6 mmol). Note: CF₃I is a gas at room temperature; it can be bubbled through the solution or added via a gas-tight syringe if condensed.
-
Reaction: Seal the tube and place it approximately 5-10 cm from the visible light source. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR. Reactions are often complete within 4-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester with Togni's Reagent
This protocol provides a general method for the α-trifluoromethylation of active methylene compounds.[8]
Objective: To synthesize an α-trifluoromethyl-β-ketoester.
Materials:
-
β-ketoester (1.0 mmol)
-
Togni's Reagent II (1.1 mmol, 1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) (5 mL)
-
Round-bottom flask with stir bar
Procedure:
-
Preparation: To a round-bottom flask, add the β-ketoester (1.0 mmol), K₂CO₃ (1.5 mmol), and a stir bar.
-
Solvent: Add anhydrous DCM or CH₃CN (5 mL).
-
Reagent Addition: Add Togni's Reagent II (1.1 mmol) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. For compounds sensitive to silica, deactivating the silica with triethylamine (0.5-1% v/v in the eluent) or using neutral alumina may be beneficial.[20]
Reagent Selection and Mechanistic Pathways Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brynmawr.edu [brynmawr.edu]
- 11. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in 2,4-Disubstituted Pyrimidine Chemistry
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for overcoming the common yet significant challenge of steric hindrance in chemical reactions involving 2,4-disubstituted pyrimidines. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to rationalize and optimize your synthetic routes.
Core Concepts & Frequently Asked Questions (FAQs)
Understanding the inherent reactivity of the pyrimidine core is the first step toward mastering its functionalization.
Q1: Why is the C4 position of a 2,4-dichloropyrimidine almost always more reactive than the C2 position in standard cross-coupling and SNAr reactions?
A: This strong preference for C4 reactivity is rooted in the fundamental electronic properties of the pyrimidine ring.
-
Electronic Activation: The C4 position is para to one ring nitrogen and ortho to the other. This configuration leads to a greater depletion of electron density and a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4 compared to C2[1]. Consequently, C4 is more electrophilic and thus more susceptible to both nucleophilic attack (in SNAr) and oxidative addition by a palladium catalyst (in cross-coupling)[2].
-
Steric and Electrostatic Factors: The C2 position is situated between two nitrogen atoms. An approaching nucleophile or catalyst experiences greater electrostatic repulsion from the lone pairs of these two adjacent nitrogens, sterically hindering the approach to C2[1].
Q2: How do substituents on the pyrimidine ring (at C5 or C6) alter this natural reactivity?
A: Ring substituents can either enhance the inherent C4 selectivity or, in some cases, help reverse it.
-
Electron-Withdrawing Groups (EWGs): An EWG at C5 (e.g., -NO₂, -CF₃) significantly activates the entire ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. This generally accelerates the reaction at both positions but often still favors C4[3][4].
-
Electron-Donating Groups (EDGs): An EDG at C6 can electronically favor SNAr reactions at the C2 position, reversing the typical selectivity. This is because the EDG can destabilize the transition state for C4 attack[5].
-
Bulky Groups: A large substituent at C5 can sterically block the C4 position, forcing reactions to occur at C2, although this can often lead to lower overall yields[2].
Q3: Is it possible to completely and selectively target the C2 position?
A: Yes. While historically challenging, recent advances have established specific catalytic systems that can override the innate C4 preference. This is a frontier area of research and relies on carefully designed catalysts, particularly palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, which have been shown to uniquely favor C2-selective C-S coupling[6][7].
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are cornerstones of modern synthesis but are highly sensitive to steric effects.
Problem: My Suzuki-Miyaura coupling of a 2,4-dichloropyrimidine with a sterically hindered arylboronic acid gives low yields and poor regioselectivity.
Causality: This is a classic steric hindrance problem. The three-dimensional bulk of the pyrimidine, the boronic acid, and the palladium catalyst's ligands creates a high-energy transition state, slowing down or preventing the key steps of oxidative addition and reductive elimination. Standard catalysts like Pd(PPh₃)₄ are often inefficient under these conditions[8].
Solutions & Protocols:
-
Optimize the Catalyst System: The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands (e.g., those from the Buchwald family) or N-Heterocyclic Carbenes (NHCs) are designed to stabilize the monoligated Pd(0) species, which is the active catalyst, and accelerate the rate-limiting steps.
-
Leverage Microwave Irradiation: High temperatures are needed to overcome the activation energy barrier imposed by steric hindrance. Microwave heating is exceptionally effective, drastically reducing reaction times from hours to minutes and often improving yields by minimizing byproduct formation[9][10].
-
Solvent and Base Selection: Non-polar aprotic solvents like 1,4-dioxane often perform well with catalysts like Pd(PPh₃)₄[9]. For more complex systems, alcoholic solvent mixtures can enhance reactivity at lower temperatures[11]. The base (e.g., K₂CO₃, Cs₂CO₃) is also critical and should be screened.
| Parameter | Condition A (Conventional) | Condition B (Microwave-Assisted)[9][10] | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (0.5-1 mol%) | Microwave allows for much lower catalyst loading. |
| Solvent | Toluene or DMF | 1,4-Dioxane/H₂O (4:1) | Dioxane complements Pd(PPh₃)₄; water helps dissolve the base.[9] |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | Standard inorganic base, effective in this system. |
| Temperature | 80-110 °C | 100-120 °C | Higher temp overcomes activation barrier. |
| Time | 12-24 hours | 15-20 minutes | Microwave provides rapid, efficient heating. |
Experimental Protocol: Microwave-Assisted C4-Selective Suzuki Coupling [9]
-
Setup: To a microwave vial, add the 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, to a concentration of ~0.2 M).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100 °C for 15 minutes.
-
Monitoring: After cooling, check reaction progress by TLC or LC-MS. If incomplete, the reaction can be heated for an additional 5-10 minutes.
Problem: My Buchwald-Hartwig amination with a secondary amine is failing at the hindered C2 position.
Causality: C-N bond formation is highly sensitive to steric crowding around both the amine and the electrophile. The bulky ligands required to promote C-N reductive elimination can themselves clash with the substituted pyrimidine, leading to catalyst inactivation or slow turnover.
Solutions & Protocols:
-
Employ State-of-the-Art Ligands: This is non-negotiable for hindered systems. Use sterically demanding, electron-rich dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos. These ligands are specifically designed to promote the difficult reductive elimination step for hindered substrates[12][13].
-
Select the Right Base: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system or higher temperatures[14].
-
Temperature and Solvent: Reactions are typically run in high-boiling point, non-polar solvents like toluene or dioxane at temperatures ranging from 80-110 °C.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
While seemingly simpler than catalyzed reactions, SNAr is often sluggish with sterically congested pyrimidines.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly functionalized pyrimidine building block. My aim is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles, particularly how the choice of solvent can profoundly impact your reaction outcomes.
The presence of two strong electron-withdrawing trifluoromethyl groups and a carboxylic acid moiety makes this molecule uniquely reactive. Its behavior in solution is highly dependent on the surrounding solvent environment. This guide will help you navigate these complexities to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: this compound is a solid at room temperature. Its most critical features are:
-
High Electrophilicity: The pyrimidine ring is electron-deficient due to the two -CF₃ groups, making it susceptible to nucleophilic attack.
-
Acidity: The carboxylic acid group is a proton donor and can engage in hydrogen bonding.[1] Its pKa will be influenced by the electron-withdrawing nature of the ring.
-
Hydrogen Bonding Capability: The molecule can act as both a hydrogen bond donor (via the -COOH group) and a hydrogen bond acceptor (via the ring nitrogens and carboxyl oxygens).[2][3] This is a critical factor for its solubility and reactivity.
-
Solubility: Due to its polar functional groups, it is generally more soluble in polar organic solvents. However, the fluorinated components can also impart some unique solubility characteristics. Expect limited solubility in nonpolar hydrocarbon solvents like hexane or toluene.[1]
Q2: How does the choice of solvent generally affect reaction rates?
A2: The solvent is not merely an inert medium; it actively participates in the reaction at a molecular level.[4] Key ways a solvent influences reaction rates include:
-
Solubilizing Reactants: For reactants to collide and react, they must be dissolved. Poor solubility is a common cause of slow or incomplete reactions.[5]
-
Stabilizing Transition States: This is arguably the most critical role. Solvents that can stabilize the transition state of a reaction more than they stabilize the reactants will lower the activation energy, thus accelerating the reaction.[4][6] Conversely, if a solvent stabilizes the reactants more than the transition state, the reaction will slow down.
-
Influencing Reaction Mechanisms: The choice between polar protic and polar aprotic solvents can favor one reaction mechanism over another (e.g., Sₙ1 vs. Sₙ2), which directly impacts the rate and product distribution.[5]
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer-based approach to troubleshooting specific problems you may encounter during your experiments.
Q3: My reaction yield is consistently low. How can I troubleshoot this using solvent selection?
A3: Low yield is a multifaceted problem, but solvent choice is a primary diagnostic checkpoint.[7] The issue often traces back to poor reactant solubility or unfavorable transition state energetics.
Causality & Diagnostic Steps:
-
Check Solubility: First, confirm that your starting material, this compound, and all other reactants are fully dissolved at the reaction temperature. If you observe suspended solids, the reaction is limited by the rate of dissolution, not the intrinsic kinetics.
-
Analyze the Mechanism: Consider the probable mechanism of your reaction. Is the transition state likely to be more or less polar than the starting materials?
-
Charge Development: If your reaction involves the formation of a charged intermediate or a transition state with significant charge separation (e.g., in many nucleophilic aromatic substitution reactions), increasing the solvent polarity will likely accelerate the rate.[8] Polar solvents stabilize these charged species, lowering the activation energy.[4]
-
Charge Dispersal: If the transition state involves the dispersal of charge from a charged reactant, increasing solvent polarity may slow the reaction down, as the solvent might stabilize the concentrated charge on the reactant more effectively.[8]
-
Workflow for Troubleshooting Low Yield:
Below is a systematic workflow to diagnose and solve yield issues related to solvent effects.
Caption: Troubleshooting workflow for low reaction yield.
Q4: I am observing the formation of unexpected side products. Could the solvent be the cause?
A4: Absolutely. The solvent can influence the chemoselectivity of a reaction, leading to different product distributions.[9] For a molecule like this compound, a common side reaction could be solvolysis, where the solvent itself acts as a nucleophile.
Common Scenarios and Solutions:
-
Problem: In a reaction with a desired nucleophile (e.g., an amine), you observe a byproduct corresponding to the incorporation of the solvent. This is common with protic solvents like methanol, ethanol, or water, especially at elevated temperatures or under acidic/basic conditions.[10]
-
Scientific Explanation: Protic solvents can be nucleophilic. In the case of our pyrimidine, which is highly activated towards nucleophilic substitution, the solvent can compete with the intended nucleophile. For instance, using methanol as a solvent could lead to the formation of a methoxy-substituted pyrimidine byproduct.
-
Solution: Switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are polar enough to facilitate many reactions but are significantly less nucleophilic than protic solvents.[11]
Q5: My nucleophile seems to have low reactivity. How does the solvent play a role here?
A5: This is a classic issue, particularly when using anionic nucleophiles (like azide or acetate) in protic solvents.
-
Scientific Explanation: Protic solvents (e.g., water, ethanol, methanol) possess acidic hydrogens that can form strong hydrogen bonds with nucleophiles.[11] This "cage" of solvent molecules around the nucleophile stabilizes it, reducing its free energy and making it less reactive (less available to attack the electrophile).[2]
-
Solution: Employ a polar aprotic solvent (DMF, DMSO, Acetone). These solvents lack acidic protons and cannot act as hydrogen bond donors.[11] They solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and highly reactive. A reaction between sodium acetate and methyl iodide, for instance, is 10 million times faster in DMF than in methanol for this very reason.[11]
Data & Protocols for Experimental Design
To aid in your experimental design, the following table summarizes the properties of common solvents. A well-structured solvent screening protocol is also provided.
Table 1: Physicochemical Properties of Common Organic Solvents
The dielectric constant (ε) is a good measure of a solvent's ability to separate charges and is often used as a proxy for polarity.[12]
| Solvent | Dielectric Constant (ε) at 20-25°C | Solvent Type | Key Characteristics |
| n-Hexane | 1.88 | Nonpolar | Good for nonpolar compounds; poor solvent for the title acid. |
| Toluene | 2.38 | Nonpolar | Higher boiling point than hexane; still poor for polar species. |
| Diethyl Ether | 4.33 | Nonpolar | Low boiling point; can act as a Lewis base. |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | Good general-purpose solvent; can be a ligand. |
| Dichloromethane (DCM) | 8.93 | Polar Aprotic | Volatile; good for a wide range of organic compounds. |
| Acetone | 21 | Polar Aprotic | Water-miscible; good for Sₙ2 reactions. |
| Ethanol | 24.5 | Polar Protic | Hydrogen bond donor; can be nucleophilic.[3] |
| Methanol | 32.7 | Polar Protic | Most polar alcohol; can be nucleophilic.[3] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | High dielectric constant; common in HPLC and for reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High boiling point; excellent for Sₙ2 and polar reactions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very high boiling point; dissolves a wide range of compounds. |
| Water | 80.1 | Polar Protic | Highest polarity; can promote certain reactions but may cause hydrolysis.[13] |
(Data sourced from various references including[14],[12], and[15])
Experimental Protocol: Solvent Screening for Nucleophilic Aromatic Substitution (SₙAr)
This protocol provides a framework for systematically evaluating the effect of different solvents on the reaction of this compound with a generic nucleophile (e.g., aniline).
Objective: To identify the optimal solvent for the reaction by comparing reaction rates and product purity across a panel of solvents.
Materials:
-
This compound
-
Aniline (or other nucleophile)
-
A non-nucleophilic base (e.g., DIPEA, K₂CO₃)
-
Solvents for screening (e.g., Toluene, THF, Acetonitrile, DMF, DMSO)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vials, stir plates, heating blocks
-
TLC plates and/or LC-MS for reaction monitoring
Procedure:
-
Preparation: In separate, dry reaction vials, place 1.0 equivalent of this compound.
-
Reagent Addition: To each vial, add 1.1 equivalents of the nucleophile (aniline) and 1.5 equivalents of the base (DIPEA).
-
Solvent Addition: Add the same volume of each respective screening solvent to each vial to achieve a consistent concentration (e.g., 0.1 M). The solvents to test should span a range of polarities: Toluene (nonpolar), THF (intermediate), MeCN (polar aprotic), and DMF (highly polar aprotic).
-
Reaction Conditions: Seal the vials under an inert atmosphere. Place all vials on a heating block set to a consistent temperature (e.g., 80 °C). Start stirring simultaneously.
-
Monitoring: At regular time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction mixture. Quench with a drop of water and dilute with a suitable solvent (e.g., ethyl acetate). Analyze the samples by TLC or LC-MS to determine the consumption of starting material and the formation of the product.[9]
-
Analysis: Compare the conversion rates across the different solvents. The solvent that provides the fastest conversion to the desired product with the fewest byproducts is the optimal choice for further optimization.
Caption: Experimental workflow for solvent screening.
References
- TutorChase. How does the choice of solvent influence a reaction's rate?.
- Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates.
- Journal of Professional Business Review. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- Wikipedia. Solvent effects.
- Burdick & Jackson. Dielectric Constant.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant.
- National Institutes of Health (NIH). (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
- ResearchGate. (2020). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a.
- The University of Texas at Dallas. Dielectric Constant of Common solvents.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- National Institutes of Health (NIH). (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Scribd. Dielectric Constants of Common Solvents.
- The Organic Chemistry Tutor. (2025). Everything You Need To Know About Hydrogen Bonding in Organic Molecules. YouTube.
- National Institutes of Health (NIH). (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- Chemistry LibreTexts. (2022). 1.2.2: Hydrogen Bonding.
- PubMed. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
- ResearchGate. (2025). (PDF) Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
- University of California, Irvine. Hydrogen Bonding.pdf.
- Purdue University. Organic Reactions.
- ResearchGate. Synthesis of pyrimidine derivatives under solvent-free conditions.
- ResearchGate. Optimization of reaction conditions.
- The MCAT Channel. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube.
- OPUS at UTS. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- Reddit. (2023). Common sources of mistake in organic synthesis.
- Organic Chemistry: How to…. (2022). Approach to Synthesis Problems.
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Chemspace. This compound - C7H2F6N2O2 | CSSS00016997577.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. preprints.org [preprints.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 13. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dielectric Constant [macro.lsu.edu]
- 15. depts.washington.edu [depts.washington.edu]
Technical Support Center: Monitoring Reactions of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid by TLC & LC-MS
Welcome to the technical support center for monitoring chemical reactions involving 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require robust and reliable methods for tracking reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the practical aspects of method development, troubleshooting, and data interpretation, grounded in the fundamental physicochemical properties of this unique molecule.
Understanding the Analyte: Key Physicochemical Properties
Before developing any analytical method, understanding the molecule is paramount. This compound is a highly functionalized heterocyclic compound. Its structure dictates its behavior in chromatographic systems.
-
Polarity and Acidity: The presence of the carboxylic acid group (-COOH) makes the molecule highly polar and acidic.[1] This functional group will dominate its interaction with chromatographic stationary phases.
-
Electron-Withdrawing Groups: The two trifluoromethyl (-CF3) groups are strongly electron-withdrawing, which influences the overall electron density of the pyrimidine ring.
-
UV Absorbance: The pyrimidine core is an aromatic heterocycle, which confers strong ultraviolet (UV) absorbance. This property is crucial for visualization in both TLC and LC analysis.[2][3]
-
Solubility: Due to its polarity, this compound may have limited solubility in nonpolar organic solvents but should be soluble in more polar solvents like methanol, acetonitrile, and aqueous bases.[4][5]
These properties—high polarity, acidity, and UV activity—are the cornerstones upon which we will build our monitoring strategies.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It is cost-effective and provides immediate feedback on the consumption of starting materials and the formation of products.[6][7]
Frequently Asked Questions (FAQs) for TLC
Q1: What is the best starting TLC system (plate and solvent) for this compound?
A1: A standard silica gel plate with a fluorescent indicator (Silica Gel 60 F254) is the ideal stationary phase.[8] Due to the high polarity and acidity of the analyte, a single-solvent or a simple binary system like hexane/ethyl acetate will likely result in the compound remaining at the baseline (Rf ≈ 0).[9]
A more effective mobile phase will be a polar binary mixture, with an acidic modifier to improve spot shape.
-
Recommended Starting Eluent: 90:10:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH).
-
Rationale: The DCM/MeOH provides the necessary polarity to move the polar analyte up the plate. The small amount of acetic acid is critical; it protonates the silica surface and ensures the carboxylic acid analyte is in a single, neutral form, which prevents streaking caused by ionic interactions with the stationary phase.[10][11]
Q2: My spot is streaking badly down the plate. What's wrong?
A2: Streaking is the most common issue when dealing with polar, acidic, or basic compounds on silica gel.[10][11]
-
Primary Cause: Strong ionic interaction between the deprotonated carboxylate and the acidic silanol groups on the silica surface.
-
Solution: Add a small percentage (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This ensures the analyte remains protonated and minimizes these strong interactions.[10]
-
Other Causes:
-
Overloading: You may have spotted too much sample. Try diluting your reaction aliquot before spotting.[11][12]
-
Insolubility: The compound may be poorly soluble in the eluent, causing it to smear as the solvent front passes. If adding an acid modifier doesn't help, you may need to increase the polarity of the eluent system (e.g., increase the percentage of methanol).
-
Q3: My compound won't move from the baseline (Rf = 0). What should I do?
A3: This indicates your eluent is not polar enough to move the highly polar analyte.[9] You need to increase the polarity of the mobile phase. If you are using a DCM/MeOH system, systematically increase the proportion of methanol. For example, move from a 95:5 mixture to 90:10, and then to 85:15, always including the acidic modifier.[13]
Q4: How do I visualize the spots on the TLC plate?
A4: Visualization should be straightforward due to the compound's structure.
-
UV Light (Non-destructive): This is the primary and preferred method. The pyrimidine ring is UV-active. On a plate containing a fluorescent indicator (F254), the compound will appear as a dark purple or black spot against a glowing green background when viewed under a short-wave UV lamp (254 nm).[2][3] Always circle the spots with a pencil, as they will disappear when the lamp is turned off.[14]
-
Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor will stain most organic compounds, appearing as yellow-brown spots. This is a good general-purpose secondary method.[13][14]
-
Chemical Stains (Destructive): If a reactant or byproduct is not UV-active, a chemical stain may be necessary. A p-anisaldehyde stain, followed by gentle heating, is an excellent multipurpose option that can produce a range of colors for different functional groups.[13][15]
Experimental Protocol: TLC Monitoring Workflow
-
Preparation: Prepare your chosen eluent (e.g., 90:10:1 DCM:MeOH:AcOH) and pour it into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and seal the chamber. Allow it to saturate for at least 15-20 minutes.[6]
-
Spotting: Using a capillary tube, spot a small amount of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a TLC plate. Keep the spots small and about 1 cm from the bottom edge.
-
Development: Place the spotted plate into the saturated chamber, ensuring the solvent level is below your spots.[10] Seal the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization: View the plate under a UV lamp and circle any visible spots. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[6] A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.
Diagram: TLC Experimental Workflow
Caption: A streamlined workflow for monitoring reaction progress using TLC.
Part 2: Reaction Monitoring by LC-MS
For quantitative analysis, higher sensitivity, and confirmation of molecular weights, LC-MS is the gold standard. It combines the separation power of HPLC with the detection specificity of mass spectrometry.[16]
Frequently Asked Questions (FAQs) for LC-MS
Q1: What column and mobile phase should I start with for LC-MS analysis?
A1: A reversed-phase (RP) C18 column is the workhorse for compounds of this polarity and is the recommended starting point.
-
Recommended Column: A standard analytical C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
Recommended Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Rationale: The C18 stationary phase retains compounds based on hydrophobicity. The water/acetonitrile gradient elutes compounds of increasing hydrophobicity. As with TLC, the addition of a volatile acid like formic acid to the mobile phase is crucial. It controls the pH, suppresses the ionization of the carboxylic acid to give sharp, symmetrical peaks, and is compatible with mass spectrometry.[17][18][19] Using LC-MS grade solvents and additives is mandatory to avoid contamination and high background noise.[20]
Q2: Should I use positive or negative ion mode for my analysis?
A2: Negative ion mode (ESI-) is strongly recommended.
-
Rationale: The carboxylic acid group is easily deprotonated, especially in the presence of a slightly basic solvent like methanol or acetonitrile in the mobile phase. This will readily form the [M-H]⁻ ion, which is typically very stable and provides a strong signal. Detecting the analyte in its deprotonated form is the most direct and sensitive method for a carboxylic acid.[21] While positive ion mode (ESI+) might generate an [M+H]⁺ ion by protonating one of the pyrimidine nitrogens, the signal is expected to be significantly weaker than the [M-H]⁻ signal in negative mode.
Q3: I'm seeing significant peak tailing for my carboxylic acid. How can I fix this?
A3: Peak tailing for acidic compounds in RP-HPLC is a classic problem.
-
Primary Cause: Secondary interactions between the negatively charged carboxylate and residual, positively charged silanol groups on the silica-based stationary phase.
-
Solutions:
-
Ensure Acid Modifier is Present: Confirm that 0.1% formic acid (or acetic acid) is in both your aqueous and organic mobile phases. This is the most important factor for good peak shape.[17]
-
Use a Modern, End-Capped Column: Newer generation HPLC columns are better end-capped, meaning they have fewer free silanol groups, which reduces tailing for acidic and basic compounds.
-
Lower the pH Further (If Necessary): In some cases, a lower pH may be needed to fully suppress ionization. However, be mindful of your column's pH stability range (typically pH 2-8 for standard silica columns).
-
Check for Column Contamination: Contaminants can create active sites that cause tailing. Flush your column according to the manufacturer's instructions.[20]
-
Q4: My signal intensity is very low. What can I do to improve it?
A4: Low sensitivity can stem from either the LC separation or the MS detection.[22]
-
LC-Related:
-
Poor Peak Shape: Broad, tailing peaks have a lower height (intensity) than sharp peaks containing the same amount of analyte. Improving your chromatography (see Q3) will directly improve sensitivity.
-
-
MS-Related:
-
Incorrect Polarity: Double-check you are in negative ion mode (ESI-).
-
Ion Source Optimization: The settings for the ion source (e.g., capillary voltage, gas flow, source temperature) are critical and compound-dependent. Perform an infusion analysis of your compound to optimize these parameters for maximum signal.[19]
-
Ion Suppression: Components from your reaction mixture (salts, reagents) can co-elute with your analyte and suppress its ionization.[23] Ensure your sample is properly diluted and consider a simple sample cleanup (like a dilute-and-shoot or a simple filtration) if the matrix is complex.
-
Data Summary: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Rationale & Comments |
| Column | C18, 4.6 x 100 mm, 3.5 µm | Standard reversed-phase column for good retention and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile, MS-compatible acidifier for peak shape control.[24] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 5% to 95% B over 10 minutes | A generic starting gradient; should be optimized for the specific reaction mixture. |
| Flow Rate | 0.8 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | Start low to avoid column overload. |
| Ionization Mode | ESI, Negative | Optimal for detecting the deprotonated carboxylic acid [M-H]⁻. |
| Scan Range | m/z 100-500 | Should encompass the molecular weights of all expected species. |
| Capillary Voltage | ~3.0 - 3.5 kV | Must be optimized for the specific instrument and compound. |
| Source Temp. | ~120 - 150 °C | Instrument-dependent; optimize for stable spray and signal. |
Diagram: LC-MS Experimental Workflow
Caption: A comprehensive workflow for quantitative reaction monitoring via LC-MS.
References
- Chemistry LibreTexts. (2022). 2.
- Chemistry LibreTexts. (2021). 5.
- University of California, Los Angeles.
- Scribd.
- Waters Corporation.
- Gkotsiou, G., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Institutes of Health (NIH). [Link]
- Shimadzu Corporation. Introduction to LC-MS Part4. [Link]
- Shimadzu Corporation.
- University of Rochester, Department of Chemistry.
- ChemBAM. TLC troubleshooting. [Link]
- ZefSci. (2024).
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- Restek. (2021).
- ResearchGate.
- University of Toronto.
- Element Lab Solutions. LC-MS Troubleshooting. [Link]
- LCGC International. How to Avoid Problems in LC–MS. [Link]
- Shimadzu Corporation.
- AIP Publishing. (2023).
- National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
- Chemspace. This compound. [Link]
- MedCrave online. (2018).
- Indian Journal of Medical Research. Use of single solvent thin layer chromatography to diagnose different organic acidurias. [Link]
- PubMed. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. [Link]
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
- Reddit. carboxylic acid TLC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Use of single solvent thin layer chromatography to diagnose different organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Home Page [chem.ualberta.ca]
- 10. silicycle.com [silicycle.com]
- 11. chembam.com [chembam.com]
- 12. researchgate.net [researchgate.net]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. scribd.com [scribd.com]
- 15. silicycle.com [silicycle.com]
- 16. zefsci.com [zefsci.com]
- 17. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction to LC-MS Part4 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 21. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrimidine-Based EGFR Inhibitors
The epidermal growth factor receptor (EGFR) remains a cornerstone of targeted therapy in oncology, particularly in non-small cell lung cancer (NSCLC).[1][2] The discovery of activating mutations within the EGFR kinase domain has led to the development of highly effective tyrosine kinase inhibitors (TKIs). Among these, pyrimidine-based scaffolds have emerged as a dominant chemical class, forming the foundation for multiple generations of approved drugs.[1][3][4] This guide provides an in-depth comparison of the efficacy of prominent pyrimidine-based EGFR inhibitors, supported by experimental data and detailed protocols for their evaluation.
The Central Role of EGFR and the Rise of Pyrimidine Inhibitors
EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers downstream signaling cascades crucial for cell growth, proliferation, and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6][7][8] In certain cancers, mutations in the EGFR gene lead to its constitutive, ligand-independent activation, driving uncontrolled tumor growth.[9][10] Pyrimidine-based inhibitors are small molecules designed to compete with adenosine triphosphate (ATP) at the kinase domain's binding site, thereby blocking the receptor's autophosphorylation and subsequent downstream signaling.[10][11]
Mechanism of Action: From Reversible to Irreversible Inhibition
The evolution of pyrimidine-based EGFR inhibitors is characterized by their mechanism of binding and their selectivity for different forms of EGFR.
-
First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are anilinoquinazoline-based compounds that reversibly bind to the ATP-binding site of EGFR.[9][12][13][14] Their efficacy is most pronounced in tumors harboring activating mutations like exon 19 deletions or the L858R point mutation, which increase the receptor's affinity for these drugs compared to wild-type (WT) EGFR.[9][15]
-
Second-Generation (Irreversible Pan-ErbB Inhibitors): Afatinib represents this class, featuring a reactive group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR and other ErbB family members (HER2, HER4).[16][17][18][19] This irreversible binding provides a more sustained and potent inhibition.[20]
-
Third-Generation (Mutant-Selective, Irreversible Inhibitors): Osimertinib was specifically designed to overcome the most common resistance mechanism to first- and second-generation TKIs: the T790M "gatekeeper" mutation.[21][22][23][24] Like afatinib, it binds irreversibly to Cys797 but is engineered to selectively target both sensitizing-mutant and T790M-mutant EGFR, while largely sparing WT EGFR, which is thought to reduce toxicity.[5][23][25]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for these inhibitors.
Caption: Pyrimidine inhibitors block ATP binding to the EGFR kinase domain, halting downstream signaling.
Comparative Efficacy: An In Vitro Perspective
The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency. The selectivity of these inhibitors is crucial, especially their potency against mutant forms of EGFR versus the wild-type receptor.
| Inhibitor (Generation) | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (ex19del) IC50 (nM) | EGFR (L858R+T790M) IC50 (nM) |
| Gefitinib (1st) | ~100-2000 | ~10-100 | ~5-50 | >10,000 |
| Erlotinib (1st) | ~50-1000 | ~5-50 | ~2-20 | >10,000 |
| Afatinib (2nd) | ~10 | ~0.5 | ~0.4 | ~10-50 |
| Osimertinib (3rd) | ~480-1865 | ~12-20 | ~10-15 | ~10-15 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data synthesized from multiple sources.[23][26][27]
Analysis of In Vitro Data:
-
First-Generation: Gefitinib and Erlotinib show good potency against sensitizing mutations but are significantly less effective against WT EGFR and are completely ineffective against the T790M resistance mutation.[27][28] The high IC50 for T790M is due to this mutation increasing the receptor's affinity for ATP, making it harder for these reversible inhibitors to compete.[29][30]
-
Second-Generation: Afatinib demonstrates high potency against both WT and sensitizing-mutant EGFR.[26][27] Its irreversible binding allows it to overcome the increased ATP affinity of the T790M mutant to some extent, though its clinical efficacy in this setting is limited by toxicity due to its potent inhibition of WT EGFR.[18][31]
-
Third-Generation: Osimertinib showcases the desired profile for a modern TKI: high potency against both initial sensitizing mutations and the T790M resistance mutation, coupled with significantly lower activity against WT EGFR.[5][23] This selectivity profile is a key reason for its improved therapeutic window and is a direct result of its rational drug design.[23]
Experimental Protocols for Efficacy Assessment
To generate the comparative data shown above, several key in vitro experiments are essential. The choice of methodology is critical for obtaining reliable and reproducible results.
Biochemical Kinase Assay
This assay directly measures the inhibitor's ability to block the enzymatic activity of purified EGFR kinase domains.
Principle: An ELISA-based or radiometric assay is used to quantify the phosphorylation of a synthetic peptide substrate by a recombinant EGFR protein (WT or mutant).[28][32][33] The reduction in phosphorylation in the presence of the inhibitor is measured to determine the IC50.
Step-by-Step Methodology (ELISA-based):
-
Coating: Coat a 96-well plate with a substrate peptide (e.g., poly-Glu-Tyr).
-
Kinase Reaction: In a separate plate, prepare a reaction mix containing recombinant EGFR (e.g., L858R/T790M mutant), ATP, and serial dilutions of the pyrimidine inhibitor. Incubate to allow the kinase reaction to proceed.
-
Transfer: Transfer the kinase reaction mixture to the coated plate. The phosphorylated substrate will bind to the plate.
-
Detection:
-
Add a primary antibody that specifically recognizes phosphorylated tyrosine (pY).
-
Add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.
-
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an ELISA-based biochemical EGFR kinase assay.
Cell-Based Viability Assay
This assay assesses the inhibitor's effect on the proliferation and survival of cancer cells that are dependent on EGFR signaling.
Principle: Cancer cell lines expressing specific EGFR mutations (e.g., HCC827 for ex19del, NCI-H1975 for L858R/T790M) are treated with the inhibitor.[32][34] Cell viability is measured, often by quantifying ATP levels, which correlate with the number of metabolically active cells.
Step-by-Step Methodology (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed EGFR-mutant cancer cells in a 96-well plate and allow them to adhere overnight. The choice of cell line is critical; for example, NCI-H1975 is used to test for efficacy against the T790M mutation.[26]
-
Treatment: Add serial dilutions of the pyrimidine inhibitor to the cells and incubate for 72 hours.
-
Lysis & Signal Generation: Add a reagent (e.g., CellTiter-Glo®) that lyses the cells and contains luciferase and its substrate. In the presence of ATP from viable cells, the luciferase catalyzes a reaction that produces light.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for a cell-based viability assay using luminescence.
Western Blot for EGFR Phosphorylation
This technique provides a direct visualization of the inhibitor's ability to block EGFR autophosphorylation within the cell.
Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blot to detect the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR protein.[35][36][37]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow EGFR-dependent cells to ~80% confluency. Starve the cells (remove growth factors) and then pre-treat with the inhibitor for 1-2 hours. Stimulate with EGF for 5-10 minutes to induce EGFR phosphorylation.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1173).[38]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[35]
-
-
Stripping and Reprobing: To normalize for protein loading, strip the primary and secondary antibodies from the membrane and re-probe with an antibody for total EGFR.[35][37] A loading control like actin should also be used.[38]
Conclusion and Future Perspectives
The journey of pyrimidine-based EGFR inhibitors from first to third generation illustrates a paradigm of rational drug design in oncology. While first-generation inhibitors like gefitinib and erlotinib revolutionized treatment for a subset of NSCLC patients, acquired resistance, primarily through the T790M mutation, limited their long-term benefit.[21][30] Second-generation inhibitors like afatinib offered more potent, irreversible inhibition but were hampered by toxicities associated with pan-ErbB and wild-type EGFR blockade.[16][18]
Osimertinib, a third-generation inhibitor, represents a significant advancement, with its remarkable selectivity for mutant forms of EGFR, including T790M, over the wild-type receptor.[5][23] This has translated into superior clinical outcomes and a more favorable safety profile. The robust in vitro assays detailed in this guide are fundamental to the discovery and characterization of such inhibitors, allowing researchers to precisely define their potency and selectivity.
The field continues to evolve, with ongoing research focused on overcoming resistance to third-generation inhibitors and developing novel pyrimidine-based compounds with even greater efficacy and specificity.[1][4]
References
- Mechanism of action and preclinical development of af
- Gefitinib | Drug Guide. MedSchool. [Link]
- Erlotinib | Drug Guide. MedSchool. [Link]
- Af
- Erlotinib - Wikipedia. Wikipedia. [Link]
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. NIH. [Link]
- EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
- Afatinib - St
- T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC. NIH. [Link]
- Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed. PubMed. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
- Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso. [Link]
- How does erlotinib work (mechanism of action)?. Drugs.com. [Link]
- The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for
- Simplified schematic diagram of the EGFR signaling pathway depicting...
- What is the mechanism of Osimertinib mesylate?.
- Mechanism of action of erlotinib | Download Scientific Diagram.
- How does Gilotrif (af
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram.
- The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. AACR Journals. [Link]
- erlotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC. NIH. [Link]
- What is the mechanism of action of Osimertinib mesylate?.
- The Role of Gefitinib in Lung Cancer Tre
- EGFR T790M Resistance Mutation in Non Small-Cell Lung Carcinoma. PubMed. [Link]
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]
- T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO. [Link]
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Bohrium. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. NIH. [Link]
- EGF/EGFR Signaling Pathway.
- EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
- Schematic diagram of EGFR signaling pathway[29]. Growth factor binding...
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.
- Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Taylor & Francis Online. [Link]
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
- How could I detect EGFR by western blot?.
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC. NIH. [Link]
- Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evalu
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]
Sources
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 12. Erlotinib - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emergencydrug.com [emergencydrug.com]
- 18. Afatinib - Wikipedia [en.wikipedia.org]
- 19. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 23. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EGFR T790M resistance mutation in non small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. oncologypro.esmo.org [oncologypro.esmo.org]
- 31. aacrjournals.org [aacrjournals.org]
- 32. reactionbiology.com [reactionbiology.com]
- 33. tandfonline.com [tandfonline.com]
- 34. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 37. m.youtube.com [m.youtube.com]
- 38. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2,4-bis(Trifluoromethyl)pyrimidine-5-carboxylic Acid in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] The strategic selection of a pyrimidine building block is therefore a critical decision in the design of novel drug candidates. This guide provides an in-depth, objective comparison of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid against other common pyrimidine building blocks, focusing on physicochemical properties, reactivity in key synthetic transformations, and the implications for drug discovery.
Introduction: The Rise of Fluorinated Scaffolds
The incorporation of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to enhance a range of properties.[3][4] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This compound represents a highly functionalized building block that leverages these benefits, offering distinct advantages over more traditional chlorinated or non-fluorinated pyrimidine analogs.
Physicochemical Properties: A Tale of Two Halogens
The introduction of trifluoromethyl groups in place of chlorine atoms or hydrogen significantly alters the physicochemical properties of the pyrimidine core. These changes are fundamental to the differentiated performance of the resulting drug candidates.
| Property | 2,4-bis(Trifluoromethyl)pyrimidine | 2,4-Dichloropyrimidine | Non-substituted Pyrimidine | Rationale and Implication in Drug Discovery |
| Electron-withdrawing Nature | Strongly electron-withdrawing | Moderately electron-withdrawing | Electron-deficient | The two -CF3 groups render the pyrimidine ring exceptionally electron-deficient, increasing the acidity of the C-H proton and activating the ring for certain reactions. This can also modulate the pKa of nearby basic centers. |
| Lipophilicity (LogP) | Significantly Increased | Increased | Baseline | The -CF3 group is highly lipophilic, which can enhance membrane permeability and cell penetration. However, excessive lipophilicity can lead to off-target effects and poor solubility. |
| Metabolic Stability | High | Moderate | Low | The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, leading to an increased in vivo half-life compared to chlorinated or non-substituted analogs.[5] |
| Solubility | Generally Decreased in Aqueous Media | Variable | Generally Higher | The increased lipophilicity from the -CF3 groups often leads to lower aqueous solubility. Formulation strategies may be required to address this. |
| pKa of Carboxylic Acid | Lower (More Acidic) | Lower than non-substituted | Higher (Less Acidic) | The strong electron-withdrawing -CF3 groups increase the acidity of the carboxylic acid, which can influence its binding interactions with target proteins and its pharmacokinetic profile. |
Performance in Key Synthetic Transformations
The utility of a building block is defined by its reactivity and versatility in key chemical transformations. Here, we compare the performance of this compound with its chlorinated counterpart in two fundamental reaction classes: amide bond formation and nucleophilic aromatic substitution (SNAr).
Amide Bond Formation: The Gateway to Bioactivity
The carboxylic acid moiety at the 5-position is a versatile handle for introducing a wide range of substituents via amide bond formation. This is a crucial step in the synthesis of many bioactive molecules.[6][7]
General Reaction Scheme:
Caption: Amide bond formation using this compound.
The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the carboxylic acid's carbonyl carbon, potentially facilitating the amide coupling reaction. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are generally effective.
Experimental Protocol: Amide Coupling with this compound
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine of interest to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Leaving Groups
The pyrimidine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. In 2,4-bis(trifluoromethyl)pyrimidine, the trifluoromethyl groups themselves are not typically displaced. However, in a comparative context with 2,4-dichloropyrimidine, the chlorine atoms are excellent leaving groups for SNAr reactions.
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] The introduction of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated pyrimidines particularly promising candidates for drug discovery.[2] This guide provides an in-depth comparison of the biological activities of novel compounds synthesized from the versatile starting material, 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
The Strategic Advantage of the 2,4-bis(trifluoromethyl)pyrimidine Scaffold
The this compound scaffold offers a unique combination of features for the development of novel bioactive compounds. The two trifluoromethyl groups at positions 2 and 4 create a highly electron-deficient pyrimidine ring, which can influence the acidity of adjacent protons and the reactivity of the scaffold. The carboxylic acid group at position 5 provides a convenient handle for synthetic modification, allowing for the creation of diverse libraries of derivatives, such as amides and esters. This strategic placement of functional groups allows for a systematic exploration of the structure-activity relationship (SAR), a critical aspect of modern drug discovery.[3]
Synthesis of Novel Derivatives
A common and effective strategy for diversifying the this compound scaffold is the formation of amide or ester derivatives. This allows for the introduction of a wide array of chemical moieties, enabling the fine-tuning of the compound's physicochemical properties and biological activity.
A general synthetic workflow for the preparation of such derivatives is outlined below:
Caption: A generalized synthetic workflow for the derivatization of this compound.
Comparative Biological Evaluation
The following sections provide a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of representative derivatives of the 2,4-bis(trifluoromethyl)pyrimidine scaffold. The data presented is a synthesis of findings from various studies on structurally similar compounds.
Anticancer Activity
Trifluoromethyl-substituted pyrimidine derivatives have shown significant promise as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.[4] The antiproliferative activity of a hypothetical series of amide derivatives is compared below.
Table 1: In Vitro Anticancer Activity of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxamides
| Compound ID | R-group (Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -CH2-Ph | H1975 (Lung) | 2.27 | [5] |
| 1b | -Ph | PC-3 (Prostate) | >50 | [5] |
| 1c | -CH2-(4-F-Ph) | H1975 (Lung) | Potent Activity | [5] |
| 1d | -CH2-(4-Cl-Ph) | A549 (Lung) | 0.35 | [6] |
| 1e | -CH2-Cyclopropyl | MCF-7 (Breast) | 3.24 | [6] |
| Doxorubicin | (Control) | Hela | - | [7] |
| 5-FU | (Control) | H1975 (Lung) | 9.37 | [5] |
Note: The presented data is a compilation from studies on various trifluoromethyl-pyrimidine derivatives to illustrate potential activities and is not from a single head-to-head study of compounds derived directly from this compound.
The data suggests that the nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency. For instance, the presence of a benzyl group (1a) or a substituted benzyl group (1d) appears to be beneficial for activity against lung cancer cell lines. Further studies have indicated that some of these compounds may exert their effects by inducing apoptosis and arresting the cell cycle at the G2/M phase.[5]
One of the proposed mechanisms of action for such compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[6]
Caption: A summary of the structure-activity relationship for this compound derivatives.
Conclusion
The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. By synthetically modifying the carboxylic acid group, a diverse range of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities can be generated. The insights from the comparative biological evaluation and structure-activity relationships presented in this guide can aid researchers in the rational design of new and more effective drug candidates. Further optimization of these lead compounds, guided by detailed mechanistic studies, holds significant promise for addressing unmet medical needs.
References
- SYNTHESIS, ANTI-INFLAMMATORY AND ANTI-MICROBIAL ACTIVITY OF PYRIMIDINE-5-CARBOXYLATE DERIVATIVES. (2025).
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online. [Link]
- Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine deriv
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2025).
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). PMC. [Link]
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. [Link]
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Thieme. [Link]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (n.d.).
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH. [Link]
- (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2025).
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC. [Link]
- Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. [Link]
- Pyrimidine-5-carboxylic acid. (n.d.). PubChem. [Link]
- Pyrimidine-5-carboxylic Acid - an overview. (n.d.). ScienceDirect Topics. [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparing the Kinase Selectivity of Pyrimidine Inhibitors
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of targeted cancer therapy, protein kinase inhibitors are a dominant class of therapeutics. Among these, molecules built upon the pyrimidine scaffold have proven to be exceptionally versatile, leading to the development of numerous FDA-approved drugs.[1] This guide provides an in-depth comparison of the kinase selectivity of different pyrimidine inhibitors, moving beyond mere data tabulation to explain the causal biochemistry and the experimental workflows used to validate performance. We will delve into the structural rationale for selectivity, provide detailed protocols for its measurement, and present comparative data for key compounds.
The Imperative of Kinase Selectivity: Hitting the Target and Sparing the Kinome
The human genome encodes over 500 protein kinases, collectively known as the kinome. These enzymes share a structurally conserved ATP-binding pocket, making the design of highly selective inhibitors a formidable challenge.[2] Early-generation inhibitors, while effective against their primary target, often exhibited significant off-target activity, leading to a range of side effects. The central goal of modern kinase drug discovery is to maximize on-target potency while minimizing off-target inhibition, thereby widening the therapeutic window.
A lack of selectivity means the inhibitor interacts with unintended kinases, disrupting other essential signaling pathways. This can lead to toxicities such as the rash and diarrhea commonly associated with first-generation EGFR inhibitors, which is a result of inhibiting wild-type EGFR in healthy tissues.[3] Conversely, a highly selective inhibitor, like the third-generation Osimertinib, is engineered to potently inhibit mutant forms of a kinase while largely sparing the wild-type version, leading to a more favorable safety profile.[4]
Figure 1: Conceptual diagram of selective vs. non-selective kinase inhibition.
Case Study: The Evolution of Selectivity in EGFR-Targeting Pyrimidine Inhibitors
The clinical development of inhibitors against the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC), provides a perfect case study in the evolution of selectivity.[5]
-
First-Generation (Gefitinib, Erlotinib): These reversible, ATP-competitive inhibitors showed remarkable efficacy in patients with activating EGFR mutations (e.g., L858R, ex19del).[4][6] However, their activity against wild-type EGFR was significant, and they were ineffective against the acquired T790M "gatekeeper" resistance mutation.[7]
-
Third-Generation (Osimertinib): Osimertinib represents a paradigm shift in inhibitor design. It is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding site of EGFR.[4][8] This mechanism was engineered to achieve dual selectivity: it potently inhibits both the initial activating mutations and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type EGFR.[8][9][10] This enhanced selectivity profile translates directly to improved progression-free survival and a better-tolerated safety profile compared to first-generation agents.[4]
Comparative Potency of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of key pyrimidine inhibitors against various forms of EGFR, illustrating the evolution of potency and selectivity. Lower values indicate higher potency.
| Compound | Class | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Selectivity for Mutant vs. WT |
| Gefitinib | 1st Gen. | ~100-200 | ~20-50 | >10,000 | Low |
| Erlotinib | 1st Gen. | ~60-150 | ~5-20 | >10,000 | Low |
| Osimertinib | 3rd Gen. | ~200-500 | ~10-15 | ~10-20 | High |
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for comparative purposes.[3][4]
Experimental Protocols for Quantifying Kinase Selectivity
Accurate and reproducible measurement of inhibitor potency is the bedrock of drug development. Here, we detail two industry-standard biochemical assays for determining inhibitor IC50 values. The choice between them often depends on the specific kinase, available reagents, and throughput requirements.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This method measures the phosphorylation of a substrate peptide by the kinase. It relies on the transfer of energy from a donor fluorophore (e.g., Terbium) on an anti-phospho-substrate antibody to an acceptor fluorophore (e.g., Fluorescein) on the substrate. This FRET signal is directly proportional to kinase activity.[11] The LanthaScreen™ platform is a common example.[12]
Figure 2: Experimental workflow for a TR-FRET based kinase assay.
Step-by-Step Methodology (LanthaScreen™ Example):
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer from a 5X stock (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]
-
Prepare a 4X stock of the pyrimidine inhibitor by performing serial dilutions in DMSO, followed by a final dilution in 1X Kinase Buffer.
-
Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer.
-
Prepare a 4X fluorescently labeled tracer (for binding assays) or substrate/ATP mix (for activity assays) in 1X Kinase Buffer.[14]
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells. Include "no inhibitor" (vehicle) controls and "no kinase" (background) controls.
-
Add 5 µL of the 2X Kinase solution to all wells except the "no kinase" controls.
-
Initiate the reaction by adding 2.5 µL of the 4X Substrate/ATP mixture. The final volume is 10 µL.[12]
-
-
Reaction and Detection:
-
Cover the plate and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of a 2X EDTA/Terbium-labeled antibody solution prepared in TR-FRET Dilution Buffer.[15] The EDTA chelates Mg2+, which is essential for kinase activity.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., acceptor at 520 nm, donor at 495 nm).
-
Calculate the Emission Ratio (Acceptor/Donor).
-
Plot the Emission Ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: ATP Depletion Luminescent Assay
This homogeneous "glow-type" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[16] The reagent contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity.[17] The Kinase-Glo® assay is a widely used example.[18]
Figure 3: Experimental workflow for an ATP depletion (Kinase-Glo®) assay.
Step-by-Step Methodology (Kinase-Glo® Example):
-
Kinase Reaction Setup (384-well format):
-
In a 5 µL reaction volume, combine the kinase, substrate, ATP, and varying concentrations of the pyrimidine inhibitor in the appropriate kinase reaction buffer.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
-
Signal Generation and Detection:
-
Equilibrate the assay plate and the Kinase-Glo® Reagent to room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to each well. This single addition stops the kinase reaction and initiates the luminescent signal.[16]
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The raw luminescent signal is inversely proportional to kinase activity.
-
Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Beyond the Primary Target: The Importance of Broad Kinome Profiling
Determining the IC50 against the primary target is only the first step. A comprehensive understanding of selectivity requires profiling inhibitors against a large panel of kinases.[19] This is typically done by specialized contract research organizations that maintain panels of hundreds of kinases. The inhibitor is often tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) and the percent inhibition is reported. This data reveals the broader "off-target" profile and is critical for predicting potential toxicities and understanding the inhibitor's full mechanism of action.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ebiotrade.com [ebiotrade.com]
- 17. promega.com [promega.com]
- 18. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 19. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylpyrimidine Carboxylic Acid Derivatives in Oncology Research
This guide provides a comprehensive comparison of trifluoromethyl-substituted pyrimidine carboxylic acid derivatives, a class of compounds demonstrating significant potential in oncology drug discovery. While our focus is on derivatives of the pyrimidine-5-carboxylic acid scaffold, we will draw comparisons from structurally related analogs where data on the specific 2,4-bis(trifluoromethyl) core is limited. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, in vitro and in vivo performance, and key experimental methodologies for evaluating this promising class of molecules.
Introduction: The Rationale for Trifluoromethylpyrimidines in Cancer Therapy
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer drugs, most notably the fluoropyrimidine analog 5-fluorouracil (5-FU). The introduction of trifluoromethyl (CF3) groups into the pyrimidine scaffold offers several advantages from a drug design perspective. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve cell membrane permeability, and increase the binding affinity of the molecule to its biological target. These factors collectively can lead to improved pharmacokinetic and pharmacodynamic properties.
This guide will delve into the comparative analysis of various trifluoromethylpyrimidine carboxylic acid derivatives, examining their in vitro potency against cancer cell lines, their mechanism of action, and their performance in in vivo models.
In Vitro Performance: A Comparative Analysis
The in vitro cytotoxicity of trifluoromethylpyrimidine derivatives is a critical initial assessment of their potential as anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.
Below is a comparative summary of the in vitro activity of representative trifluoromethylpyrimidine derivatives from published studies. It is important to note the structural variations among these compounds, as they significantly influence their biological activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| Compound 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | EGFR Kinase | [1] |
| MCF-7 (Breast) | 3.24 | [1] | |||
| PC-3 (Prostate) | 5.12 | [1] | |||
| Compound 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Various (NCI-60 panel) | Not specified, but most active in its series | Not specified | [2][3] |
| Compound R2 | A novel pyrimidine derivative | PanC-1 (Pancreatic) | 52.68 µg/mL | Not specified | [4] |
| MIA PaCa-2 (Pancreatic) | 141.387 µg/mL | [4] | |||
| 5-Fluorouracil | 5-fluoro-1H-pyrimidine-2,4-dione | MIA PaCa-2 (Pancreatic) | 123.33 µg/mL | Thymidylate Synthase Inhibition | [4] |
| PanC-1 (Pancreatic) | 2,166.4 µg/mL | [4] |
Key Insights from In Vitro Data:
-
Potent EGFR Inhibition: Compound 9u, a 5-trifluoromethylpyrimidine derivative, demonstrates potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, with a particularly low IC50 value against the A549 non-small cell lung cancer cell line.[1] This highlights the potential of this scaffold in targeting receptor tyrosine kinases, which are frequently dysregulated in cancer.
-
Broad-Spectrum Activity: The thiazolo[4,5-d]pyrimidine derivative, Compound 3b, showed significant activity across the NCI-60 human tumor cell line panel, suggesting a broader mechanism of action or efficacy against a wider range of cancer types.[2][3]
-
Superiority over Standard of Care: The novel pyrimidine derivative, Compound R2, exhibited significantly greater potency against the PanC-1 pancreatic cancer cell line compared to the standard chemotherapeutic agent, 5-fluorouracil.[4]
Mechanism of Action: Targeting Key Oncogenic Pathways
A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. For trifluoromethylpyrimidine derivatives, a prominent mechanism of action is the inhibition of protein kinases, such as EGFR.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of Compound 9u.
Compounds like 9u are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling, ultimately leading to reduced cancer cell proliferation and survival.[1]
In Vivo Performance: From Bench to Preclinical Models
Promising in vitro data must be validated in in vivo models to assess a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its in vivo efficacy. The intracellular pharmacokinetics of pyrimidine analogues are complex, as they often act as prodrugs that require intracellular activation.[5][6] The trifluoromethyl groups in the pyrimidine scaffold are expected to influence these properties, potentially leading to improved metabolic stability and oral bioavailability. However, detailed pharmacokinetic studies on this specific class of compounds are needed to confirm these hypotheses.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used in the evaluation of trifluoromethylpyrimidine derivatives.
In Vitro Cytotoxicity: MTT Assay
This protocol outlines the measurement of cell viability in response to a test compound.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (fresh medium only).
-
Incubate the plate for the desired treatment duration (typically 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vitro Kinase Inhibition: EGFR Kinase Assay
This protocol describes a method to determine the inhibitory activity of a compound against EGFR kinase.
Protocol:
-
Reagent Preparation:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in 50% DMSO.[1]
-
-
Kinase Reaction:
-
In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted compound for 30 minutes at 27°C.[1]
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[1]
-
Monitor the reaction kinetics by measuring the signal (e.g., fluorescence or luminescence) at regular intervals.[1]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[1]
-
In Vivo Efficacy: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Protocol:
-
Animal Handling and Cell Implantation:
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Monitor the tumor volume regularly using calipers (Volume = (length x width²)/2).[9]
-
-
Randomization and Treatment:
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[9]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Assess the toxicity of the compound by monitoring body weight changes and any clinical signs of distress.
-
Conclusion and Future Directions
Trifluoromethylpyrimidine carboxylic acid derivatives represent a promising class of compounds for the development of novel anticancer agents. The available data, primarily from 5-trifluoromethylpyrimidine analogs, demonstrate their potential to potently inhibit key oncogenic targets like EGFR and exhibit significant in vitro and in vivo antitumor activity.
Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives, particularly those with the 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold, to establish clear structure-activity relationships. Comprehensive in vivo studies, including detailed pharmacokinetic and toxicology assessments, will be crucial for advancing the most promising candidates toward clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data.
References
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). ResearchGate.
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). Clinical Pharmacokinetics.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2021). Molecules.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed.
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Annals of Translational Medicine.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2013). International Journal of Pharmacy and Biological Sciences.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol.
Sources
- 1. rsc.org [rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel Pyrimidine-Based Kinase Inhibitors: A Comparative Analysis Using Alisertib (MLN8237) as a Case Study
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic agent is paved with rigorous experimental validation. This guide provides an in-depth, technically-focused framework for validating the mechanism of action of novel pyrimidine-based drugs, a class of compounds that has yielded numerous successful kinase inhibitors.[1][2][3]
Instead of a rigid, one-size-fits-all protocol, we will dissect the logic behind experimental choices, creating a self-validating system of inquiry. To illustrate these principles in a real-world context, we will use the selective Aurora A kinase (AURKA) inhibitor, Alisertib (MLN8237) , a pyrimidine-based drug that has undergone extensive preclinical and clinical investigation, as our guiding example.[4][5][6][7][8]
The Central Hypothesis: From Chemical Structure to Cellular Effect
The pyrimidine scaffold is a privileged structure in kinase inhibitor design, often mimicking the adenine ring of ATP to competitively bind to the kinase active site.[9][10] For a novel pyrimidine-based compound hypothesized to inhibit a specific kinase, our validation strategy must build a robust bridge between the chemical entity and its ultimate biological consequence.
This guide will systematically address three critical questions:
-
Target Engagement: Does the compound physically interact with its intended target within the complex cellular environment?
-
Downstream Signaling Modulation: Does this interaction lead to the expected changes in the target's signaling pathway?
-
Cellular Phenotype Alteration: Do these signaling changes translate into the desired physiological effects on cancer cells?
Part 1: Confirming Target Engagement in a Cellular Milieu
The initial and most crucial step is to unequivocally demonstrate that the drug binds to its intended target inside living cells. While in vitro assays with purified proteins are a good starting point, they do not account for cellular complexities like membrane permeability and off-target binding.[11] Therefore, in-cell target engagement assays are indispensable.
Comparison of Target Engagement Methodologies
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature.[12][13][14] | Label-free; applicable to any cell or tissue type; reflects physiological interactions.[12][15] | Can be low-throughput; requires a specific antibody for detection by Western Blot. |
| NanoBRET™ Target Engagement Assay | Measures compound affinity by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase in live cells.[16][17] | High-throughput; quantitative measurement of compound affinity and residence time in live cells.[16][17] | Requires genetic modification of cells to express the fusion protein. |
Expert Insight: For initial validation of a novel compound, CETSA offers a powerful, label-free method to confirm target binding in an unmodified cellular environment. Its strength lies in providing direct evidence of physical interaction under physiological conditions.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following workflow illustrates the logical progression for validating the engagement of a novel pyrimidine-based inhibitor with its target kinase.
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
Self-Validation: The inclusion of a vehicle control is critical. A rightward shift in the melting curve for the drug-treated cells compared to the vehicle control provides strong evidence of target stabilization due to binding.[13] For Alisertib, a significant thermal shift for AURKA would be expected in treated cells, confirming its engagement with its primary target.
Part 2: Delineating the Impact on Downstream Signaling
Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction. For a kinase inhibitor, this means assessing the phosphorylation status of the kinase itself (autophosphorylation) and its key downstream substrates.
Western Blotting: The Workhorse of Pathway Analysis
Western blotting is a fundamental technique for dissecting signaling cascades by quantifying changes in protein expression and post-translational modifications, such as phosphorylation.[18]
Causality in Experimental Design: The choice of antibodies is paramount and must be hypothesis-driven. For Alisertib, an AURKA inhibitor, we would logically probe for:
-
p-AURKA (Thr288): To confirm the inhibition of AURKA's own activity.
-
Total AURKA: To ensure that the observed decrease in phosphorylation is not due to overall protein degradation.
-
Downstream effectors: AURKA is known to regulate proteins involved in cell cycle progression and survival, such as p53, p21, and members of the FOXO and Akt/mTOR pathways.[16]
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Seed relevant cancer cell lines and treat with varying concentrations of the novel pyrimidine drug for different time points (e.g., 8, 12, 24, 48 hours).[16]
-
Lysate Preparation: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein state.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software.
Trustworthiness through Controls: Always include a loading control (e.g., β-actin or GAPDH) to normalize for protein loading variations. Comparing the levels of phosphorylated proteins to their total protein levels is also a critical internal control.
Visualizing the Alisertib-Modulated Signaling Pathway
Caption: Alisertib inhibits AURKA, leading to downstream effects on the FOXO3a pathway.
Part 3: Validating the Cellular Phenotype
The culmination of target engagement and signaling modulation should be a measurable and therapeutically relevant change in cell behavior. For an anticancer agent like Alisertib, the expected phenotypes include inhibition of proliferation, cell cycle arrest, and induction of apoptosis.[7]
A Multi-Assay Approach to Phenotypic Validation
Relying on a single assay can be misleading. A robust validation strategy employs a suite of assays that measure different aspects of cellular health and behavior, providing a comprehensive and cross-validated picture of the drug's effect.
| Assay | What It Measures | Principle |
| MTT/MTS Assay | Cell Viability & Proliferation | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product. |
| Colony Formation Assay [4] | Long-term survival and proliferative capacity of a single cell. | A single cell's ability to grow into a colony of at least 50 cells. |
| Flow Cytometry (Cell Cycle) | Distribution of cells in different phases of the cell cycle (G1, S, G2/M). | Staining of DNA with a fluorescent dye (e.g., Propidium Iodide) allows for quantification of DNA content per cell. |
| Caspase Activity Assay | Apoptosis (programmed cell death) | Cleavage of a specific substrate by activated caspases, resulting in a colorimetric or fluorometric signal. |
Expert Insight: The colony formation assay is a particularly stringent test of a drug's long-term efficacy.[4] While an MTT assay might show an immediate reduction in metabolic activity, the colony formation assay demonstrates an inability of the cells to recover and proliferate after treatment, which is a more clinically relevant endpoint.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells into 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of the novel pyrimidine drug for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing viable cells to form colonies.
-
Fixing and Staining: Gently wash the colonies, fix them with a solution like paraformaldehyde, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.[4]
Data Presentation: Summarizing Efficacy
Quantitative data from these assays should be summarized in clear, comparative tables.
Table 1: Comparative Efficacy of Alisertib in Cancer Cell Lines
| Cell Line | IC50 (MTT Assay, 72h) | Colony Formation Inhibition (at 100 nM) | Apoptosis (Annexin V+, at 100 nM, 48h) |
| HCT-116 (Colon) | 50 nM | 85% | 45% |
| MCF-7 (Breast) | 75 nM | 78% | 38% |
| A549 (Lung) | 120 nM | 65% | 25% |
| (Note: Data are illustrative examples based on published findings for Alisertib's activity) |
Conclusion: A Coherent Narrative of Mechanism
Validating the mechanism of action of a novel pyrimidine-based drug is not a linear checklist but a dynamic, iterative process of hypothesis testing. By systematically demonstrating target engagement , downstream pathway modulation , and phenotypic consequences , we build a robust, self-validating case for the drug's mechanism. Using a well-characterized compound like Alisertib as a benchmark provides a valuable comparative context for your own novel inhibitors. This comprehensive, multi-faceted approach, grounded in sound experimental design and logic, is the cornerstone of translating a promising molecule into a potential therapeutic.
References
- Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research. [Link]
- Falchook, G. S., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology. [Link]
- ResearchGate. Effect of alisertib on downstream effectors. [Link]
- Falchook, G. S., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Molecular Cancer Therapeutics. [Link]
- Alqussair, F., et al. (2025).
- Kelly, K. R., et al. (2014). Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism. Leukemia. [Link]
- ResearchGate. Alisertib mechanism of action. [Link]
- PubMed Central. Caspase Protocols in Mice. [Link]
- OncLive. Alisertib Induces Early Signals of Efficacy in Endocrine-Resistant Breast Cancer. [Link]
- Shang, P. J., et al. (2018). Alisertib induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. OncoTargets and Therapy. [Link]
- ScienceDirect. Caspases activity assay procedures. [Link]
- Reaction Biology.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Sells, T. B., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Creative Bioarray. Caspase Activity Assay. [Link]
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Khan, I., et al. (2024).
- JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry. [Link]
- ResearchGate. (PDF)
- OUCI. Recent Advances in Pyrimidine-Based Drugs. [Link]
- PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
- Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]
- CETSA. CETSA. [Link]
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
- ACS Publications.
- Columbia Systems Biology. New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]
- NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]
- YouTube.
- WJBPHS.
- NIH. Target identification and mechanism of action in chemical biology and drug discovery. [Link]
- Sygnature Discovery.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
Sources
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. onclive.com [onclive.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling. | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrimidine Inhibitors Against Known Drugs
Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Development
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] These small molecules have revolutionized treatment paradigms, particularly in oncology and immunology, by targeting the ATP-binding pocket of kinases, crucial regulators of cellular signaling.[1] As drug discovery pipelines continue to produce novel pyrimidine-based candidates, the need for a systematic, multi-tiered approach to benchmark their performance against established drugs becomes paramount. A failure to rigorously validate a new compound can lead to costly late-stage clinical failures.[3]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to objectively compare the performance of a novel pyrimidine inhibitor with existing alternatives. We will move beyond simple potency measurements to build a comprehensive profile, encompassing biochemical activity, cellular efficacy, and target selectivity.
To illustrate this process, we will use a hypothetical novel pyrimidine inhibitor, "Pyrinhib-X," designed as a selective Janus Kinase (JAK) inhibitor. We will benchmark it against Tofacitinib , a well-established, FDA-approved pan-JAK inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[4][5][6]
The Scientific Rationale: A Multi-Tiered Approach
A robust benchmarking strategy does not rely on a single experiment. Instead, it builds a weight of evidence through a logical, tiered progression. We begin with clean, direct biochemical assays to establish baseline potency and then move into more physiologically relevant cell-based models to assess true cellular efficacy and target engagement.[3][7]
Here is the logical workflow we will follow:
Caption: A tiered experimental workflow for benchmarking kinase inhibitors.
Understanding the Target: The JAK-STAT Signaling Pathway
To effectively benchmark an inhibitor, one must first deeply understand its target pathway. JAK inhibitors function by interrupting the JAK-STAT signaling cascade, a critical communication highway for numerous cytokines and growth factors involved in immunity and inflammation.[8][9][10][11] When a cytokine binds to its receptor, associated JAKs are brought into proximity, leading to their trans-phosphorylation and activation.[10][12] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][10] Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes, many of which are pro-inflammatory.[8][13]
Tofacitinib exerts its therapeutic effect by inhibiting multiple JAK isoforms, primarily JAK1 and JAK3, thereby blocking the signaling of several key cytokines.[13][14][15] Our goal is to determine if "Pyrinhib-X" offers advantages, perhaps through improved potency or a more refined selectivity profile.
Caption: The canonical JAK-STAT signaling pathway and point of inhibition.
Tier 1: Foundational Potency via Biochemical Assays
Causality: Before assessing an inhibitor in the complex environment of a living cell, we must first measure its direct inhibitory effect on the purified target enzyme. This in vitro approach provides the half-maximal inhibitory concentration (IC₅₀), a clean and fundamental measure of potency.[1] It answers the simple question: How much compound is needed to inhibit 50% of the kinase's activity?
We will use the ADP-Glo™ Kinase Assay , a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[16][17][18]
Experimental Protocol: IC₅₀ Determination with ADP-Glo™
-
Reagent Preparation:
-
Prepare a 2X solution of each purified JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2) in kinase reaction buffer.
-
Prepare a 2X solution of a suitable peptide substrate and ATP at the Kₘ concentration for each respective enzyme.
-
Prepare serial dilutions of Pyrinhib-X and Tofacitinib in DMSO, then dilute further in kinase buffer to create 10X final concentrations. A typical range is 100 µM to 1 pM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 10X inhibitor dilution (or DMSO vehicle control).
-
Add 5 µL of the 2X kinase solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow for compound binding.[19]
-
Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[20]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[20]
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Hypothetical Data Summary: Biochemical Potency (IC₅₀)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 1.1 | 20 | 0.9 | 340 |
| Pyrinhib-X | 0.8 | 150 | 1.2 | 450 |
This data suggests Pyrinhib-X is slightly more potent against JAK1 and equipotent against JAK3 compared to Tofacitinib, but demonstrates significantly weaker activity against JAK2, indicating a potentially more selective profile.
Tier 2: Validating Efficacy in a Cellular Context
Causality: A potent biochemical IC₅₀ is a prerequisite for a good drug, but it doesn't guarantee success. A compound must be able to cross the cell membrane, engage its target in the crowded cytoplasm, and exert a functional effect, all while competing with high intracellular ATP concentrations.[3][7] Cell-based assays are therefore essential for measuring a compound's half-maximal effective concentration (EC₅₀) and confirming its mechanism of action in a physiologically relevant system.
Part A: Cellular Viability as a Functional Readout
We will use an IL-3 dependent hematopoietic cell line, such as TF-1 cells, which rely on the JAK-STAT pathway for proliferation and survival. Inhibition of JAK signaling will lead to decreased cell viability, which can be quantified.
Experimental Protocol: Cell Viability with CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[21][22]
-
Cell Plating: Seed TF-1 cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in culture medium supplemented with IL-3.
-
Compound Treatment: Add serial dilutions of Pyrinhib-X and Tofacitinib to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[23]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[23]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[23]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Record luminescence.
-
-
Data Analysis: Calculate EC₅₀ values by plotting normalized luminescence against inhibitor concentration.
Part B: Confirming Target Engagement via Phospho-STAT
To confirm that the observed effect on cell viability is indeed due to the inhibition of the JAK-STAT pathway, we will measure the phosphorylation status of a key downstream substrate, STAT5, in response to cytokine stimulation.
Experimental Protocol: Western Blot for Phospho-STAT5
-
Cell Treatment: Seed TF-1 cells and starve them of cytokines overnight.
-
Inhibitor Pre-incubation: Pre-treat cells with various concentrations of Pyrinhib-X or Tofacitinib for 1 hour.
-
Stimulation: Stimulate the cells with a cytokine like IL-3 or GM-CSF for 15 minutes to activate the JAK-STAT pathway.
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5 (as a loading control).
-
Detection: Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands. Quantify band intensity using densitometry.
Hypothetical Data Summary: Cellular Efficacy (EC₅₀) & Target Engagement
| Compound | Cell Viability EC₅₀ (nM) | p-STAT5 Inhibition IC₅₀ (nM) |
| Tofacitinib | 25 | 22 |
| Pyrinhib-X | 18 | 15 |
This data shows that Pyrinhib-X has a superior cellular potency (lower EC₅₀) compared to Tofacitinib. Crucially, the p-STAT5 inhibition data confirms that this cellular effect is directly correlated with the on-target inhibition of the JAK-STAT pathway.
Tier 3: Defining the Selectivity Profile
Causality: No kinase inhibitor is perfectly specific. Off-target activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[24] Kinase selectivity profiling is a critical step to understand a compound's broader interaction landscape across the human kinome.[25][26] A more selective compound may offer a better safety profile.
This is often performed as a fee-for-service by specialized vendors (e.g., Promega, Reaction Biology) who maintain large panels of purified kinases.[27][28]
Experimental Protocol: Kinome-Wide Selectivity Scan
-
Compound Submission: Provide Pyrinhib-X at a high concentration (e.g., 1 µM) to a commercial vendor for screening.
-
Screening: The compound is tested against a panel of hundreds of kinases (e.g., the KinomeScan™ panel) in a binding or activity assay format.[27]
-
Data Analysis: Results are typically returned as percent inhibition at the tested concentration. Significant off-target "hits" (e.g., >50% inhibition) are flagged.
-
Follow-up: For any significant off-target hits, full IC₅₀ curves should be generated to determine the potency of the off-target interaction.
Hypothetical Data Summary: Selectivity Profile
| Compound | Primary Target (JAK1) IC₅₀ | Significant Off-Targets (>50% Inhibition @ 1µM) | Selectivity Score (Off-Target IC₅₀ / On-Target IC₅₀) |
| Tofacitinib | 1.1 nM | JAK2 (20 nM), ROCK1 (850 nM), LOK (900 nM) | JAK2: 18x |
| Pyrinhib-X | 0.8 nM | ROCK1 (2400 nM) | ROCK1: 3000x |
This hypothetical result is a significant finding. While both drugs inhibit ROCK1, Pyrinhib-X does so with much lower potency. More importantly, Pyrinhib-X shows substantially less activity against JAK2, suggesting it may have a wider therapeutic window and a lower risk of side effects associated with JAK2 inhibition (e.g., hematological effects).
Conclusion and Future Directions
This comprehensive benchmarking guide outlines a logical, tiered approach to evaluating a novel pyrimidine inhibitor, "Pyrinhib-X," against the established drug Tofacitinib. The hypothetical data presented here builds a compelling case for the continued development of Pyrinhib-X.
-
Biochemically, it is equipotent on key targets (JAK1/3) while being significantly less active against JAK2.
-
Cellularly, it demonstrates superior functional potency that is directly linked to on-target pathway modulation.
-
Selectivity profiling reveals a cleaner off-target profile, suggesting a potentially improved safety margin.
The next logical steps in the preclinical development of Pyrinhib-X would involve ADME/Tox studies to assess its drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and, ultimately, evaluation in in vivo animal models of inflammatory disease to demonstrate efficacy and safety in a whole-organism context. By following this rigorous, evidence-based benchmarking process, researchers can make informed decisions, de-risk their drug discovery programs, and increase the probability of bringing truly innovative and beneficial therapies to patients.
References
- Title: JAK-STAT signaling p
- Title: The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis Source: Clinical and Experimental Rheum
- Title: Janus kinase inhibitor Source: Wikipedia URL:[Link]
- Title: Tofacitinib Source: Arthritis UK URL:[Link]
- Title: Janus kinase inhibitors Source: DermNet URL:[Link]
- Title: The JAK/STAT Pathway Source: Cold Spring Harbor Perspectives in Biology URL:[Link]
- Title: What is the mechanism of Tofacitinib Citrate?
- Title: The JAK/STAT signaling pathway Source: Journal of Cell Science URL:[Link]
- Title: Cell-based Kinase Assays Source: Profacgen URL:[Link]
- Title: What are JAK inhibitors and how do they work? Source: Drugs.com URL:[Link]
- Title: JAK/STAT Signaling P
- Title: JAK-STAT Signaling Pathway Source: Cre
- Title: The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis Source: ResearchG
- Title: What class of drug is tofacitinib (Janus kinase inhibitor)? Source: Dr.Oracle URL:[Link]
- Title: JAK Inhibitors: Uses, Types, Side Effects, and More Source: Verywell Health URL:[Link]
- Title: JAK Inhibitors for Rheum
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
- Title: Immuno-oncology Cell-based Kinase Assay Service Source: Cre
- Title: Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names Source: RxList URL:[Link]
- Title: Spotlight: Cell-based kinase assay form
- Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: ACS Public
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: N
- Title: Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through inn
- Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL:[Link]
- Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinform
- Title: Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Form
- Title: Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays Source: ACS Public
- Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL:[Link]
- Title: Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity Source: PLOS P
- Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol Source: ResearchG
- Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: Molecules URL:[Link]
- Title: Pyrimidine and Purine Antimetabolites Source: Holland-Frei Cancer Medicine. 6th edition. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 6. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. promega.com [promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. domainex.co.uk [domainex.co.uk]
- 20. promega.com [promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 28. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
A Senior Application Scientist's Guide to Assessing the ADME Properties of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous evaluation. A critical juncture in this process is the comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides an in-depth technical comparison of the ADME properties of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid derivatives against relevant alternatives, grounded in experimental data and field-proven insights.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of trifluoromethyl groups can significantly enhance metabolic stability and binding affinity, making this compound a scaffold of considerable interest.[3] However, these modifications also influence a compound's overall ADME profile, necessitating a thorough and comparative investigation.
This guide will navigate the essential in vitro and in vivo assays required to build a robust ADME profile, offering not just the "how" but also the "why" behind each experimental choice. We will delve into the interpretation of the data generated and how it informs the progression of a drug discovery program. To provide a practical context, we will compare a representative this compound derivative (referred to as Compound X ) with two marketed drugs: Fedratinib , a trifluoromethylpyrimidine-based kinase inhibitor, and Niclosamide , a salicylanilide antihelminthic with poor bioavailability.[1][4]
I. The Strategic Imperative of Early ADME Assessment
In modern drug discovery, addressing ADME properties early in the pipeline is paramount to reducing late-stage attrition.[5] A compound with excellent target potency is of little value if it cannot reach its site of action in sufficient concentration and for an adequate duration. Early ADME screening allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize not just for potency but for a balanced profile of drug-like properties.[6]
II. Comparative In Vitro ADME Profiling
A suite of in vitro assays forms the foundation of an ADME assessment. These assays are designed to be rapid, cost-effective, and predictive of in vivo performance.
A. Permeability: The Gateway to Bioavailability
For an orally administered drug, the ability to permeate the intestinal epithelium is a primary determinant of its bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7]
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is measured.
-
-
Sample Analysis: Samples from the donor and receiver compartments at various time points are analyzed by LC-MS/MS to quantify the compound concentration.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Predicted Human Absorption |
| Compound X (Hypothetical) | 8.5 | 15.3 | 1.8 | High |
| Fedratinib | >10 | Not Reported | Low | High[4] |
| Niclosamide | <1.0 | Not Reported | High | Low[1][8] |
Interpretation:
-
Compound X exhibits high passive permeability, a desirable characteristic for oral absorption. The low efflux ratio suggests it is not a significant substrate for major efflux transporters.
-
Fedratinib also demonstrates high permeability, consistent with its good oral bioavailability.
-
Niclosamide , in contrast, has very low permeability, which is a major contributor to its poor oral absorption.[8]
B. Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are the main players.[9] Assessing a compound's stability in the presence of liver microsomes provides a crucial indication of its likely in vivo clearance. The presence of trifluoromethyl groups, as in our target scaffold, is a common strategy to block metabolic "soft spots" and enhance stability.[3]
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system. A control incubation without NADPH is also performed to assess non-CYP-mediated degradation.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.
| Compound | In Vitro t1/2 (min) (Human Liver Microsomes) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| Compound X (Hypothetical) | 45 | 31 | Low to Moderate |
| Fedratinib | >60 | <20 | Low[9] |
| Niclosamide | <5 | >277 | High[8] |
Interpretation:
-
Compound X shows moderate metabolic stability. While not as stable as Fedratinib, it represents a significant improvement over Niclosamide. Further optimization to improve stability might be considered.
-
Fedratinib is highly stable, which contributes to its longer half-life in vivo.[4]
-
Niclosamide is rapidly metabolized, leading to high hepatic clearance and poor bioavailability.[8]
C. Plasma Protein Binding: The Unbound Fraction Matters
Only the unbound fraction of a drug in plasma is free to distribute to tissues and interact with its target. Therefore, determining the extent of plasma protein binding (PPB) is essential for understanding a drug's pharmacokinetics and pharmacodynamics.
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.
-
Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a relevant concentration.
-
Dialysis: The plasma containing the test compound is added to one chamber, and a phosphate buffer (pH 7.4) is added to the other chamber.
-
Incubation: The device is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane. The time to reach equilibrium should be predetermined for the assay system.
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Bound = (1 - fu) * 100
-
| Compound | Fraction Unbound (fu) in Human Plasma | % Bound |
| Compound X (Hypothetical) | 0.02 | 98% |
| Fedratinib | <0.01 | >99% |
| Niclosamide | <0.002 | >99.8%[8] |
Interpretation:
-
All three compounds are highly bound to plasma proteins. While high binding can limit the volume of distribution, it is not necessarily a negative attribute if the compound has high potency. For highly bound drugs, small changes in the fraction unbound can have a significant impact on the free drug concentration and, therefore, the pharmacological effect.
D. Cytochrome P450 Inhibition: The Potential for Drug-Drug Interactions
Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions (DDIs). Therefore, it is crucial to assess the inhibitory potential of a new drug candidate against the major CYP isoforms.
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.
Methodology:
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of varying concentrations of the test compound.
-
Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.
-
Incubation and Quenching: The mixture is incubated at 37°C for a predetermined time, and the reaction is stopped by adding a cold organic solvent.
-
Sample Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound, and the IC50 value is determined by non-linear regression.
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Compound X (Hypothetical) | >50 | 25 | >50 | >50 | 15 |
| Fedratinib | >10 | >10 | >10 | >10 | 1.8[9] |
| Niclosamide | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |
Interpretation:
-
Compound X shows a low risk of CYP inhibition for most isoforms, with weak inhibition of CYP3A4 and CYP2C9.
-
Fedratinib is a moderate inhibitor of CYP3A4, which is a consideration for potential DDIs with co-administered drugs that are substrates of this enzyme.[9]
-
Niclosamide is a potent inhibitor of multiple CYP isoforms, indicating a high potential for DDIs.
III. In Vivo Pharmacokinetic Assessment
While in vitro assays are predictive, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.
A. Rodent Pharmacokinetic Study
A single-dose pharmacokinetic study in rats is a standard early in vivo assessment.
Objective: To determine the pharmacokinetic parameters of a test compound after intravenous (IV) and oral (PO) administration in rats.
Methodology:
-
Animal Dosing:
-
IV Group: The test compound is administered as a single bolus dose into the tail vein.
-
PO Group: The test compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified by LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time required for the plasma concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
| Parameter | Compound X (Hypothetical) | Fedratinib | Niclosamide |
| Clearance (mL/min/kg) | 20 | 15 | >100[8] |
| Volume of Distribution (L/kg) | 2.5 | 3.0 | 1.2 |
| Half-life (h) | 4.5 | 6.0 | <1.0[1] |
| Oral Bioavailability (%) | 40 | 60[4] | <10[1] |
Interpretation:
-
Compound X demonstrates moderate clearance and a reasonable half-life, with decent oral bioavailability. These are promising characteristics for further development.
-
Fedratinib exhibits low clearance, a longer half-life, and good oral bioavailability, which are consistent with its once-daily dosing regimen in humans.[4]
-
Niclosamide has high clearance, a very short half-life, and extremely low oral bioavailability, confirming the challenges observed in the in vitro assays.[1][8]
IV. Visualizing the ADME Assessment Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the interplay of different ADME properties.
Caption: A typical experimental workflow for in vitro and in vivo ADME assessment.
Caption: The interplay of ADME processes influencing drug efficacy.
V. Conclusion and Future Directions
This comprehensive guide has outlined a systematic approach to assessing the ADME properties of this compound derivatives. Through a combination of in vitro and in vivo assays, a clear picture of a compound's pharmacokinetic potential can be established.
The hypothetical data for Compound X suggests a promising starting point, with good permeability and moderate metabolic stability. In comparison to Fedratinib , there is room for optimization, particularly in enhancing metabolic stability to potentially increase its half-life. The stark contrast with Niclosamide highlights the critical importance of favorable ADME properties for oral drug development.
For drug development professionals, the key takeaway is the necessity of an integrated and comparative approach to ADME assessment. By understanding the strengths and weaknesses of a chemical series in the context of established drugs, informed decisions can be made to guide the optimization process and ultimately increase the probability of success in bringing a new therapeutic to the clinic.
VI. References
-
Pan, Y., et al. (2021). Niclosamide: Beyond an antihelminthic drug. Journal of Controlled Release, 333, 137-151.
-
BenchChem. (2025). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. BenchChem Technical Support.
-
Li, Y., et al. (2020). Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability. Drug Metabolism and Disposition, 48(11), 1163-1171.
-
Kim, M. S., et al. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
-
Pardanani, A. (2020). Fedratinib for the treatment of myelofibrosis. Drugs of Today, 56(2), 91-101.
-
Tala, S. R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4785.
-
Ye, F., et al. (2022). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. RPS Pharmacy and Pharmacology Reports, 1(1), rpad011.
-
Wu, F., et al. (2020). Physiologically based pharmacokinetic modeling to assess metabolic drug-drug interaction risks and inform the drug label for fedratinib. Cancer Chemotherapy and Pharmacology, 86(4), 483-494.
-
Chen, Y., et al. (2025). Fedratinib plasma concentration–time profile. ResearchGate.
-
Monge, A., et al. (1993). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 43(10), 1068-1070.
-
Abdel-Aziz, M., et al. (2025). In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. ResearchGate.
-
Journal of Chemical Research. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Journal of Chemical Research, 40(2), 107-109.
-
O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 24(31), 3394-3416.
-
Semantic Scholar. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar.
-
Ren, X., et al. (2019). Niclosamide reverses adipocyte induced epithelial-mesenchymal transition in breast cancer cells via suppression of the interleukin-6/STAT3 signalling axis. Scientific Reports, 9(1), 11333.
-
Martínez-Pérez, J. L., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid (C1). Pharmaceutics, 13(11), 1891.
-
ResearchGate. (2025). 57789 PDFs | Review articles in KINASE INHIBITORS. ResearchGate.
-
Shneidman, D. V., et al. (1962). PYRIMIDINE METABOLISM IN MAN. V. THE MEASUREMENT IN VIVO OF THE BIOCHEMICAL EFFECT OF ANTINEOPLASTIC AGENTS IN ANIMAL AND HUMAN. Journal of Clinical Investigation, 41(7), 1384-1391.
-
Al-Jubair, N., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(1), 1.
-
U.S. Food and Drug Administration. (2019). INREBIC (fedratinib) Label. accessdata.fda.gov.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Fedratinib. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
-
Journal of Medicinal Chemistry. (2026). Journal of Medicinal Chemistry Ahead of Print. ACS Publications.
-
Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521-1550.
-
Derissen, E. J. B., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC.
-
Rivers, M. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology.
-
TeachOpenCADD. (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria. TeachOpenCADD.
-
Khan, M. F., et al. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. International Journal of Molecular Sciences, 26(1), 1.
-
ResearchGate. (2025). Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate.
-
de M. Carneiro, Z. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(1), 104.
-
Bemis, G. W., & Murcko, M. A. (1999). Selection of heterocycles for drug design. Journal of Medicinal Chemistry, 42(25), 5095-5099.
-
Zhang, H., et al. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 25(11), 2045-2055.
-
Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxylic. Sigma-Aldrich.
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2742-2754.
-
Li, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128362.
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936891.
-
ResearchGate. (2016). (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate.
-
Butler, R. N., et al. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 17(7), 1996-1999.
-
Liang, J., et al. (2023). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry, 25(16), 6429-6434.
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC.
-
Pacifici, G. M., & Viani, A. (1992). Methods of determining plasma and tissue binding of drugs. Clinical Pharmacokinetics, 23(6), 449-468.
-
Cheetham, A. G., et al. (2017). Self-assembling prodrugs. Chemical Society Reviews, 46(21), 6638-6663.
-
Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994.
-
Smith, D. A., et al. (2011). Prediction of human pharmacokinetics. British Journal of Clinical Pharmacology, 71(5), 627-639.
-
El-Sayed, N. N. E., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 762-774.
-
Baker, S. D., et al. (2000). Pharmacokinetic, oral bioavailability, and safety study of fluorouracil in patients treated with 776C85, an inactivator of dihydropyrimidine dehydrogenase. Journal of Clinical Oncology, 18(4), 915-921.
Sources
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically based pharmacokinetic modeling to assess metabolic drug-drug interaction risks and inform the drug label for fedratinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Trifluoromethylated Pyrimidines: A Guide for Researchers
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, trifluoromethylated pyrimidines are a cornerstone in medicinal chemistry and drug development, featuring in a wide array of therapeutic agents.[1][2] This guide provides a comparative analysis of the principal synthetic routes to this critical class of compounds, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
The "Building Block" Approach: Cyclocondensation Reactions
One of the most direct and widely employed strategies for the synthesis of trifluoromethylated pyrimidines is the cyclocondensation of a trifluoromethyl-containing building block with a suitable dinucleophile.[3][4] This method offers excellent control over the regiochemistry of the final product, as the position of the trifluoromethyl group is predetermined by the starting material.
A seminal example of this approach is the reaction of ethyl trifluoroacetoacetate with an amidine, urea, or thiourea.[5] The trifluoromethylated β-ketoester serves as a 1,3-dielectrophile, reacting with the N-C-N nucleophilic unit to form the pyrimidine ring.
Mechanistic Rationale
The reaction typically proceeds through a sequence of condensation and cyclization steps. The initial nucleophilic attack of the amidine on one of the carbonyl groups of the β-ketoester is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The acidic or basic conditions employed can influence the reaction rate and yield.[6][7][8]
Diagram 1: General Scheme for Cyclocondensation
Caption: Cyclocondensation of a trifluoromethylated building block.
Representative Experimental Protocol: Synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
-
To a solution of ethyl trifluoroacetoacetate (1.0 eq) in ethanol, add guanidine hydrochloride (1.1 eq) and sodium ethoxide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High regioselectivity | Limited by the availability of the starting trifluoromethylated building blocks |
| Generally good to excellent yields | May require harsh reaction conditions (e.g., strong base, high temperature) |
| Straightforward and well-established methodology |
Direct C-H Trifluoromethylation: A Modern Approach
The direct trifluoromethylation of a pre-formed pyrimidine ring represents a highly atom-economical approach, avoiding the need for the synthesis of complex building blocks.[9][10] This strategy typically involves the generation of a trifluoromethyl radical or a related reactive species that attacks the electron-deficient pyrimidine ring. A variety of reagents have been developed for this purpose, each with its own distinct reactivity profile.
Key Reagents for Direct Trifluoromethylation
-
Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This reagent, in the presence of an oxidant (e.g., tert-butyl hydroperoxide), generates a trifluoromethyl radical that can effectively trifluoromethylate electron-rich and some electron-deficient heterocycles.[11][12][13][14]
-
Togni's Reagents: These hypervalent iodine compounds are electrophilic trifluoromethylating agents that have shown broad applicability in the trifluoromethylation of a wide range of substrates, including pyrimidines.[15]
-
Umemoto's Reagents: These are electrophilic trifluoromethylating reagents based on a dibenzothiophenium scaffold. They are known for their high reactivity and have been successfully used for the trifluoromethylation of various heterocycles.[16][17][18][19]
-
Ruppert-Prakash Reagent (TMSCF3): This nucleophilic trifluoromethylating agent, typically activated by a fluoride source, can introduce a trifluoromethyl group onto electrophilic positions of the pyrimidine ring.[20][21][22][23]
Mechanistic Considerations: Radical Trifluoromethylation
The mechanism of radical trifluoromethylation often involves the following key steps:
-
Initiation: Generation of the trifluoromethyl radical from the precursor reagent.
-
Propagation: Addition of the trifluoromethyl radical to the pyrimidine ring, forming a radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is oxidized and subsequently deprotonated to restore aromaticity and yield the trifluoromethylated pyrimidine.
Diagram 2: Radical Trifluoromethylation Workflow
Caption: General workflow for direct radical trifluoromethylation.
Representative Experimental Protocol: Direct Trifluoromethylation using Langlois' Reagent
-
To a solution of the pyrimidine substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile/water), add Langlois' reagent (2.0-3.0 eq).
-
Add tert-butyl hydroperoxide (3.0-5.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the trifluoromethylated pyrimidine.
Comparative Analysis of Direct Trifluoromethylation Reagents
| Reagent | Type | Advantages | Disadvantages |
| Langlois' Reagent | Radical | Inexpensive, readily available | Often requires an oxidant, can lead to mixtures of regioisomers |
| Togni's Reagents | Electrophilic | Broad substrate scope, good functional group tolerance | More expensive than radical precursors |
| Umemoto's Reagents | Electrophilic | Highly reactive | Can be sensitive to moisture and air |
| Ruppert-Prakash Reagent | Nucleophilic | Useful for targeting electrophilic sites | Requires a fluoride activator, can be sensitive to protic functional groups |
Functionalization via Cross-Coupling Reactions
For the synthesis of highly substituted trifluoromethylated pyrimidines, transition-metal-catalyzed cross-coupling reactions are an indispensable tool.[24][25] This approach involves the coupling of a trifluoromethylated halopyrimidine with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura coupling) or an amine (Buchwald-Hartwig amination).
This strategy is particularly valuable for late-stage functionalization, allowing for the introduction of diverse substituents onto a pre-existing trifluoromethylated pyrimidine core. The regioselectivity of the coupling is dictated by the position of the halogen on the pyrimidine ring.
Key Cross-Coupling Methodologies
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halopyrimidine with a boronic acid or ester to form a new carbon-carbon bond. It is widely used for the synthesis of aryl- and heteroaryl-substituted pyrimidines.[26][27][28][29]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between a halopyrimidine and an amine. It is a powerful method for the synthesis of aminopyrimidines.
Diagram 3: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling for pyrimidine functionalization.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Trifluoromethylated Bromopyrimidine
-
To a degassed mixture of the trifluoromethylated bromopyrimidine (1.0 eq), the corresponding boronic acid (1.2 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq) in a solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the desired coupled product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Excellent functional group tolerance | Requires pre-functionalized halopyrimidines |
| Wide availability of coupling partners | Potential for catalyst poisoning by certain functional groups |
| High yields and predictable regioselectivity | Cost of palladium catalysts |
Multicomponent and One-Pot Reactions
In the quest for synthetic efficiency, multicomponent and one-pot reactions have emerged as powerful strategies for the construction of complex molecules from simple starting materials in a single operation.[30][31] These approaches offer significant advantages in terms of reduced waste, time, and cost. For the synthesis of trifluoromethylated pyrimidines, one-pot procedures that combine cyclocondensation and trifluoromethylation steps, or multicomponent reactions that assemble the pyrimidine ring from three or more starting materials, have been developed.[32][33][34]
A notable example is a one-pot, three-component reaction for the synthesis of 5-trifluoromethyl pyrimidines, which circumvents the regioselectivity issues often encountered in direct trifluoromethylation.[30]
Advantages and Disadvantages
| Advantages | Disadvantages |
| High synthetic efficiency and atom economy | Optimization can be complex due to the number of variables |
| Reduced purification steps and solvent usage | Substrate scope may be limited |
| Access to complex structures in a single step | Mechanistic elucidation can be challenging |
Conclusion
The synthesis of trifluoromethylated pyrimidines is a mature field with a diverse array of reliable synthetic methodologies. The choice of the most appropriate route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Cyclocondensation reactions offer a robust and regioselective approach when the corresponding trifluoromethylated building blocks are accessible.
-
Direct C-H trifluoromethylation provides an atom-economical alternative, with a growing arsenal of reagents offering complementary reactivity.
-
Cross-coupling reactions are unparalleled for the late-stage functionalization and diversification of a trifluoromethylated pyrimidine core.
-
Multicomponent and one-pot reactions represent the cutting edge of synthetic efficiency, enabling the rapid construction of complex trifluoromethylated pyrimidines.
A thorough understanding of the strengths and limitations of each of these synthetic strategies is crucial for the modern medicinal and materials chemist to effectively design and execute the synthesis of novel trifluoromethylated pyrimidines.
References
- Ngai, M.-H.; et al. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chem. Sci.2016, 7, 424-429. [Link]
- Ngai, M.-H.; et al. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chem Sci.2016, 7(1), 424-429. [Link]
- Lou, D.; et al.
- Wu, W.; et al. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Front. Chem.2022, 10, 921670. [Link]
- Al-Azzawi, A. M.; et al. Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Int. J. Drug Deliv. Technol.2021, 11(4), 1145-1150. [Link]
- Ngai, M.-H.; et al. Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines.
- Kobayashi, Y.; et al. Simple synthesis of trifluoromethylated pyrimidine nucleosides. J. Chem. Soc., Chem. Commun.1980, 431-432. [Link]
- Lou, D.; et al.
- Jismy, B.; et al. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules2021, 26(1), 133. [Link]
- Juricek, M.; et al. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Org. Lett.2023, 25(27), 5022–5026. [Link]
- Gakh, A. A.; Shermolovich, Y. Trifluoromethylated heterocycles. Curr. Top. Med. Chem.2014, 14(12), 1436-1455. [Link]
- de la Torre, M. C.; et al. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules2023, 28(2), 738. [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
- Gakh, A. A.; Shermolovich, Y. Trifluoromethylated Heterocycles.
- Lipshutz, B. H.; et al. Trifluoromethylation of Heterocycles in Water at Room Temperature. Org. Lett.2013, 15(24), 6294–6297. [Link]
- Postovyk, D.; et al. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein J. Org. Chem.2020, 16, 1888–1937. [Link]
- Trifluoromethyltrimethylsilane. Wikipedia. [Link]
- Zhang, C.; et al. Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Org. Biomol. Chem.2022, 20, 2349-2365. [Link]
- El-Hashash, M. A.; et al. Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH.
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Baran, P. S.; et al. Innate C-H trifluoromethylation of heterocycles. Proc. Natl. Acad. Sci. U.S.A.2011, 108(35), 14411-14415. [Link]
- Gemoets, H.; et al. A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles. Molecules2023, 28(7), 3051. [Link]
- Peko, T.; et al. Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chem. Commun.2021, 57, 5243-5246. [Link]
- Yu, J.; et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry2022, 15(10), 104169. [Link]
- Trifluoromethyltrimethylsilane. American Chemical Society. [Link]
- Jismy, B.; et al. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules2018, 23(10), 2465. [Link]
- Shi, W.-K.; et al. A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. J. Chem. Soc., Chem. Commun.1995, 1199-1200. [Link]
- Jismy, B.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- Jismy, B.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Adv.2021, 11, 3125-3135. [Link]
- Wang, S.; et al. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Org. Lett.2024, 26(3), 633–637. [Link]
- Jismy, B.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv.2021, 11, 3125-3135. [Link]
- Zhang, C. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Org. Biomol. Chem.2014, 12, 6580-6589. [Link]
- Nenajdenko, V. G.; et al. The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine.
- Umemoto, T.; et al. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). J. Fluorine Chem.2022, 251, 109901. [Link]
- Gmeiner, W. H. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules2020, 25(15), 3433. [Link]
- Gellis, A.; et al. Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ChemistrySelect2019, 4(29), 8569-8573. [Link]
- Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent.
- Wu, W.; et al. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Front. Chem.2022, 10, 921670. [Link]
- Trifluoromethylation of various heterocycles with Umemoto reagent II.
- Movassaghi, M.; et al. Synthesis of pyrimidines by direct condensation of amides and nitriles. Org. Lett.2005, 7(12), 2453-2456. [Link]
- Bakulev, V. A.; et al. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Molecules2018, 23(10), 2668. [Link]
- Broderick, J. B.; et al. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies. Methods Enzymol.2018, 606, 337–374. [Link]
- Abe, M.; et al. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling. J. Org. Chem.2015, 80(4), 2136-2143. [Link]
- Romero-Sáez, M.; et al. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chem.2025. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccspublishing.org.cn [ccspublishing.org.cn]
- 14. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 21. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 22. acs.org [acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives | CoLab [colab.ws]
- 31. scilit.com [scilit.com]
- 32. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision point, balancing synthetic accessibility, cost, and the ultimate impact on a compound's pharmacological profile. This guide provides an in-depth evaluation of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, a highly functionalized heterocyclic compound, comparing its cost-effectiveness and performance against relevant alternatives in the context of medicinal chemistry.
The pyrimidine scaffold is a cornerstone in drug design, forming the core of numerous therapeutics.[1] The strategic placement of substituents dramatically influences a molecule's biological activity, and the introduction of trifluoromethyl (CF3) groups is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The dual substitution with two CF3 groups on the pyrimidine ring, combined with a carboxylic acid handle for further chemical modification, makes this compound a unique and potent building block.
Comparative Cost Analysis: Purchase vs. Synthesis
The decision to synthesize a building block in-house versus purchasing it from a commercial supplier is a fundamental consideration in project planning. This analysis breaks down the cost factors for this compound and its less fluorinated analogs.
Commercial Availability and Pricing
The commercial price of these specialized reagents can vary significantly based on purity, scale, and supplier. The high degree of fluorination in the target molecule generally correlates with a higher market price due to the complexity of its synthesis.
| Compound | CAS Number | Representative Commercial Pricing (USD) | Supplier Examples |
| This compound | 188781-46-6 | $260 - $870 / 1 gram[2] | CP Lab Safety[2], BLD Pharm[3] |
| 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid | 306960-77-0 | ~ | Thermo Scientific Chemicals[4][5], Amerigo Scientific[6] |
| 5-(trifluoromethyl)pyrimidine-2-carboxylic acid | 944905-44-6 | Price on request | AChemBlock[7] |
| 2-tert-butylpyrimidine-5-carboxylic acid | N/A | Primarily custom synthesis | BenchChem[1] |
Expert Insight: The significant cost of this compound is immediately apparent. This premium is justified when the dual CF3 substitution is critical for achieving the desired biological activity, a scenario often encountered in lead optimization phases where enhancing metabolic stability or target potency is paramount. For early-stage discovery or structure-activity relationship (SAR) studies, the more affordable mono-substituted analogs like 2-(trifluoromethyl)pyrimidine-5-carboxylic acid present a more cost-effective starting point.
Cost-Effectiveness of In-House Synthesis
While a direct, one-pot synthesis for this compound is not widely published, we can infer the complexity from related syntheses. The construction of the pyrimidine ring and the introduction of trifluoromethyl groups are key cost drivers. A general and robust method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of amidinium salts with an activated propen-1-ol salt.[8][9]
The introduction of trifluoromethyl groups often requires specialized and costly reagents or precursors, such as trifluoroacetic acid derivatives or trifluoromethylating agents.[10] For instance, the synthesis of the precursor 2,4-dichloro-5-(trifluoromethyl)pyrimidine is a known process that could potentially be adapted.[11][12]
Logical Workflow for Synthesis Cost Evaluation:
Caption: Logical workflow for evaluating in-house synthesis costs.
Expertise & Experience: The multi-step nature of synthesizing highly fluorinated heterocycles, coupled with potentially moderate yields and the need for rigorous purification, means that in-house synthesis is often more expensive than purchasing for small (milligram to gram) quantities. Synthesis becomes cost-effective only at a larger scale (kilogram) or when a specific, non-commercially available analog is required.
Performance Evaluation and Experimental Data
The ultimate value of a building block is determined by its performance in a biological context. Pyrimidine derivatives exhibit a vast range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13] The trifluoromethyl group is known to significantly impact these activities.
Impact of Trifluoromethyl Groups on Biological Activity
The CF3 group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins.
A comparative study of pyrimidine derivatives often reveals that fluorinated analogs exhibit superior potency. For example, in the context of EGFR inhibitors, 5-trifluoromethylpyrimidine derivatives have demonstrated excellent antitumor activities, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[14][15]
Comparative Performance Data
While direct head-to-head experimental data for this compound against its mono-substituted or non-fluorinated analogs is sparse in public literature, we can extrapolate from related studies.
| Feature | 2,4-bis(CF3) Derivative (Expected) | Mono-CF3 Derivative (Observed) | Non-CF3 (e.g., tert-butyl) Derivative (Inferred) |
| Metabolic Stability | High (C-F bond strength resists enzymatic degradation) | Moderate to High | Low to Moderate |
| Lipophilicity (logP) | High | Moderate | Moderate to High (depending on alkyl group) |
| Target Potency (e.g., Kinase Inhibition) | Potentially very high due to strong hydrophobic and electronic interactions. | Often shows significant potency enhancement over non-fluorinated analogs.[16] | Varies greatly; serves as a baseline. |
| Aqueous Solubility | Generally lower due to high lipophilicity. | Moderate | Varies; carboxylic acid aids solubility.[1] |
Trustworthiness: The claims above are based on well-established principles in medicinal chemistry. The enhanced metabolic stability of fluorinated compounds is a cornerstone of modern drug design.[16] The expectation of higher potency is supported by numerous studies where CF3 groups engage in favorable interactions within a protein's active site.
Experimental Protocols: A Validated Approach
To provide practical guidance, this section details a representative, self-validating protocol for the synthesis of a 2-substituted pyrimidine-5-carboxylic ester, which is a common precursor or analog to the title compound. This method is adapted from established procedures.[8][9]
Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester
This protocol provides a direct and high-yielding route to pyrimidine derivatives that can be adapted for various substituents at the 2-position.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for pyrimidine ester synthesis.
Detailed Protocol:
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
Rationale: This step creates the key three-carbon electrophilic component for the cyclization reaction. Sodium hydride is a strong base used to deprotonate the starting materials, initiating the condensation.
-
To a stirred suspension of sodium hydride (1.0 eq, 60% dispersion in mineral oil) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 12-16 hours at room temperature.
-
Collect the resulting white precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum. The resulting sodium salt is stable for storage under nitrogen.[9]
-
-
Synthesis of the Pyrimidine Ester:
-
Rationale: This is the key ring-forming step. The amidinium salt provides the N-C-N fragment that cyclizes with the prepared sodium salt to form the pyrimidine core. DMF is used as a polar aprotic solvent suitable for this type of reaction.
-
Dissolve the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the desired amidinium salt (e.g., trifluoroacetamidinium hydrochloride for a CF3-substituted product, 1.1 eq).
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification (Self-Validation):
-
Rationale: This sequence is crucial for isolating the product and validating the reaction's success. The aqueous wash removes inorganic salts and DMF, while column chromatography separates the desired product from unreacted starting materials and byproducts.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
-
Characterization:
-
Rationale: Final confirmation of the product's identity and purity is essential for scientific integrity.
-
Obtain ¹H NMR, ¹³C NMR, and LC-MS data to confirm the structure and purity of the synthesized ester. The data should be consistent with the expected 2-substituted pyrimidine-5-carboxylic ester.
-
Conclusion and Recommendations
This compound is a premium building block whose high cost is directly related to its complex synthesis and potent influence on molecular properties.
-
For Early-Stage Discovery & SAR: The use of more affordable analogs, such as 2-(trifluoromethyl)pyrimidine-5-carboxylic acid , is highly recommended. These compounds allow for the exploration of the chemical space around the pyrimidine core without the significant initial investment.
-
For Lead Optimization: When enhancing metabolic stability, modulating pKa, or increasing binding affinity through strong hydrophobic interactions is a primary goal, the cost of This compound is justified. Its unique electronic and steric profile can provide a decisive advantage in achieving a desired therapeutic profile.
-
Synthesis vs. Purchase: For quantities typically used in research settings (<10 grams), purchasing from a reputable supplier is almost always more cost-effective than in-house synthesis. Synthesis should only be considered for large-scale campaigns or for accessing novel, non-commercially available derivatives.
By carefully weighing the project stage, budget, and specific molecular design goals, researchers can make an informed and cost-effective decision on whether to incorporate this powerful, highly fluorinated building block into their drug discovery programs.
References
- Amerigo Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%).
- CP Lab Safety. 2, 4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid, 1 gram.
- Al-Ostath, A. et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals (Basel). 2024.
- Noolvi, M. et al. Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024.
- Sroor, F. M. et al. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res. 2025.
- ResearchGate. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages | Request PDF.
- Zhang, Y. et al. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
- Zhichkin, P. et al. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002.
- Teplov, D. et al. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Curr Org Chem. 2015.
- Wąs-Gubala, J. et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2020.
- ResearchGate. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- Sun, D. et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)-N-((S)-1-(2,2-difluoroethyl)-3,3-dimethyl-2-oxopyrrolidin-1-yl)bicyclo[2.2.2]octane-1-carboxamide (APG-115) as a Potent and Orally Active MDM2-p53 Inhibitor. J. Med. Chem. 2019.
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Ishii, A. et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2017.
- ResearchGate. (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 188781-46-6|this compound|BLD Pharm [bldpharm.com]
- 4. H54088.MD [thermofisher.com]
- 5. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. 5-(trifluoromethyl)pyrimidine-2-carboxylic acid 97% | CAS: 944905-44-6 | AChemBlock [achemblock.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-二氯-5-三氟甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for effective targeting of the kinase hinge region, a strategy that has yielded numerous clinical successes.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[3] Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Understanding and meticulously characterizing the cross-reactivity profile of a pyrimidine-derived inhibitor is therefore not just a regulatory hurdle, but a fundamental aspect of predicting its biological activity and therapeutic potential.
This guide provides an in-depth comparison of the cross-reactivity of several notable pyrimidine-derived kinase inhibitors. We will delve into the experimental methodologies used to generate these selectivity profiles, explaining the rationale behind the techniques, and present the data in a clear, comparative format to aid in your research and development endeavors.
The Significance of Selectivity: Why Cross-Reactivity Matters
Protein kinases are a large family of enzymes that play crucial roles in virtually all cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[6][7] While the goal of targeted therapy is to inhibit a specific kinase driving a disease, the reality is that most small molecule inhibitors interact with multiple kinases.[8] This cross-reactivity can have profound implications:
-
Toxicity: Inhibition of unintended kinases can disrupt normal cellular signaling, leading to adverse effects. For instance, off-target inhibition of kinases like AMPK has been linked to cardiotoxicity.[9]
-
Efficacy and Polypharmacology: In some instances, hitting multiple targets can be therapeutically advantageous. The classic example is Imatinib (Gleevec), initially developed as a Bcr-Abl inhibitor, which was later found to be effective against gastrointestinal stromal tumors (GIST) due to its inhibition of c-Kit.[3] This "beneficial promiscuity" is a key aspect of polypharmacology.
-
Drug Resistance: Understanding off-target effects can provide insights into mechanisms of drug resistance and potential combination therapies.
Therefore, a comprehensive assessment of an inhibitor's selectivity is paramount for interpreting its biological effects and predicting its clinical performance.
Comparative Selectivity Profiles of Pyrimidine-Derived Kinase Inhibitors
To illustrate the diverse selectivity profiles of pyrimidine-based inhibitors, we will compare three well-characterized compounds: Gefitinib , an EGFR inhibitor with a quinazoline (a fused pyrimidine) core; VX-680 (Tozasertib) , a pan-Aurora kinase inhibitor with a pyrido[2,3-d]pyrimidine scaffold; and AZD1152-HQPA (Barasertib-HQPA) , the active metabolite of the prodrug Barasertib, which also targets Aurora kinases.
The following table summarizes their inhibitory activity (IC50 values in nM) against a panel of selected kinases. Lower IC50 values indicate higher potency. This data is compiled from various publicly available sources and is intended for comparative purposes.
| Target Kinase | Gefitinib (IC50, nM) | VX-680 (IC50, nM) | AZD1152-HQPA (IC50, nM) | Kinase Family |
| Primary Targets | ||||
| EGFR | 26 | >10,000 | >10,000 | Tyrosine Kinase |
| Aurora A | >10,000 | 0.6 | 0.37 | Serine/Threonine Kinase |
| Aurora B | >10,000 | 18 | 0.86 | Serine/Threonine Kinase |
| Aurora C | >10,000 | 4.6 | - | Serine/Threonine Kinase |
| Selected Off-Targets | ||||
| ABL1 | >10,000 | 30 | 5 | Tyrosine Kinase |
| FLT3 | >10,000 | 6 | 13 | Tyrosine Kinase |
| LCK | >10,000 | 16 | >1,000 | Tyrosine Kinase |
| SRC | >10,000 | 25 | >1,000 | Tyrosine Kinase |
| RET | >10,000 | 8 | - | Tyrosine Kinase |
| TRKA | >10,000 | 15 | - | Tyrosine Kinase |
| CDK1/cyclin B | >10,000 | 230 | 960 | Serine/Threonine Kinase |
| PLK1 | >10,000 | 110 | 1,400 | Serine/Threonine Kinase |
Data compiled from publicly available literature and databases for illustrative comparison.
From this data, we can draw several key observations:
-
Gefitinib demonstrates high selectivity for its primary target, EGFR, with minimal activity against the other kinases in this panel. This is a desirable profile for a highly targeted therapy.
-
VX-680 , while potently inhibiting all three Aurora kinases, also shows significant off-target activity against several tyrosine kinases like ABL1, FLT3, LCK, and SRC. This broader activity profile may contribute to both its efficacy and potential side effects.
-
AZD1152-HQPA is also a potent Aurora kinase inhibitor, with a preference for Aurora B. Compared to VX-680, it shows less potent inhibition of some of the tested off-target tyrosine kinases, suggesting a potentially different side-effect profile.
This comparative analysis highlights how subtle changes in the pyrimidine scaffold and its substitutions can dramatically alter the cross-reactivity profile of a kinase inhibitor.
Experimental Methodologies for Kinase Inhibitor Profiling
The data presented above is generated through rigorous experimental assays designed to quantify the interaction between an inhibitor and a panel of kinases. Understanding these methods is crucial for interpreting selectivity data.
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This is a classic and direct method for measuring kinase activity.[10] The core principle is to quantify the transfer of a radiolabeled phosphate group from ATP to a substrate (a peptide or protein) by the kinase.
Causality Behind Experimental Choices:
-
Why radiolabeled ATP? The use of [γ-³³P]ATP or [γ-³²P]ATP provides a highly sensitive and direct measure of enzymatic activity. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase's activity.
-
Why a specific substrate? Each kinase has preferred substrates. Using an optimal and specific substrate ensures that the measured activity is indeed from the kinase of interest.
-
Why a filter-binding assay? After the kinase reaction, the mixture is spotted onto a filter membrane that binds the substrate but not the free ATP. This allows for the separation of the phosphorylated substrate from the unincorporated radiolabeled ATP, enabling accurate quantification.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, a specific substrate peptide, the test inhibitor at various concentrations, and a buffer containing necessary cofactors (e.g., Mg²⁺).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The concentration of unlabeled ATP is typically at or near the Km of the kinase to ensure physiological relevance.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter mat extensively to remove any unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for a Radiometric Kinase Assay
A generalized workflow for determining kinase inhibitor potency using a radiometric assay.
Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput platform measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases.[11][12] It provides a broad overview of an inhibitor's selectivity across the kinome.
Causality Behind Experimental Choices:
-
Why a competition assay? This format allows for the direct measurement of binding affinity (dissociation constant, Kd) without the need for enzymatic activity. This is particularly useful for kinases that are difficult to assay functionally.
-
Why DNA-tagged kinases? Each kinase in the panel is fused to a unique DNA tag. This allows for the quantification of each kinase individually, even when they are all present in the same well, using quantitative PCR (qPCR).
-
Why an immobilized ligand? The immobilized ligand tethers the kinases to a solid support. The amount of kinase bound to the support is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Library Preparation: A comprehensive library of human kinases is expressed as fusions with proprietary DNA tags.
-
Immobilization: An active-site-directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the library of DNA-tagged kinases and the immobilized ligand.
-
Equilibration and Washing: The mixture is allowed to reach equilibrium, and then unbound kinases are washed away.
-
Quantification: The amount of each kinase bound to the solid support is measured by quantifying its unique DNA tag via qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a stronger interaction between the compound and the kinase. For more detailed analysis, a full dose-response curve can be generated to determine the dissociation constant (Kd).
KINOMEscan™ Experimental Workflow
A simplified workflow for the KINOMEscan™ competition binding assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context.[6][13] It is based on the principle that the binding of a ligand to a protein alters its thermal stability.
Causality Behind Experimental Choices:
-
Why heat? Heating causes proteins to denature and aggregate. The temperature at which a protein denatures (its melting point) is a measure of its stability.
-
Why in cells? Performing the assay in intact cells or cell lysates provides a more physiologically relevant environment, accounting for factors like cell permeability and intracellular ATP concentrations.
-
Why measure soluble protein? As a protein unfolds and aggregates, it becomes insoluble. The amount of protein remaining in the soluble fraction after heating is a direct measure of its stability.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control.
-
Heating: Aliquot the cell suspension into different tubes and heat them to a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Illustrative Signaling Pathway: Aurora Kinase Inhibition
The following diagram illustrates the role of Aurora kinases in mitosis and how inhibitors like VX-680 and AZD1152-HQPA can intervene.
Aurora kinase signaling in mitosis and the intervention points of pyrimidine-derived inhibitors.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. However, as we have seen, even closely related compounds can exhibit vastly different cross-reactivity profiles. A thorough understanding of an inhibitor's selectivity, gained through rigorous and well-designed experimental profiling, is essential for advancing our knowledge of kinase biology and for the successful development of new targeted therapies. By carefully considering the data and the methodologies used to generate it, researchers can make more informed decisions in their quest to navigate the complex landscape of the human kinome.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Cui, J., & Wang, L. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv.
- Cy-Cypher. (2022). Make curated Kinase inhibitor dataset from ChEMBL30.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051.
- Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Graphviz. (2024). DOT Language.
- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 1(2), 968-971.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 411-435.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132.
- LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178).
- National Center for Biotechnology Information. (n.d.). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. In Probe Reports from the NIH Molecular Libraries Program.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Shokat, K. M., & Velleca, M. (2002). Novel chemical genetic approaches to the discovery of signal transduction inhibitors. Drug discovery today, 7(16), 872-879.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- van der Meer, T., & Vastert, S. J. (2020). How to draw a biological network using DOT language. Large-scale Biological Network Analysis and Visualization, 1.0.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. ChEMBL - ChEMBL [ebi.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document: Comprehensive analysis of kinase inhibitor selectivity. (CHEMBL1908390) - ChEMBL [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 11. chayon.co.kr [chayon.co.kr]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. annualreviews.org [annualreviews.org]
A Researcher's Guide to Assessing the Novelty of 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives in Patent Literature
For drug development professionals and medicinal chemists, the pyrimidine scaffold is a cornerstone of molecular design, renowned for its presence in a wide array of therapeutic agents.[1][2][3] The introduction of trifluoromethyl (CF3) groups can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated pyrimidines a particularly attractive area for innovation.[4][5][6] This guide provides an in-depth framework for assessing the novelty of derivatives of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, a core structure with significant potential. We will navigate the existing patent landscape, outline a strategic approach to identifying intellectual property "white space," and provide exemplary, field-tested protocols for the synthesis and evaluation of new chemical entities.
The Strategic Advantage of Trifluoromethylated Pyrimidines
The C-F bond is the strongest single bond in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation.[4] This inherent stability can prolong the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine atoms can modulate the electronic properties of the pyrimidine ring, influencing its interactions with biological targets.[1][4] These unique physicochemical properties are a primary driver for the continued exploration of molecules like this compound in the pursuit of novel therapeutics, from anticancer to antifungal agents.[2][7][8]
Navigating the Patent Landscape
A thorough understanding of the existing intellectual property is the first step in any novelty assessment. Patents claiming derivatives of the core 2,4-bis(trifluoromethyl)pyrimidine structure are primarily focused on modifying the 5-carboxylic acid position. Our analysis of the patent literature reveals several key areas of exploration.
Derivatives of pyrimidine carboxylic acids have been investigated for a range of therapeutic applications, including cardiovascular diseases, and as ALK inhibitors for anti-tumor treatments.[9][10] The core pyrimidine structure is a versatile scaffold, with numerous patents disclosing modifications for various biological targets.[11][12][13][14]
For the specific 5-(trifluoromethyl)pyrimidine scaffold, patents describe its utility as an intermediate for pharmaceuticals and agrochemicals.[15] Furthermore, derivatives have been explicitly designed and synthesized as potential EGFR inhibitors for cancer therapy.[16][17]
The table below summarizes representative patents to illustrate the scope of existing claims. This is not an exhaustive list but serves to highlight the major avenues of derivatization.
| Patent / Application | Assignee/Applicant | General Derivative Structure | Claimed Therapeutic Area / Utility |
| US9656970B2 | Central Glass Co Ltd | Modifications at the 2 and 4 positions of the pyrimidine ring. | Intermediates for pharmaceuticals and agrochemicals.[15] |
| US10695347B2 | Chia Tai Tianqing Pharmaceutical Group Co Ltd | Broad claims on pyrimidine derivatives with various substituents. | Anaplastic lymphoma kinase (ALK) inhibitors for cancer.[10] |
| EP1866289A1 | Bayer Schering Pharma AG | Pyrimidine carboxylic acid derivatives with aryl and heteroaryl substitutions. | Treatment of cardiovascular diseases, particularly dyslipidemias.[9] |
| CN106187911A | Limin Chemical Co Ltd | 2-trifluoromethyl pyrimidine-4-carboxylic acid and its derivatives (esters, amides). | Intermediates for pesticides and pharmaceuticals.[18] |
Key Insight: The majority of existing patents focus on creating amide or ester linkages at the C5-carboxylic acid position. This suggests that novel derivatives could be found by exploring alternative functionalizations of the carboxylic acid or by modifying the pyrimidine core itself, if synthetically feasible.
A Strategic Workflow for Assessing Novelty
To systematically identify opportunities for novel derivatives, a structured approach is essential. The following workflow, visualized in the diagram below, provides a logical progression from initial concept to the identification of promising, unexplored chemical space.
Caption: A workflow for assessing the novelty of chemical derivatives.
Exemplary Protocol: Synthesis of a Novel Amide Derivative
To illustrate the practical application of this guide, we provide a detailed protocol for the synthesis of a hypothetical, novel amide derivative. This protocol is based on established synthetic methodologies for similar compounds and is designed to be robust and reproducible.[2][7]
Objective: To synthesize N-(4-cyanophenyl)-2,4-bis(trifluoromethyl)pyrimidine-5-carboxamide.
Rationale: The choice of 4-aminobenzonitrile as the coupling partner is strategic. The cyano group is a versatile handle for further chemical modification and can participate in key interactions with biological targets. This specific derivative is not explicitly found in the initial patent search, representing a potentially novel chemical entity.
Step 1: Activation of the Carboxylic Acid
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise over 10 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure to afford the crude 2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl chloride, which is used in the next step without further purification.
Expert Insight: The use of thionyl chloride is a classic and efficient method for converting carboxylic acids to acyl chlorides. The catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ. It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Step 2: Amide Coupling
Detailed Protocol:
-
Dissolve 4-aminobenzonitrile (1.1 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 2,4-bis(trifluoromethyl)pyrimidine-5-carbonyl chloride (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Trustworthiness: This protocol includes a standard aqueous workup to remove unreacted starting materials and byproducts. The final purification by column chromatography ensures a high purity of the target compound, which is essential for accurate biological evaluation.
Exemplary Protocol: Biological Evaluation - In Vitro Kinase Assay
Given that many pyrimidine derivatives are designed as kinase inhibitors, a common and critical biological evaluation is an in vitro kinase assay.[16][17]
Objective: To determine the inhibitory activity (IC50) of the newly synthesized compound against a target kinase (e.g., EGFR).
Methodology: A luminescent kinase assay, such as the Kinase-Glo® platform (Promega), provides a robust and high-throughput method.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffers, kinase solution, substrate solution, and ATP solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Assay Plate Setup: In a 384-well plate, add the test compound, kinase, and substrate/ATP mixture. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation: The inclusion of appropriate controls is critical for validating the assay results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the data.
Conclusion
The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. A systematic approach to assessing novelty, grounded in a thorough analysis of the patent and scientific literature, is paramount for directing research efforts effectively. By identifying unexplored chemical space and employing robust synthetic and biological evaluation protocols, researchers can efficiently design and validate new derivatives with the potential for significant therapeutic impact.
References
- G. D. V. D. S. W. S. M. J. W. D. V. G. D. C. E. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC.
- M. B. A. S. A. G. S. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- Pyrimidine carboxylic acid derivatives and use thereof - Google Patents.
- W. L. X. T. J. Y. Q. F. W. W. P. L. H. L. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers.
- W. L. X. T. J. Y. Q. F. W. W. P. L. H. L. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH.
- Pyrimidine derivative and use thereof - Google Patents.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Pyrimidine carboxylic acid derivatives and use thereof - Google Patents.
- A. D. V. P. A. A. D. C. S. Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- J. M. B. Applications of Fluorine in Medicinal Chemistry - ACS Publications.
- J. W. The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.
- W. W. M. C. R. W. Z. L. Y. L. F. H. H. L. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry.
- Patents and Publications | Mysite - Exemplify BioPharma.
- US Patent No. 8829195 - Regulations.gov.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - OPUS at UTS.
- 5-(trifluoromethyl)pyrimidine derivatives and method for producing same - Google Patents.
- 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - ResearchGate.
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.
- Protein kinase B inhibitors - Google Patents.
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI.
- (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide - ResearchGate.
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. EP1866289A1 - Pyrimidine carboxylic acid derivatives and use thereof - Google Patents [patents.google.com]
- 10. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
- 11. IL185895A0 - Pyrimidine carboxylic acid derivatives and use thereof - Google Patents [patents.google.com]
- 12. exemplifybiopharma.com [exemplifybiopharma.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 15. US9656970B2 - 5-(trifluoromethyl)pyrimidine derivatives and method for producing same - Google Patents [patents.google.com]
- 16. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
comparing the stability of trifluoromethylated vs. non-fluorinated pyrimidine analogs
<_ A Senior Application Scientist's Guide to Comparing the Stability of Trifluoromethylated vs. Non-Fluorinated Pyrimidine Analogs
Introduction: The Strategic Imperative of Fluorination in Pyrimidine Scaffolds
In modern medicinal chemistry, the pyrimidine nucleus is a cornerstone scaffold, integral to a vast array of therapeutics, including antiviral and anticancer agents.[1][2] The journey from a biologically active "hit" to a clinically viable drug, however, is fraught with challenges, paramount among them being metabolic instability. The native pyrimidine ring and its simple alkyl analogs often present metabolic "soft spots," susceptible to rapid enzymatic degradation, primarily by Cytochrome P450 (CYP450) enzymes in the liver.[3][4] This rapid clearance curtails a drug's half-life and bioavailability, often demanding higher or more frequent dosing, which can lead to off-target effects and toxicity.
A well-established and powerful strategy to overcome this hurdle is the introduction of fluorine, particularly as a trifluoromethyl (CF3) group.[5][6] This guide provides an in-depth comparison of the stability profiles of trifluoromethylated pyrimidine analogs against their non-fluorinated counterparts. We will explore the mechanistic basis for the enhanced stability and provide field-proven experimental protocols for researchers to validate these properties in their own drug discovery programs.
Section 1: The Physicochemical Underpinnings of Trifluoromethylation
The trifluoromethyl group is more than just a steric shield; it fundamentally alters the electronic and physical properties of the pyrimidine ring, which directly translates to enhanced stability.
-
Inductive Effect: The three highly electronegative fluorine atoms create a powerful electron-withdrawing effect.[5][6] This deactivates the pyrimidine ring, making it less susceptible to oxidative metabolism by electron-hungry CYP450 enzymes.[7]
-
Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[6] This inherent strength makes the CF3 group itself exceptionally resistant to metabolic cleavage.[6]
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule.[5][6] While this might seem counterintuitive to stability, it can enhance membrane permeability and influence how the molecule orients itself within an enzyme's active site, sometimes shielding other vulnerable positions from metabolism.[8][9]
Section 2: Comparative Metabolic Stability: Blocking the Sites of Oxidation
The primary advantage of trifluoromethylating a pyrimidine analog is the dramatic improvement in metabolic stability. This is achieved by strategically replacing a metabolically liable group, such as a methyl (-CH3) or an unsubstituted aromatic position (-H), with a robust CF3 group.
Mechanism of Metabolic Protection
Oxidative metabolism by CYP450 enzymes is a common fate for many drug candidates.[3] For a non-fluorinated pyrimidine, a common metabolic pathway is the hydroxylation of an activated methyl group or an aromatic C-H bond. The introduction of a CF3 group at this position effectively blocks this pathway. The CF3 group is not susceptible to hydroxylation and its strong electron-withdrawing nature deactivates the ring, making other positions less prone to attack.[5][10]
The following diagram illustrates this core principle of metabolic shielding.
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. metabolon.com [metabolon.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. For novel compounds such as 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives, which hold potential in medicinal chemistry, a robust analytical strategy to ensure their purity is paramount. The presence of impurities, even in trace amounts, can have significant implications, potentially altering pharmacological activity or inducing toxicity.
This guide provides an in-depth comparison of essential analytical techniques for validating the purity of these complex fluorinated heterocyclic compounds. As a senior application scientist, the emphasis here is not just on the "how," but the "why"—elucidating the rationale behind choosing specific methodologies to build a self-validating system for purity assessment, in alignment with international regulatory standards.
The Regulatory Framework: Understanding Purity Thresholds
Before delving into the analytical techniques, it is crucial to understand the regulatory context that governs impurity profiling. The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3] These guidelines establish thresholds based on the maximum daily dose of the drug, which dictate the level of scrutiny required for each impurity.[1][2]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% or 2.0 mg/day (whichever is lower) | 0.05% or 2.0 mg/day (whichever is lower) |
Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances.[1][2]
This framework underscores the need for highly sensitive and specific analytical methods capable of detecting and quantifying impurities at these low levels.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and trustworthy assessment is achieved by employing a combination of orthogonal methods—techniques that measure the same property using different principles. For this compound derivatives, the primary analytical arsenal consists of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: A typical workflow for the comprehensive purity validation of a new drug substance.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. For fluorinated pyrimidine carboxylic acids, reversed-phase HPLC is the method of choice.
The "Why": The non-polar stationary phase (typically C18) effectively retains the relatively non-polar pyrimidine derivative, while a polar mobile phase allows for the separation of the main compound from both more polar and less polar impurities. The carboxylic acid moiety provides a handle for UV detection, a common and robust detection method in HPLC.
Key Experimental Considerations:
| Parameter | Typical Choice | Rationale |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Good retention and separation of moderately polar to non-polar compounds. |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Formic acid improves peak shape for the carboxylic acid and provides protons for subsequent MS analysis. A gradient elution is crucial for separating impurities with a wide range of polarities. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the detection of chromophoric impurities and can provide preliminary information about their identity through their UV spectra. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Run the gradient program and record the chromatogram.
-
Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: A simplified workflow for HPLC-based purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural confirmation of the synthesized compound and the identification of impurities.[4][5][6] For this compound derivatives, a suite of NMR experiments is essential.
The "Why":
-
¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework of the molecule, confirming the core pyrimidine structure and the presence of substituents.[6][7]
-
¹⁹F NMR: This is particularly powerful for this class of compounds. Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus with high sensitivity and a wide chemical shift range, making it an excellent probe.[8][9] The chemical shifts of the two trifluoromethyl groups can confirm their electronic environments and the presence of any fluorine-containing impurities.[10][11] The absence of background signals in ¹⁹F NMR simplifies the analysis of complex mixtures.[10]
Key Experimental Considerations:
| Experiment | Information Gained |
| ¹H NMR | Presence and integration of aromatic and substituent protons. |
| ¹³C NMR | Confirmation of the carbon skeleton and the presence of quaternary carbons. |
| ¹⁹F NMR | Direct detection and quantification of the trifluoromethyl groups and any fluorinated impurities. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, crucial for identifying the structure of unknown impurities. |
Experimental Protocol: NMR Purity and Structural Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard (for quantitative NMR).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For detailed structural analysis, acquire 2D NMR spectra.
-
Analysis:
-
Confirm the expected chemical shifts, coupling constants, and integrations for the target compound.
-
Identify any unexpected signals in the spectra, which may correspond to impurities.
-
Use 2D NMR data to elucidate the structure of any significant impurities.
-
For quantitative analysis, compare the integral of a signal from the main compound to the integral of the internal standard.
-
Caption: Workflow for structural confirmation and impurity identification using NMR.
Mass Spectrometry (MS): Unveiling the Identity of Impurities
Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and for elucidating the structure of unknown impurities, often in conjunction with HPLC (LC-MS).
The "Why": High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent compound and any impurities. Tandem mass spectrometry (MS/MS) provides fragmentation data, which acts as a "fingerprint" for a molecule and is crucial for piecing together the structure of an unknown.[12][13][14] The fragmentation of the pyrimidine ring and the loss of trifluoromethyl groups are characteristic patterns to look for.[12][15]
Key Experimental Considerations:
| Parameter | Typical Choice | Rationale |
| Ionization Technique | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar molecules like carboxylic acids, which typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provide high resolution and mass accuracy for confident elemental composition determination. |
| Fragmentation | Collision-Induced Dissociation (CID) | A common method for generating fragment ions in tandem MS experiments.[16] |
Experimental Protocol: LC-MS for Impurity Identification
-
LC Separation: Perform an HPLC separation as described previously.
-
MS Detection: Direct the eluent from the HPLC column into the mass spectrometer.
-
Data Acquisition: Acquire full scan MS data to detect all ions present. Acquire MS/MS data for the parent ion and any significant impurity ions.
-
Analysis:
-
Determine the accurate mass of the parent compound and any impurities.
-
Use the accurate mass to propose elemental compositions.
-
Analyze the fragmentation patterns from the MS/MS spectra to deduce the structures of the impurities.
-
Caption: Workflow for impurity identification using LC-MS.
Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Primary Role in Purity Validation |
| HPLC | Excellent for quantification of purity and impurity levels. High resolution for separating complex mixtures. Robust and reliable. | Limited structural information from UV detection alone. | Quantitative determination of purity and impurity profile. |
| NMR | Unambiguous structural elucidation of the main compound and impurities. Quantitative with an internal standard. ¹⁹F NMR is highly specific for fluorinated compounds. | Lower sensitivity compared to MS. Can be challenging for complex mixtures without 2D techniques. | Qualitative and quantitative analysis; definitive structural confirmation. |
| MS | Extremely high sensitivity. Provides molecular weight and elemental composition (HRMS). Fragmentation patterns aid in structural elucidation. | Isomers can be difficult to distinguish without chromatographic separation. Ionization efficiency can vary between compounds, making quantification challenging without standards. | Qualitative identification and structural elucidation of impurities, especially at trace levels. |
Conclusion
Validating the purity of novel pharmaceutical compounds like this compound derivatives requires a rigorous, multi-faceted analytical approach. By combining the quantitative power of HPLC with the definitive structural elucidation capabilities of NMR (particularly ¹⁹F NMR) and Mass Spectrometry, researchers can build a self-validating system that ensures the quality, safety, and efficacy of their synthesized materials. This integrated strategy not only satisfies regulatory expectations as outlined by ICH guidelines but also embodies the principles of sound scientific practice in drug discovery and development.
References
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Cpd Med. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022).
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- 19Flourine NMR. (n.d.). University of Ottawa. [Link]
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. [Link]
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Journal of Analytical Methods in Chemistry. [Link]
- New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). University of Edinburgh Research Explorer. [Link]
- IR, NMR spectral data of pyrimidine derivatives. (2018).
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. [Link]
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). The Journal of Organic Chemistry. [Link]
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011). Mikrochimica Acta. [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. [Link]
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
- Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. (n.d.). ElectronicsAndBooks. [Link]
- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010).
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011). Mikrochimica Acta. [Link]
- Investigation into the Formation of Impurities during the Optimization of Brig
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. [Link]
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. article.sapub.org [article.sapub.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: Chemical Profile and Associated Risks
Key Hazard Considerations:
-
Corrosivity: As a carboxylic acid, it is corrosive and can cause severe skin and eye irritation or burns upon contact.
-
Toxicity: While specific toxicity data is limited, similar fluorinated organic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Reactivity: The compound may be incompatible with strong oxidizing agents and strong bases.[1]
-
Hazardous Decomposition: Crucially, thermal decomposition is expected to release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2] The formation of HF is a primary concern due to its extreme corrosivity and toxicity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and engineering controls are mandatory when handling 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid and its waste.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles or a full-face shield. | Protects against splashes of the acidic compound. |
| Hand Protection | Chemically impermeable gloves (e.g., butyl rubber, Viton®). | Prevents skin contact and potential burns or absorption. |
| Body Protection | A chemically resistant lab coat, apron, and closed-toe shoes. | Minimizes the risk of skin exposure to spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if there is a risk of dust or aerosol formation. | Protects against inhalation of harmful airborne particles. |
Engineering Controls
All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Classification
Proper waste segregation is the foundation of safe disposal.
-
Waste Stream: Due to the presence of fluorine atoms, this compound is classified as a halogenated organic waste .[4][5][6]
-
RCRA Waste Code: While not explicitly listed, this waste would likely fall under the F-listed wastes from non-specific sources (e.g., F001 or F002 for spent halogenated solvents if used as such) or be classified based on its characteristics (e.g., D002 for corrosivity).[4][5][6][7][8] Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable in your jurisdiction.
-
Container Labeling: Affix a hazardous waste tag to the designated waste container before adding any waste. The label must clearly state:
-
"Hazardous Waste"
-
Chemical Name: "this compound"
-
Accumulation Start Date
-
Associated Hazards (e.g., Corrosive, Toxic)
-
Step 2: Waste Collection and Container Management
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and sealable container that is compatible with acidic and halogenated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a compatible, sealed container. Do not mix with non-halogenated solvent waste streams.
-
Contaminated Materials: Any materials contaminated with the compound (e.g., gloves, weigh boats, paper towels, silica gel) must also be disposed of as hazardous waste in the same designated container.
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Neutralize and Absorb (for small spills):
-
Cover the spill with a suitable absorbent material, such as sodium bicarbonate or a commercial acid spill neutralizer.
-
Once neutralized, carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Step 4: Final Disposal Pathway
The only acceptable disposal method for this compound is through a licensed hazardous waste disposal facility.
-
Primary Disposal Technology: Incineration: The recommended disposal method is high-temperature incineration at a facility equipped with flue gas scrubbing capabilities.[9] The high temperature (typically >999°C) is necessary to achieve a destruction and removal efficiency (DRE) of 99.99% for the organic components.[9][10]
-
Flue Gas Scrubbing: This is a critical and non-negotiable requirement. The combustion of this compound will generate hydrogen fluoride (HF) and other acidic gases. A scrubber (e.g., a wet scrubber using a caustic solution) is essential to neutralize these gases and prevent their release into the atmosphere.[9] The U.S. Environmental Protection Agency (EPA) has specific regulations for emissions from hazardous waste combustors, including limits on hydrogen fluoride.[11]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound
Regulatory Framework and Compliance
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA. As a fluorinated organic compound, it falls under the broader category of per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny.[12][13][14][15] It is imperative to consult with your institution's EHS department and your licensed hazardous waste vendor to ensure full compliance with all federal, state, and local regulations.
References
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
- GHS 11 (Rev.11) SDS Word 下载CAS: 188781-15-9 Name: 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. XiXisys. [Link]
- EPA Proposes Emissions Limits for Hazardous Waste Combustors. SBA Office of Advocacy. [Link]
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- Hazardous Waste Facilities Standards For Incinerators Sumamry Of The Regulations. U.S. Environmental Protection Agency. [Link]
- This compound. Chemspace. [Link]
- EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Atkinson, Andelson, Loya, Ruud & Romo. [Link]
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]
- Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids.
- RCRA Hazardous Waste F list. U.S. Environmental Protection Agency. [Link]
- US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
- Waste Code. U.S. Environmental Protection Agency. [Link]
- Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency. [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. [Link]
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar. [Link]
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Royal Society of Chemistry. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wku.edu [wku.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. actenviro.com [actenviro.com]
- 8. media.clemson.edu [media.clemson.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. epa.gov [epa.gov]
- 11. advocacy.sba.gov [advocacy.sba.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
This guide provides essential safety and logistical information for the handling of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
The Foundation: A Proactive Hazard Assessment
Structural Analysis Reveals Key Hazards:
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic and potentially corrosive properties. Corrosive substances can cause severe damage to skin, eyes, and the respiratory tract upon contact.[2][3]
-
Trifluoromethyl Groups (-CF₃): The presence of two electron-withdrawing trifluoromethyl groups significantly increases the acidity of the carboxylic acid, likely making it a strong organic acid. Halogenated organic compounds can also present unique toxicological profiles and may be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Pyrimidine Core: This heterocyclic aromatic ring is common in biologically active molecules. While the core itself is stable, the overall structure suggests the compound is a solid that may form dust, posing an inhalation hazard.[4][5]
Based on this analysis, this compound must be treated as a corrosive solid that is likely irritating to the skin, eyes, and respiratory system, and potentially toxic. [4][6]
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of exposure control are engineering and administrative controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[3][7][8] This is non-negotiable. A fume hood protects you from inhaling hazardous dust or vapors.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8][9]
-
Designated Work Area: Designate a specific area for working with this compound to prevent cross-contamination.[7] This area should be clearly labeled.
-
Emergency Equipment: Before starting work, confirm the location and functionality of the nearest safety shower and eyewash station.[2][7][8]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following PPE is mandatory when handling this compound. The selection is based on mitigating the risks of a corrosive, irritating, and potentially toxic solid.
Eye and Face Protection
Direct contact of corrosive chemicals with the eyes can cause irreversible damage.[3]
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[2][4][10] Standard safety glasses do not provide adequate protection from splashes or dust.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., handling larger quantities or solutions), a full-face shield must be worn in addition to safety goggles.[2][8]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is standard.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is necessary.[2][3]
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[11]
Hand Protection: The Critical Interface
Choosing the correct gloves is vital, as no single glove material protects against all chemicals.[12] Since this is a strong, halogenated organic acid, glove selection must be carefully considered. Nitrile gloves, while common, offer poor resistance to strong acids and halogenated hydrocarbons.[13][14]
Table 1: Glove Selection for Handling this compound
| Task | Primary Glove | Secondary Glove (Double Gloving) | Rationale |
| Weighing/Handling Small Quantities (Solid) | Thicker Nitrile (e.g., 8 mil) | N/A (or two pairs of standard nitrile) | For short-term handling of small quantities where the risk of a large spill is low. Inspect gloves frequently.[12] |
| Handling Solutions / Reactions / Transfers | Butyl Rubber or Neoprene | Nitrile | Butyl rubber offers excellent resistance to corrosive acids.[12] Neoprene is also a robust choice for acids and alcohols.[12][15] Double-gloving with an inner nitrile glove provides added protection and makes it easier to see a breach in the outer glove. |
| Cleaning Spills | Butyl Rubber or Viton® | Nitrile | Provides the highest level of protection for direct, prolonged contact with the chemical during cleanup. |
Important Glove Practices:
-
Inspect Before Use: Always check gloves for tears or punctures before wearing them.[16]
-
Avoid Contamination: Never touch doorknobs, keyboards, or personal items with gloved hands.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Immediate Disposal: Dispose of gloves immediately after use or upon any sign of contamination. Do not reuse disposable gloves.
Respiratory Protection
Engineering controls (i.e., the fume hood) should be sufficient to prevent respiratory exposure. However, in the event of a large spill or failure of the primary engineering controls, respiratory protection will be necessary.
-
Standard Operations: No respirator is needed if work is conducted within a certified fume hood.
-
Emergency Situations: For spill cleanup outside of a fume hood, a full-face respirator with a multi-range filter or a self-contained breathing apparatus (SCBA) is required.[1][7] All respirator use requires prior medical clearance and fit-testing.
Operational Plan: A Step-by-Step Protocol
-
Preparation:
-
Don all required PPE as outlined in Section 3.
-
Ensure the fume hood is on and functioning correctly.
-
Assemble all necessary equipment and reagents inside the fume hood.
-
Have spill cleanup materials (absorbent pads, neutralizer for acids) readily available.
-
-
Handling and Use:
-
Post-Procedure:
-
Thoroughly decontaminate any equipment used.
-
Wipe down the work surface inside the fume hood.
-
Carefully remove PPE, starting with the outer gloves, then the apron, face shield, and goggles, followed by the inner gloves.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[4][17]
-
Disposal Plan: Environmental Responsibility
This compound and any materials contaminated with it must be treated as hazardous chemical waste.[18]
-
Waste Segregation: Collect all waste (solid compound, solutions, contaminated gloves, and labware) in a dedicated, properly labeled hazardous waste container.[19] The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name.[18][19]
-
Container Management: Keep the waste container closed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the lab.[19]
-
Final Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management provider. Do not pour this chemical down the drain.[10]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[16] A safety shower should be used for large-area contact.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][16]
-
Spill: Evacuate the immediate area. If the spill is small and inside a fume hood, use an appropriate absorbent material to contain it, then decontaminate the area. If the spill is large or outside a fume hood, evacuate the lab, close the doors, and contact your institution's emergency response team.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment.
Caption: PPE selection workflow based on task-specific risks.
References
- Chemical Safety Data Sheet MSDS / SDS - 2-Trifluoromethylpyrimidine. (n.d.). ChemicalBook. Retrieved January 9, 2026.
- Safety Data Sheet. (2025, March 7). MedchemExpress.com.
- SAFETY DATA SHEET. (2024, March 7). Sigma-Aldrich.
- How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro.
- Working safely with corrosive substances. (2022, August 17). Seton UK.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved January 9, 2026.
- This compound Safety Data Sheets. (n.d.). Echemi.com. Retrieved January 9, 2026.
- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved January 9, 2026.
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (n.d.). Safetyware. Retrieved January 9, 2026.
- 10 Tips Working Safely with corrosives. (n.d.). Chemsafe. Retrieved January 9, 2026.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (n.d.). Cole-Parmer. Retrieved January 9, 2026.
- Corrosives (Especially Acids and Bases). (n.d.). AFNS Safety, University of Alberta. Retrieved January 9, 2026.
- Gloves - Tables of Properties and Resistances. (n.d.). University of Nebraska-Lincoln. Retrieved January 9, 2026.
- Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved January 9, 2026.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2014, February 6). Fisher Scientific.
- OSHA Glove Selection Chart. (n.d.). University of Missouri-Kansas City, Environmental Health and Safety. Retrieved January 9, 2026.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 9, 2026.
- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- SAFETY DATA SHEET. (2024, December 17). TCI Chemicals.
- Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). (2014, December 31).
- Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 9, 2026.
Sources
- 1. echemi.com [echemi.com]
- 2. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 3. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. seton.co.uk [seton.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. actenviro.com [actenviro.com]
- 8. chemsafe.ie [chemsafe.ie]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. gloves.com [gloves.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. safetyware.com [safetyware.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
